molecular formula C10H11BrO3 B1379966 3-(4-Bromo-2-methoxyphenyl)propanoic acid CAS No. 1261675-06-2

3-(4-Bromo-2-methoxyphenyl)propanoic acid

Cat. No.: B1379966
CAS No.: 1261675-06-2
M. Wt: 259.1 g/mol
InChI Key: BPPNXHOUQPFBCW-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)propanoic acid is a high-purity organic building block with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . Its structure features a propanoic acid chain linked to a 4-bromo-2-methoxyphenyl ring, which is valuable for constructing more complex molecules . This compound is offered in research quantities ranging from 100mg to 25g . It is characterized by a >95% purity level and should be stored sealed in a dry environment at room temperature to maintain stability . The bromine and methoxy functional groups on the aromatic ring make it a versatile intermediate for various synthetic transformations, including metal-catalyzed cross-coupling reactions. It is exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that specific hazard statements are associated with this compound .

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPNXHOUQPFBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261675-06-2
Record name 3-(4-bromo-2-methoxyphenyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages a predictive approach grounded in the established principles of physical organic chemistry. By synthesizing data from key structural analogs, namely 3-(4-bromophenyl)propanoic acid and 3-(4-methoxyphenyl)propanoic acid, we present a robust, theory-backed profile to guide researchers in drug development and chemical synthesis. The guide includes predicted physicochemical constants, a detailed interpretation of expected spectroscopic signatures, and standardized protocols for experimental verification.

Introduction and Strategic Rationale

This compound is a substituted aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid functional group, a bromine atom, and a methoxy group, offers multiple points for synthetic modification and presents a unique combination of electronic and steric properties. The bromine atom can serve as a handle for cross-coupling reactions, while the methoxy group and the propanoic acid chain influence the molecule's conformation, polarity, and binding interactions.

Understanding the fundamental physical properties of a compound is a prerequisite for its successful application. Properties such as melting point, solubility, and acidity (pKa) are critical determinants of reaction conditions, purification strategies, formulation development, and pharmacokinetic behavior.

Causality of the Analog-Based Approach: Direct experimental data for this compound is not extensively documented in readily accessible chemical databases. Therefore, this guide employs a first-principles, analog-based methodology. We will analyze the experimentally verified properties of two closely related compounds:

  • Analog A: 3-(4-bromophenyl)propanoic acid: This analog allows us to understand the influence of the heavy bromine atom on properties like melting point and the electronic effect on acidity.

  • Analog B: 3-(4-methoxyphenyl)propanoic acid: This analog provides insight into the contribution of the methoxy group and the overall molecular framework.

By dissecting the individual contributions of these substituents, we can construct a reliable, predictive model for the target compound, providing researchers with a strong foundation for their experimental work.

Predicted Physicochemical Properties

The introduction of both a methoxy group at the ortho position and a bromine atom at the para position relative to the propanoic acid side chain creates a distinct electronic and steric environment. The following table summarizes the predicted properties for this compound, with detailed justifications provided below.

PropertyPredicted Value / DescriptionRationale based on Structural Analogs
Molecular Formula C₁₀H₁₁BrO₃-
Molecular Weight 275.10 g/mol -
Appearance White to off-white crystalline solidTypical for small aromatic carboxylic acids.
Melting Point ~140-150 °CHigher than Analog B (98-100°C) due to the heavy bromine atom increasing intermolecular forces. Likely higher than Analog A (133-136°C) due to the additional polar methoxy group potentially enhancing crystal lattice energy.
Boiling Point > 250 °C (at reduced pressure)Will be significantly higher than analogs due to increased molecular weight and polarity. Analog A boils at 250°C/30mmHg.[1][2]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and DMSO.The carboxylic acid group confers slight aqueous solubility, but this is counteracted by the hydrophobic benzene ring and bromine atom. Analog A is soluble in methanol[2], and Analog B is soluble in organic solvents.[3]
pKa ~4.4 - 4.6The electron-withdrawing inductive effect of bromine (para) and the methoxy group (ortho) will increase acidity relative to unsubstituted phenylpropanoic acid. This is expected to be slightly stronger (lower pKa) than Analog B (pKa ≈ 4.69)[4] and similar to the predicted pKa of Analog A (≈ 4.60).[1][2]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The predicted spectra for this compound are as follows:

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.9 - 7.5 ppm): The three protons on the benzene ring will form a complex splitting pattern.

    • The proton at C6 (ortho to the propanoic acid chain) will likely appear as a doublet.

    • The proton at C5 (ortho to bromine) will likely appear as a doublet of doublets.

    • The proton at C3 (between the methoxy and propanoic acid groups) will likely be a doublet.

  • Aliphatic Protons (δ 2.6 - 3.0 ppm): The two methylene groups (-CH₂CH₂COOH) will appear as two distinct triplets, integrating to 2H each. The CH₂ group adjacent to the aromatic ring will be slightly more downfield than the CH₂ adjacent to the carbonyl group.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3H.

  • Carboxylic Acid Proton (δ 10 - 12 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): δ ~178-180 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C2) will be significantly downfield (~158 ppm), while the carbon attached to the bromine (C4) will be shifted upfield relative to benzene (~115-120 ppm).

  • Aliphatic Carbons (-CH₂CH₂-): Two signals expected around δ 30-40 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic & Aliphatic): Signals around 2850-3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-O Stretch (Ether & Acid): Strong bands in the 1100-1300 cm⁻¹ region.

  • C-Br Stretch: A weak to medium band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A prominent peak will be observed. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity at m/z 274 and 276.

  • Key Fragmentation Pathways:

    • Loss of the carboxyl group (-COOH): A significant fragment at [M-45]⁺.

    • Loss of the propanoic acid chain: A fragment corresponding to the bromomethoxybenzyl cation.

    • McLafferty Rearrangement: If sterically feasible, this could lead to the elimination of propene and the formation of a radical cation of 4-bromo-2-methoxybenzoic acid.

The diagram below illustrates the primary predicted fragmentation pattern.

G M [C₁₀H₁₁BrO₃]⁺ m/z 274/276 M_minus_45 [M-COOH]⁺ m/z 229/231 M->M_minus_45 - COOH M_minus_73 [M-CH₂CH₂COOH]⁺ m/z 201/203 M->M_minus_73 - C₃H₅O₂ BasePeak Fragment m/z ??? M_minus_45->BasePeak Further fragmentation

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Verification Protocols

To validate the predicted properties, the following standard laboratory procedures are recommended. These protocols are designed to be self-validating and are based on established, authoritative methodologies.

Melting Point Determination

Principle: The melting point is a precise physical constant for a pure crystalline solid. This protocol uses a digital melting point apparatus for accurate determination.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Measurement:

    • Use a rapid heating rate (10-20 °C/min) for a coarse measurement to identify the approximate melting range.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow range (< 2 °C) indicates high purity.

Solubility Profile Determination (Shake-Flask Method)

Principle: This widely used method (OECD Guideline 105) determines the saturation solubility of a compound in a given solvent by establishing equilibrium.

Methodology:

  • System Setup: In a series of glass vials, add an excess amount of the compound to a known volume of the solvent (e.g., water, methanol, acetone).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully extract an aliquot of the clear, supernatant liquid. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, using a pre-established calibration curve.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

pKa Determination via Potentiometric Titration

Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is neutralized by a strong base. The pKa corresponds to the pH at the half-equivalence point.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A 1. Accurately weigh ~25-50 mg of compound B 2. Dissolve in a co-solvent (e.g., 50% Methanol/Water) A->B C 3. Calibrate pH meter with standard buffers B->C D 4. Place solution on stir plate with pH probe C->D E 5. Titrate with standardized NaOH (e.g., 0.1 M) D->E F 6. Record pH after each incremental addition E->F G 7. Plot pH vs. Volume of NaOH F->G H 8. Determine equivalence point (max of 1st derivative) G->H I 9. Find volume at half-equivalence point H->I J 10. pH at half-equivalence = pKa I->J

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This technical guide presents a scientifically grounded, predictive profile of the physical properties of this compound. By leveraging experimental data from key structural analogs, we have established a reliable set of expectations for its melting point, solubility, pKa, and spectroscopic characteristics. The detailed experimental protocols provided offer a clear pathway for researchers to validate these predictions and generate empirical data. This document serves as a critical starting point for any scientist or drug development professional intending to work with this promising chemical entity, enabling more efficient experimental design and accelerating the research and development process.

References

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Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data expected for the compound 3-(4-Bromo-2-methoxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation to serve as a robust reference for the characterization of this and structurally related molecules.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and a methoxy group on the phenyl ring, presents a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity, purity, and structure of the molecule in research and development settings. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound with atom numbering that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum can be divided into the aromatic region and the aliphatic region.

Expected ¹H NMR Data
Proton(s) Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.3d~2.01H
H-5~7.1dd~8.5, 2.01H
H-6~6.8d~8.51H
-OCH₃~3.8s-3H
-CH₂- (alpha to ring)~2.9t~7.52H
-CH₂- (alpha to COOH)~2.6t~7.52H
-COOH>10br s-1H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.5-7.5 ppm): The three protons on the phenyl ring will exhibit distinct signals due to their substitution pattern. The proton at the C3 position (H-3) is expected to be a doublet due to coupling with H-5. The proton at C5 (H-5) will appear as a doublet of doublets, coupling to both H-3 and H-6. The proton at C6 (H-6) will be a doublet from coupling with H-5.

  • Methoxy Group (~3.8 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet as they have no adjacent protons to couple with.

  • Propanoic Acid Chain (2.5-3.0 ppm): The two methylene groups (-CH₂-) of the propanoic acid chain will appear as two distinct triplets. The methylene group attached to the aromatic ring will be slightly downfield compared to the one adjacent to the carboxyl group.

  • Carboxylic Acid Proton (>10 ppm): The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a very downfield chemical shift and can be concentration-dependent.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

G cluster_0 Sample Preparation cluster_1 Data Acquisition Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Acquire Spectrum Acquire Spectrum Insert into Spectrometer->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data
Carbon(s) Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)~178
C-O (Aromatic)~156
C-Br (Aromatic)~112
Aromatic CH~110-135
Aromatic Quaternary~125-140
-OCH₃~56
-CH₂- (alpha to COOH)~35
-CH₂- (alpha to ring)~25
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (~178 ppm): The carbon of the carboxylic acid group is the most deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons (110-160 ppm): The six carbons of the phenyl ring will show distinct signals. The carbon attached to the methoxy group will be the most downfield among the aromatic carbons, while the carbon attached to the bromine will be significantly shielded.

  • Aliphatic Carbons (25-60 ppm): The methoxy carbon will appear around 56 ppm. The two methylene carbons of the propanoic acid chain will be found in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretching3300-2500Broad, Strong
Aromatic C-HStretching3100-3000Medium
Aliphatic C-HStretching3000-2850Medium
Carboxylic Acid C=OStretching1725-1700Strong
Aromatic C=CStretching1600-1450Medium
C-OStretching1320-1210Strong
C-BrStretching680-515Medium-Strong
Interpretation of the IR Spectrum
  • O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H group of a carboxylic acid.[1][2][3]

  • C=O Stretch (1725-1700 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the carboxylic acid.[1][4]

  • C-O Stretch (1320-1210 cm⁻¹): A strong band in this region corresponds to the C-O stretching of the carboxylic acid and the aryl ether.[1]

  • C-Br Stretch (680-515 cm⁻¹): The presence of a carbon-bromine bond will give rise to a medium to strong absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is an average of multiple scans.

G Place Sample on ATR Crystal Place Sample on ATR Crystal Acquire Spectrum Acquire Spectrum Place Sample on ATR Crystal->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data

Caption: General workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data
  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity, separated by 2 m/z units.[5][6][7]

  • Predicted m/z values:

    • [M+H]⁺: 258.99645 (for ⁷⁹Br) and 260.99440 (for ⁸¹Br)[8]

    • [M-H]⁻: 256.98189 (for ⁷⁹Br) and 258.97984 (for ⁸¹Br)[8]

  • Key Fragmentation Patterns: Common fragmentation pathways for phenylpropanoic acids include cleavage of the bond between the alpha and beta carbons of the propanoic acid chain and loss of the carboxylic acid group. The presence of the bromine and methoxy groups will influence the fragmentation pattern.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is commonly used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is collected in either positive or negative ion mode.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and Mass Spectrometry. Each technique provides complementary information that, when taken together, allows for the unambiguous identification and structural elucidation of the molecule. The key features to look for are the characteristic substitution pattern in the aromatic region of the NMR spectra, the broad O-H and strong C=O stretching bands in the IR spectrum, and the distinctive isotopic pattern of bromine in the mass spectrum. This guide provides a comprehensive overview of the expected data and serves as a valuable resource for researchers working with this and similar compounds.

References

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Solubility of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical research. The document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It explores the physicochemical properties of the molecule, detailing how its distinct functional groups—a carboxylic acid, a methoxy group, and a bromine atom on a phenyl ring—govern its interactions with various classes of organic solvents. A detailed, self-validating experimental protocol for quantitative solubility assessment is provided, accompanied by graphical workflows. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications in synthesis, purification, formulation, and analysis.

Introduction: The Critical Role of Solubility

The compound this compound is a substituted phenylpropanoic acid derivative.[1][2] Molecules of this class are significant building blocks in medicinal chemistry and materials science. Understanding the solubility of such a compound is not merely an academic exercise; it is a cornerstone of its practical application. Solubility data dictates the choice of solvents for chemical reactions, governs the efficiency of crystallization and purification processes, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[3]

This guide provides a foundational understanding of the factors influencing the solubility of this compound and equips the researcher with the necessary protocols to determine it accurately.

Physicochemical Profile of the Solute

The solubility behavior of a compound is a direct consequence of its molecular structure. The key physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [2]
Predicted XlogP 2.3[1]
Appearance Solid (predicted)[4]
Key Functional Groups Carboxylic Acid, Methoxy Ether, Bromo-Aryl

The molecule's structure presents a study in contrasting functionalities:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents.[5][6][7]

  • Bromophenyl Group: The benzene ring substituted with bromine is largely nonpolar and hydrophobic. The bromine atom itself increases the molecular weight and polarizability, influencing van der Waals interactions.[8][9]

  • Methoxy Group (-OCH₃): Located on the aromatic ring, the methoxy group is a polar aprotic feature. The oxygen atom can act as a hydrogen bond acceptor.[10][11] On an aromatic system, it is considered to have minimal impact on lipophilicity.[12][13]

The interplay between the hydrophilic carboxylic acid and the more lipophilic bromophenyl ring defines the molecule's overall solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solutes dissolve best in solvents that have similar intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solubility is expected due to the powerful hydrogen bonding interactions with the solute's carboxylic acid group.[5][7]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. The carboxylic acid's hydrogen can still bond with the solvent's acceptor sites (like the oxygen in acetone or DMSO). The methoxy group's oxygen can also participate.[10] Therefore, good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The large, nonpolar bromophenyl portion of the solute will interact favorably with these solvents, but the highly polar carboxylic acid group will not.[6] Carboxylic acids often form hydrogen-bonded dimers in nonpolar environments, which can limit solubility.[5] Consequently, solubility is expected to be low.

Expected Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents at ambient temperature.

Table 2: Predicted Qualitative Solubility

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding with the carboxylic acid group.
Polar Aprotic DMSO, DMF, AcetoneHigh to MediumStrong dipole-dipole interactions and hydrogen bond acceptance.
Ethers Diethyl Ether, THFMedium to LowModerate polarity; can accept hydrogen bonds but offers limited interaction for the polar group.
Halogenated Dichloromethane (DCM), ChloroformMedium to LowWeak hydrogen bond acceptance and ability to dissolve moderately polar compounds.
Aromatic TolueneLowPrimarily nonpolar interactions, unfavorable for the carboxylic acid group.
Nonpolar Aliphatic Hexane, HeptaneInsoluble to Very LowMismatch in polarity; weak van der Waals forces cannot overcome the solute's intermolecular forces.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for the quantitative determination of solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Analytical balance (± 0.1 mg precision)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Magnetic stir plate and stir bars

  • Thermostatically controlled water bath or heating block

  • Calibrated pipettes or burettes

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility testing procedure.

G cluster_prep Preparation cluster_rt Room Temperature (RT) Equilibration cluster_analysis Analysis A 1. Weigh ~100 mg of solute into a tared vial B 2. Add a small, known volume of solvent (e.g., 1 mL) A->B C 3. Vigorously mix/stir at RT for 24 hours B->C D 4. Visually inspect for undissolved solid C->D E Is solid fully dissolved? D->E G 7. Allow to settle H 8. Filter supernatant through syringe filter G->H I 9. Analyze filtrate concentration (e.g., HPLC, UV-Vis) H->I J 10. Calculate solubility (mg/mL or mol/L) I->J E->G No (Saturated) F 6. Add more solute (gravimetrically) and return to Step 3 to ensure saturation E->F Yes F->C

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Procedure

This protocol aims to determine the thermodynamic (equilibrium) solubility.

  • Preparation: Accurately weigh a surplus amount of this compound (e.g., 50-100 mg) into a glass vial. The exact mass should be recorded.

  • Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on a magnetic stir plate or in a shaker bath. Allow the suspension to equilibrate at a constant, controlled temperature (e.g., 25 °C) for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed for several hours so that the excess, undissolved solid can settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Attach a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe and dispense the clear, saturated solution into a clean, tared vial for analysis. This step is critical to remove any microscopic solid particles.[14]

  • Quantification:

    • Gravimetric Method: If the solvent is volatile, a known volume of the filtrate can be evaporated to dryness and the mass of the remaining solid residue can be measured.

    • Spectroscopic/Chromatographic Method (Preferred): Dilute the saturated solution with a known volume of solvent. Analyze the concentration of the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy. This is generally more accurate.[15]

  • Calculation: Calculate the solubility using the determined concentration and any dilution factors. Express the final result in appropriate units, such as mg/mL, g/L, or mol/L.

Discussion: Interpreting Solubility through Molecular Interactions

The solubility of this compound is a direct result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. A favorable (negative) Gibbs free energy of mixing leads to dissolution.

The diagram below illustrates the key potential interactions between the solute and two different types of solvents.

G cluster_solute Solute: this compound cluster_solvents Solvent Interactions Solute COOH Carboxylic Acid (-COOH) Protic Polar Protic Solvent (e.g., Ethanol) COOH->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic Solvent (e.g., Acetone) COOH->Aprotic H-Bonding (Donor-Acceptor) OCH3 Methoxy (-OCH3) OCH3->Protic H-Bond Acceptor OCH3->Aprotic Dipole-Dipole ArBr Bromophenyl Ring ArBr->Protic Weak Dipole-Induced Dipole ArBr->Aprotic Weak Dipole-Dipole

Caption: Key intermolecular forces driving solubility.

  • In Polar Protic Solvents: The dominant interaction is the strong hydrogen bonding between the solvent and the solute's carboxylic acid group.[5][6] This powerful interaction easily overcomes the solute's crystal lattice energy, leading to high solubility.

  • In Polar Aprotic Solvents: While the solvent cannot donate a hydrogen bond, its polar nature and ability to accept a hydrogen bond from the carboxylic acid are sufficient for significant dissolution.

  • In Nonpolar Solvents: The energy gained from weak van der Waals interactions between the solvent and the bromophenyl ring is insufficient to break apart both the solvent-solvent interactions and the strong hydrogen bonds holding the solute molecules together in their crystal lattice.[16][17] This energetic unfavorability results in poor solubility.

Conclusion

The solubility of this compound is governed by the strong polar nature of its carboxylic acid function, which is partially counterbalanced by the larger, hydrophobic bromophenyl moiety. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately to highly soluble in polar aprotic solvents like DMSO and acetone, and poorly soluble in nonpolar solvents such as hexane. The provided experimental protocol offers a reliable framework for obtaining precise quantitative data, which is indispensable for the effective use of this compound in research and development.

References

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.
  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation).
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • BenchChem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • ResearchGate. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons | Request PDF.
  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents.
  • NICEATM-ECVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Unknown. (2016). Procedure for solubility testing of NM suspension.
  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • PubChemLite. (n.d.). This compound (C10H11BrO3).
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound.
  • Solubility of Things. (n.d.). Bromine.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromo-3-methoxyphenyl)propanoic acid.
  • Chemistry LibreTexts. (2023). Lattice Energy.
  • Chemistry LibreTexts. (2023). 21.5: Lattice Energies of Crystals.

Sources

Purity and characterization of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for establishing the purity and confirming the chemical identity of this compound (C₁₀H₁₁BrO₃). The methodologies detailed herein are grounded in fundamental analytical principles and are designed to provide a self-validating system for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction and Significance

This compound is a substituted phenylpropanoic acid. This class of compounds serves as crucial building blocks in medicinal chemistry and materials science. The precise substitution pattern on the phenyl ring—a bromine atom and a methoxy group—offers distinct electronic and steric properties that can be leveraged in the synthesis of more complex molecules. The bromine atom, for instance, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy and propanoic acid moieties can influence solubility, binding affinity, and metabolic stability of derivative compounds.

Given its role as a synthetic intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. Impurities, whether starting materials, by-products, or isomers, can have profound, often detrimental, effects on downstream reactions and the biological activity of the final products. This guide establishes a multi-technique approach to mitigate these risks.

Purification: From Crude Solid to Analytical Grade Material

For solid organic compounds like this compound, recrystallization is the most effective and common method for purification. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near its boiling point.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

  • Be chemically inert to the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Given the structure—a polar carboxylic acid group and a less polar bromo-methoxy-phenyl ring—a solvent of intermediate polarity or a binary solvent mixture is often optimal. Solvents like toluene, xylene, or a mixture of ethanol and water are excellent starting points.[1]

Experimental Protocol: Recrystallization
  • Solubilization: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small aliquots of the solvent until the solid completely dissolves. The goal is to create a saturated solution at high temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The melting point of the dried solid should be sharp and reproducible, providing a preliminary indication of purity.

Structural Characterization and Identity Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the structure of the molecule. Each technique provides a unique piece of the structural puzzle.

Workflow for Structural Elucidation

The following diagram illustrates the logical flow of using multiple analytical techniques to build a complete picture of the molecule's identity.

cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Purified_Sample Purified Sample NMR NMR Spectroscopy (¹H & ¹³C) Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS IR IR Spectroscopy Purified_Sample->IR H_Connectivity Proton Environment & Connectivity NMR->H_Connectivity C_Framework Carbon Skeleton NMR->C_Framework Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Isotopic_Pattern Presence of Bromine MS->Isotopic_Pattern Functional_Groups Functional Groups (C=O, O-H, C-O) IR->Functional_Groups Confirmed_Structure Confirmed Structure: 3-(4-Bromo-2-methoxyphenyl) propanoic acid H_Connectivity->Confirmed_Structure C_Framework->Confirmed_Structure Molecular_Weight->Confirmed_Structure Isotopic_Pattern->Confirmed_Structure Functional_Groups->Confirmed_Structure

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR should be performed.

Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. The bromine atom is electron-withdrawing, deshielding nearby nuclei (shifting them downfield), while the methoxy group is electron-donating, shielding nearby nuclei (shifting them upfield).

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice.

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data (in CDCl₃) The following predictions are based on spectral data from structurally similar compounds.[2][3][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12broad singlet1H-COOHAcidic proton, often broad and far downfield. Its position can vary with concentration and solvent.
~7.4d1HAr-H (H6)Aromatic proton ortho to the bromine, deshielded. Coupled to H5.
~7.1dd1HAr-H (H5)Aromatic proton meta to both substituents. Coupled to H6 and H3.
~6.9d1HAr-H (H3)Aromatic proton ortho to the methoxy group, shielded. Coupled to H5.
~3.8s3H-OCH₃Methoxy protons, typically a sharp singlet.
~2.9t2HAr-CH₂-Methylene protons adjacent to the aromatic ring. Coupled to the other methylene group.
~2.6t2H-CH₂-COOHMethylene protons adjacent to the carbonyl. Deshielded by the carbonyl. Coupled to the Ar-CH₂ group.

Predicted ¹³C NMR Data (in CDCl₃) Predictions are based on known substituent effects and data from related compounds.[2][3][5]

Chemical Shift (δ, ppm)AssignmentRationale
~178-180-COOHCarbonyl carbon of the carboxylic acid.
~156-158Ar-C (C2)Aromatic carbon bearing the -OCH₃ group.
~135-138Ar-C (C1)Aromatic carbon bearing the propanoic acid side chain.
~132-134Ar-CH (C6)Aromatic CH ortho to the bromine.
~128-130Ar-CH (C5)Aromatic CH meta to both substituents.
~115-118Ar-C (C4)Aromatic carbon bearing the bromine atom.
~110-112Ar-CH (C3)Aromatic CH ortho to the -OCH₃ group.
~55-56-OCH₃Methoxy carbon.
~34-36-CH₂-COOHMethylene carbon adjacent to the carbonyl.
~29-31Ar-CH₂-Methylene carbon adjacent to the aromatic ring.
Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound. For this molecule, it is particularly useful for confirming the presence of bromine.

Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by 2 m/z units (the "M" and "M+2" peaks).

Experimental Protocol: MS Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

  • Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion. High-Resolution Mass Spectrometry (HRMS) is essential for accurate mass measurement and formula confirmation.

Expected Mass Spectrometry Data The molecular formula is C₁₀H₁₁BrO₃. The monoisotopic mass is approximately 257.989 g/mol .[6]

m/z (predicted)Ion SpeciesInterpretation
257.989 / 259.987[M]⁺ or [M-H]⁻The molecular ion peak cluster. The two peaks of nearly equal intensity separated by 2 Da are the definitive signature of one bromine atom.
212.983 / 214.981[M-COOH]⁺A common fragment resulting from the loss of the carboxyl group (45 Da). The bromine isotopic pattern will be retained.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Causality: Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

Experimental Protocol: IR Analysis

  • For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified solid directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorption Bands Based on data from similar carboxylic acids and aromatic compounds.[7][8][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid (-COOH)
~1700C=O stretchCarboxylic Acid (-COOH)
~1600, ~1480C=C stretchAromatic Ring
~1250, ~1030C-O stretchAryl Ether (-OCH₃)
~800-880C-H bend (out-of-plane)Substituted Aromatic Ring

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While the spectroscopic methods confirm identity, HPLC is the gold standard for quantifying purity. A reverse-phase HPLC (RP-HPLC) method is most suitable for this moderately polar compound.

Causality: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected.

Logical Flow for HPLC Method Development

Define_Objective Objective: Quantify Purity >95% Column_Selection Column Selection: C18 (nonpolar stationary phase) Define_Objective->Column_Selection Mobile_Phase Mobile Phase Selection: Acetonitrile/Water + Acid Column_Selection->Mobile_Phase Detection Detection Wavelength: UV Scan (e.g., 220 nm) Mobile_Phase->Detection Optimization Optimization: Gradient, Flow Rate Detection->Optimization Validation Method Validation Optimization->Validation

Sources

The Emerging Potential of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the medicinal chemistry potential of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. While direct pharmacological studies on this specific molecule are nascent, a comprehensive analysis of its structural analogues and the constituent chemical moieties—a phenylpropanoic acid core, a bromine substituent, and a methoxy group—reveals a compelling rationale for its investigation as a therapeutic agent. This document synthesizes existing research on related compounds to forecast potential applications in anti-inflammatory, anticancer, and neuroprotective domains. We will delve into the mechanistic basis for these potential activities, supported by a critical analysis of relevant signaling pathways and structure-activity relationships. Furthermore, this guide outlines detailed, actionable experimental protocols for the synthesis, characterization, and biological evaluation of this promising compound, providing a foundational framework for researchers and drug development professionals.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of innovation in medicinal chemistry. Phenylpropanoic acid derivatives have long been a fruitful area of investigation, yielding a number of successful non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The core structure of this compound presents an intriguing scaffold for drug design, combining the established pharmacological relevance of the phenylpropanoic acid backbone with the modulating effects of bromo and methoxy substituents.

The strategic introduction of a bromine atom can significantly enhance the therapeutic properties of a molecule by increasing its lipophilicity, which can improve membrane permeability and bioavailability. Moreover, bromine can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity and specificity[3]. The methoxy group, on the other hand, is known to modulate metabolic stability and can influence the electronic properties of the aromatic ring, thereby affecting receptor interactions. Derivatives of methoxyphenols have shown promise as inhibitors of enzymes like myeloperoxidase, suggesting a role in mitigating oxidative stress and inflammation[4].

This guide will systematically deconstruct the therapeutic potential of this compound by examining the established activities of its structural relatives. We will then propose a roadmap for its investigation, from chemical synthesis to biological validation.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a generalized approach based on established synthetic methodologies for related compounds[5][6].

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Bromo-2-methoxyphenol B Intermediate Aldehyde A->B Vilsmeier-Haack Reaction (POCl3, DMF) C Intermediate Cinnamic Acid B->C Malonic Acid, Pyridine (Knoevenagel Condensation) D This compound C->D H2, Pd/C (Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxybenzaldehyde (Intermediate B)

  • To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours.

  • Pour the cooled reaction mixture onto crushed ice and stir until a solid precipitate forms.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to afford 4-bromo-2-methoxybenzaldehyde.

Step 2: Synthesis of 3-(4-Bromo-2-methoxyphenyl)acrylic acid (Intermediate C)

  • A mixture of 4-bromo-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (catalytic amount) in ethanol is refluxed for 4-6 hours.

  • After cooling, the reaction mixture is poured into dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and dried to yield 3-(4-Bromo-2-methoxyphenyl)acrylic acid.

Step 3: Synthesis of this compound (Final Product D)

  • Dissolve the intermediate cinnamic acid derivative (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and the aliphatic chain protons with appropriate splitting patterns and integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including aromatic, methoxy, carboxylic acid, and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁BrO₃ (259.10 g/mol ), with the characteristic isotopic pattern for bromine.
FT-IR Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, C-O stretches of the methoxy group, and C-Br stretch.
Melting Point A sharp and defined melting point range, indicative of high purity.

Potential Medicinal Chemistry Applications

Based on the structure of this compound and the known biological activities of its analogues, we hypothesize its potential in the following therapeutic areas:

Anti-Inflammatory and Immunomodulatory Effects

The phenylpropanoic acid scaffold is a well-established pharmacophore in NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Related phenylpropanoids have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and NF-κB transcriptional activity, key events in the inflammatory cascade[2].

Mechanistic Hypothesis: this compound may act as a COX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins. The bromo and methoxy substituents could modulate the selectivity towards COX-1 and COX-2, potentially offering a safer gastrointestinal profile. Furthermore, the compound may suppress the production of pro-inflammatory cytokines such as TNF-α, as observed with other phenylpropanoic acid derivatives[1][7].

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB COX2 COX-2 Expression NF_kB->COX2 TNFa TNF-α NF_kB->TNFa Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TNFa->Inflammation Target_Molecule This compound Target_Molecule->NF_kB Potential Inhibition Target_Molecule->COX2 Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Anticancer Activity

Bromophenol derivatives isolated from marine sources and their synthetic analogues have demonstrated significant anticancer properties[3][8]. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS)[8]. The presence of a bromo-substituent on an aromatic ring has been shown to be a key feature for the cytotoxic activity of some compounds against cancer cell lines[9][10].

Mechanistic Hypothesis: this compound could exert anticancer effects by inducing oxidative stress and subsequent apoptosis in cancer cells. The lipophilic nature of the bromo-substituent may facilitate its entry into cancer cells. It may also interfere with key signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Phenolic acids and their metabolites, including those with a methoxyphenyl structure, have been investigated for their neuroprotective properties[11]. Some methoxyphenyl derivatives have shown the ability to regulate energy homeostasis and protect neurons from ischemic injury[12]. Furthermore, compounds with a similar 3-(4-hydroxy-3-methoxyphenyl)propionic acid structure have been shown to inhibit the aggregation of amyloid-β peptides in vitro, suggesting a potential role in neurodegenerative diseases like Alzheimer's[13][14].

Mechanistic Hypothesis: The antioxidant properties of the methoxyphenol moiety could protect neurons from oxidative damage, a common feature of neurodegenerative diseases. The compound might also modulate signaling pathways involved in neuronal survival and plasticity. Its ability to potentially interfere with protein aggregation could be another avenue for its neuroprotective effects.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic screening process is recommended.

In Vitro Assays
Therapeutic Area Primary Assay Secondary/Mechanistic Assays
Anti-inflammatory COX-1/COX-2 Inhibition AssayLPS-induced NO production in RAW 264.7 macrophages; ELISA for pro-inflammatory cytokines (TNF-α, IL-6).
Anticancer MTT or SRB assay against a panel of cancer cell lines (e.g., A549, MCF-7, HCT116).Annexin V/PI staining for apoptosis; ROS detection assays; Western blot for key apoptotic and cell cycle proteins.
Neuroprotection H₂O₂-induced oxidative stress in neuronal cell lines (e.g., SH-SY5Y); Amyloid-β aggregation assay.Measurement of intracellular calcium levels; Assessment of mitochondrial membrane potential.
In Vivo Models

Promising in vitro results should be followed by evaluation in established animal models:

  • Anti-inflammatory: Carrageenan-induced paw edema in rats or mice.

  • Anticancer: Xenograft models using human cancer cell lines in immunodeficient mice.

  • Neuroprotection: Animal models of ischemic stroke (e.g., MCAO) or neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease).

Experimental_Workflow Start Synthesis & Characterization of This compound In_Vitro In Vitro Biological Screening (Anti-inflammatory, Anticancer, Neuroprotection) Start->In_Vitro SAR_Studies Structure-Activity Relationship (SAR) Studies (Analogue Synthesis & Testing) In_Vitro->SAR_Studies In_Vivo In Vivo Efficacy Studies in Animal Models In_Vitro->In_Vivo Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo->Lead_Optimization

Caption: A comprehensive workflow for the evaluation of the lead compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The therapeutic potential of this compound can be further enhanced through systematic structural modifications. Key areas for SAR exploration include:

  • Position of the Bromo and Methoxy Groups: Shifting the positions of these substituents on the phenyl ring could significantly impact activity and selectivity.

  • Length and Branching of the Propanoic Acid Chain: Modifications to the aliphatic side chain can influence lipophilicity and interactions with target proteins.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) could improve metabolic stability and oral bioavailability.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. By leveraging the known pharmacological attributes of its core structure and substituents, a strong rationale for its investigation as an anti-inflammatory, anticancer, and neuroprotective agent has been established. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation, paving the way for future research that could unlock its full therapeutic potential. The proposed experimental workflows and SAR considerations offer a clear path forward for academic and industrial researchers aiming to develop novel therapeutics based on this versatile scaffold.

References

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). NIH. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed. [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). ResearchGate. [Link]

  • Phytochemicals in Food - Lignin. (n.d.). Ask Ayurveda. [Link]

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  • 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. (2019). PubMed. [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025). PMC - PubMed Central. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI. [Link]

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  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). PubMed. [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (n.d.). MDPI. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). NIH. [Link]

  • Neurochemical, Neuroprotective and Neurorescue Effects of Aliphatic N-methylpropargylamines; New MAO-B Inhibitors Without Amphetamine-Like Properties. (n.d.). PubMed. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). PMC - PubMed Central. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC - NIH. [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com. [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025). PMC - NIH. [Link]

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  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2025). Request PDF. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

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The Versatile Scaffolding of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strategic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. 3-(4-Bromo-2-methoxyphenyl)propanoic acid, a seemingly unassuming molecule, presents itself as a highly versatile scaffold for researchers and drug development professionals. Its unique combination of a reactive aryl bromide, an influential methoxy group, and a flexible propanoic acid side chain offers a trifecta of chemical handles for diverse synthetic transformations.

This technical guide provides an in-depth exploration of this compound as a synthetic building block. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its reactivity and potential applications. This document is designed to empower researchers to harness the full potential of this scaffold in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

Physicochemical Properties and Structural Rationale

A comprehensive understanding of a building block's intrinsic properties is the foundation for its effective utilization. The key structural features of this compound dictate its reactivity and potential applications.

PropertyValueSource
CAS Number 1261675-06-2[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance Solid (typical)N/A

The aryl bromide at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methoxy group at the 2-position exerts a significant electronic and steric influence. Electronically, it is an ortho,para-directing group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, although the bromine at the para position already occupies one of these activated sites. Sterically, the ortho-methoxy group can influence the conformation of the molecule and the accessibility of adjacent reactive sites. The propanoic acid side chain provides a handle for amide bond formation, esterification, or reduction to an alcohol, opening avenues for further molecular elaboration and conjugation.

Plausible Synthetic Routes: A Chemist's Guide to Preparation

While specific, detailed industrial-scale syntheses of this compound are not extensively documented in readily available literature, its structure suggests several logical and established synthetic strategies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Malonic Ester Synthesis from 4-Bromo-2-methoxybenzyl Halide

A classic and reliable method for the synthesis of carboxylic acids with a two-carbon extension is the malonic ester synthesis.[2][3] This approach would commence with the readily available 4-bromo-2-methoxybenzaldehyde.

Experimental Protocol: A Proposed Malonic Ester Synthesis

  • Reduction of the Aldehyde: 4-Bromo-2-methoxybenzaldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

  • Conversion to Benzyl Halide: The resulting 4-bromo-2-methoxybenzyl alcohol is then converted to the more reactive benzyl bromide or chloride. This can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

  • Alkylation of Diethyl Malonate: In a separate flask, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide (NaOEt) in ethanol, to generate the malonate enolate. The previously synthesized 4-bromo-2-methoxybenzyl halide is then added to the reaction mixture, leading to the alkylation of the diethyl malonate.

  • Hydrolysis and Decarboxylation: The resulting diethyl (4-bromo-2-methoxybenzyl)malonate is subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating of the reaction mixture induces decarboxylation of the malonic acid derivative, yielding the final product, this compound.

Malonic_Ester_Synthesis start 4-Bromo-2-methoxybenzaldehyde step1 Reduction (e.g., NaBH₄) start->step1 alcohol 4-Bromo-2-methoxybenzyl alcohol step1->alcohol step2 Halogenation (e.g., PBr₃) alcohol->step2 halide 4-Bromo-2-methoxybenzyl bromide step2->halide step3 Alkylation halide->step3 malonate Diethyl Malonate + Base malonate->step3 alkylated_malonate Diethyl (4-bromo-2-methoxybenzyl)malonate step3->alkylated_malonate step4 Hydrolysis & Decarboxylation alkylated_malonate->step4 product This compound step4->product

Caption: Proposed Malonic Ester Synthesis Workflow.

Route 2: Heck Reaction and Subsequent Reduction

The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[4][5] This strategy could involve the coupling of a suitable 4-bromo-2-methoxyphenyl precursor with an acrylic acid derivative.

Experimental Protocol: A Proposed Heck Reaction Approach

  • Heck Coupling: 1,4-Dibromo-2-methoxybenzene or a similar aryl halide is subjected to a Mizoroki-Heck reaction with an acrylate ester (e.g., ethyl acrylate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃). This reaction would form the corresponding cinnamate derivative.

  • Hydrogenation: The double bond of the resulting ethyl (E)-3-(4-bromo-2-methoxyphenyl)acrylate is then selectively reduced. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Ester Hydrolysis: Finally, the ethyl ester is hydrolyzed to the carboxylic acid using standard acidic or basic conditions to yield this compound.

Heck_Reaction_Synthesis start 1,4-Dibromo-2-methoxybenzene step1 Heck Reaction (Pd catalyst, base) start->step1 acrylate Ethyl Acrylate acrylate->step1 cinnamate Ethyl (E)-3-(4-bromo-2-methoxyphenyl)acrylate step1->cinnamate step2 Hydrogenation (e.g., H₂, Pd/C) cinnamate->step2 propanoate Ethyl 3-(4-bromo-2-methoxyphenyl)propanoate step2->propanoate step3 Hydrolysis propanoate->step3 product This compound step3->product

Caption: Proposed Heck Reaction Synthesis Workflow.

The Aryl Bromide Handle: Gateway to Molecular Diversity

The aryl bromide functionality is arguably the most powerful synthetic handle on the this compound scaffold. It serves as a versatile precursor for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of chemical moieties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C bonds with high efficiency and functional group tolerance.[6] In the context of our building block, this reaction allows for the replacement of the bromine atom with various aryl, heteroaryl, or vinyl groups.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a reaction vessel is added this compound, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base, is added. The reaction mixture is then thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, and a standard aqueous workup is performed to remove inorganic salts and the catalyst byproducts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired biarylpropanoic acid derivative.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7][8] This reaction allows for the introduction of primary or secondary amines at the 4-position of the phenyl ring of our building block.

Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: A reaction vessel is charged with this compound, morpholine (typically 1.2-2.0 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent and Inert Atmosphere: An anhydrous, aprotic solvent such as toluene or dioxane is added under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The reaction mixture is heated, typically in the range of 80-120 °C, and monitored for completion.

  • Workup and Purification: After cooling, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by chromatography to afford the desired arylamine derivative.

The Propanoic Acid Side Chain: A Locus for Further Functionalization

The propanoic acid moiety offers a complementary site for synthetic manipulation, primarily through reactions of the carboxylic acid group.

Amide Bond Formation: Connecting to Peptides and Other Moieties

The carboxylic acid can be readily converted to an amide, a key functional group in many pharmaceuticals and biologically active molecules. This transformation allows for the coupling of the this compound scaffold to amino acids, peptides, or other amine-containing molecules.

Exemplary Protocol: Amide Coupling with a Primary Amine

  • Activation of the Carboxylic Acid: this compound is treated with a peptide coupling agent (e.g., HATU, HOBt/EDC) in an aprotic solvent like DMF or CH₂Cl₂.

  • Addition of the Amine: The desired primary or secondary amine is then added to the reaction mixture, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

  • Reaction and Purification: The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification of the resulting amide by chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry: A Forward Look

While direct citations of this compound in the synthesis of specific marketed drugs are not prevalent, its structural motifs are present in numerous biologically active compounds. The phenylpropanoic acid core is a well-established scaffold in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the bromo and methoxy groups provides a platform for generating libraries of analogues with diverse pharmacological profiles.

The ability to introduce a wide range of substituents at the 4-position via cross-coupling reactions makes this building block particularly valuable for structure-activity relationship (SAR) studies. For instance, the introduction of different aryl or heteroaryl groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and target engagement. Similarly, the derivatization of the propanoic acid side chain can be used to improve pharmacokinetic properties, such as solubility and metabolic stability.

Potential therapeutic areas where derivatives of this building block could be explored include, but are not limited to:

  • Oncology: As scaffolds for kinase inhibitors or other anti-proliferative agents.

  • Inflammation and Immunology: As novel NSAIDs or modulators of inflammatory pathways.

  • Neuroscience: As precursors to compounds targeting receptors or enzymes in the central nervous system.

  • Infectious Diseases: As a core for the development of new antibacterial or antiviral agents.[9]

Conclusion: A Building Block of Untapped Potential

This compound represents a potent and versatile building block for synthetic and medicinal chemists. Its strategically positioned functional groups provide a rich platform for the construction of complex molecular architectures. While its full potential may not yet be extensively documented, the fundamental principles of organic chemistry clearly indicate its value. By understanding the interplay of its structural features and mastering the application of modern synthetic methodologies, researchers can unlock the vast synthetic possibilities offered by this promising scaffold, paving the way for the discovery of novel molecules with significant scientific and therapeutic impact.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 204-211.
  • 欣恒研科技有限公司. This compound. Retrieved from [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Wikipedia contributors. (2023). Malonic ester synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]

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  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. MDPI AG. Retrieved from [Link]

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In-Depth Technical Guide to the Reactivity Profile of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-(4-Bromo-2-methoxyphenyl)propanoic acid, a molecule of significant interest in synthetic organic chemistry and drug discovery. The interplay between the electron-donating methoxy group, the electron-withdrawing bromine atom, and the carboxylic acid functionality dictates a nuanced and versatile chemical behavior. This document explores the reactivity at the aromatic ring, including electrophilic and cross-coupling reactions, as well as transformations of the propanoic acid side chain. Detailed experimental protocols, mechanistic insights, and structured data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's synthetic potential.

Table of Contents
  • Introduction: Structural and Electronic Landscape

  • Reactivity of the Aromatic Core 2.1. Electrophilic Aromatic Substitution 2.2. Palladium-Catalyzed Cross-Coupling Reactions

  • Transformations of the Propanoic Acid Side Chain 3.1. Carboxylic Acid Derivatization 3.2. Alpha-Functionalization

  • Experimental Protocols 4.1. Protocol 1: Nitration of this compound 4.2. Protocol 2: Suzuki-Miyaura Cross-Coupling 4.3. Protocol 3: Amide Bond Formation

  • References

Introduction: Structural and Electronic Landscape

This compound (C₁₀H₁₁BrO₃) is a substituted phenylpropanoic acid derivative.[1][2] Its reactivity is governed by the electronic and steric effects of three key functional groups: the propanoic acid chain, the methoxy group (-OCH₃) at position 2, and the bromine atom (-Br) at position 4.

The methoxy group is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution due to its electron-donating resonance effect. Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is also ortho-, para- directing. The propanoic acid side chain is a meta-directing deactivator. The interplay of these competing electronic effects, along with steric hindrance from the substituents, creates a unique reactivity profile that allows for selective functionalization at various positions.

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO₃PubChem[1]
Molecular Weight259.10 g/mol Beijing Hwrk Chemical Technology[2]
CAS Number1261675-06-2Beijing Hwrk Chemical Technology[2]

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive sites of this compound.

Reactivity of the Aromatic Core

The benzene ring of this compound is susceptible to various transformations, primarily electrophilic substitution and metal-catalyzed cross-coupling reactions.

2.1. Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of electrophilic aromatic substitution reactions. The powerful activating and ortho-, para-directing methoxy group at C2 strongly influences the position of incoming electrophiles. The bromine at C4 and the propanoic acid group at C1 are deactivating. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group, which are C1, C3, and C5. However, C1 is already substituted. Steric hindrance from the adjacent methoxy and bromo groups will influence the regioselectivity between C3 and C5.

For instance, in a nitration reaction, the nitro group would be expected to add at the C3 or C5 position, guided by the methoxy group.

2.2. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making it a valuable handle for introducing a wide range of functionalities. Common cross-coupling reactions applicable here include:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a biaryl compound.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

These reactions offer a powerful toolkit for the late-stage functionalization of the molecule, which is particularly useful in drug discovery programs.

Cross_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Molecule 3-(4-Bromo-2-methoxyphenyl) propanoic acid Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Molecule->Catalyst Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine) Coupling_Partner->Catalyst Product Coupled Product Catalyst->Product Ligand Ligand (e.g., SPhos, XPhos) Ligand->Catalyst Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Catalyst

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Transformations of the Propanoic Acid Side Chain

The propanoic acid moiety offers a versatile handle for a variety of chemical transformations.

3.1. Carboxylic Acid Derivatization

The carboxylic acid can be readily converted into a range of derivatives, including:

  • Esters: Formed by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

  • Amides: Synthesized by reacting with an amine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Acid Chlorides: Prepared by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which can then be used to form other derivatives.

  • Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The parent compound, 3-phenylpropanoic acid, can be prepared by the hydrogenation of cinnamic acid.[3][4]

3.2. Alpha-Functionalization

The carbon atom alpha to the carboxyl group can also be a site for functionalization, although this typically requires activation. For instance, after conversion to an ester or other suitable derivative, enolate formation can be achieved using a strong base, followed by reaction with an electrophile to introduce a substituent at the alpha position.

Experimental Protocols

The following protocols are representative examples of the key transformations discussed.

4.1. Protocol 1: Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring via electrophilic aromatic substitution.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add 1.0 g of this compound to 10 mL of concentrated sulfuric acid with stirring.

  • Once the solid has dissolved, slowly add a pre-cooled mixture of 0.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

4.2. Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To synthesize 3-(2-methoxy-4'-phenyl-[1,1'-biphenyl]-4-yl)propanoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solution of potassium carbonate (3.0 mmol) in water (2 mL), followed by degassed toluene (8 mL) and ethanol (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and add 20 mL of water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

4.3. Protocol 3: Amide Bond Formation with Benzylamine

Objective: To synthesize N-benzyl-3-(4-bromo-2-methoxyphenyl)propanamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in DMF (10 mL).

  • Add DIPEA (2.5 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 mmol) and stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a versatile building block with a rich and predictable reactivity profile. The strategic placement of the methoxy, bromo, and propanoic acid functionalities allows for selective transformations at the aromatic core and the side chain. By understanding the electronic and steric influences of these groups, researchers can effectively utilize this compound in the synthesis of complex molecules for applications in medicinal chemistry and materials science. The protocols provided herein serve as a practical starting point for the exploration of its synthetic utility.

References
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  • Beijing Hwrk Chemical Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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A Comprehensive Technical Guide to 3-(4-Bromo-2-methoxyphenyl)propanoic acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-(4-Bromo-2-methoxyphenyl)propanoic acid, a key building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical experience.

Introduction: The Strategic Value of a Versatile Scaffold

This compound (CAS No. 1261675-06-2) is a substituted phenylpropanoic acid derivative that has garnered increasing interest in the field of medicinal chemistry. Its unique trifunctionalized aromatic ring—featuring a bromine atom, a methoxy group, and a propanoic acid side chain—offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective chemical modifications, making it a valuable starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][3] The presence of the bromine atom provides a handle for cross-coupling reactions, while the carboxylic acid and methoxy group can be manipulated to modulate physicochemical properties and biological activity.[4][5]

Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-quality starting materials is paramount to the success of any research and development program. Several commercial suppliers offer this compound, and a careful evaluation of their offerings is crucial.

Leading Commercial Suppliers

A survey of the market has identified the following reputable suppliers of this compound:

SupplierCAS NumberPurity SpecificationAdditional Notes
Apollo Scientific 1261675-06-2Typically ≥98%Offers various pack sizes.
AOBChem USA 1261675-06-2Typically ≥95%Provides detailed safety information.
BLDpharm 1261675-06-2Information available upon requestOffers a range of related building blocks.
Beijing Xinheng Biotechnology Co., Ltd. 1261675-06-2Typically ≥97%A prominent supplier in the Asian market.

This table is not exhaustive but represents a selection of established suppliers. Researchers should always request a certificate of analysis for each batch.

Critical Parameters for Supplier Selection

The choice of a supplier should not be based solely on price. The following flowchart outlines a self-validating system for qualifying a supplier to ensure the integrity of your research.

G cluster_0 Supplier Qualification Workflow start Identify Potential Suppliers request_docs Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) start->request_docs eval_coa Evaluate CoA for Purity (HPLC/NMR), Identity, and Impurity Profile request_docs->eval_coa eval_sds Review SDS for Handling and Safety Protocols request_docs->eval_sds compare_specs Compare Specifications and Pricing eval_coa->compare_specs eval_sds->compare_specs request_sample Request a Sample for In-House QC compare_specs->request_sample inhouse_qc Perform In-House QC (e.g., NMR, LC-MS) to Verify Identity and Purity request_sample->inhouse_qc decision Select and Approve Supplier inhouse_qc->decision Passes QC reject Reject Supplier inhouse_qc->reject Fails QC G cluster_heck Heck Reaction Pathway cluster_perkin Perkin Condensation Pathway target This compound heck_dis Heck Disconnection target->heck_dis Route A perkin_dis Perkin Condensation Disconnection target->perkin_dis Route B heck_sm1 4-Bromo-2-methoxyaniline heck_dis->heck_sm1 heck_sm2 Acrylic Acid Derivative heck_dis->heck_sm2 perkin_sm1 4-Bromo-2-methoxybenzaldehyde perkin_dis->perkin_sm1 perkin_sm2 Acetic Anhydride perkin_dis->perkin_sm2

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Heck Reaction

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds. [6]In this context, it can be employed to couple an aryl halide with an alkene.

Step-by-Step Methodology:

  • Diazotization of 4-Bromo-2-methoxyaniline:

    • Dissolve 4-bromo-2-methoxyaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF4).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Heck Coupling with an Acrylate Ester:

    • In a separate flask, dissolve a suitable acrylate ester (e.g., ethyl acrylate) in a polar aprotic solvent such as acetonitrile or DMF.

    • Add a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand (e.g., triphenylphosphine).

    • Add a base, typically a tertiary amine like triethylamine, to the reaction mixture.

    • Slowly add the freshly prepared diazonium salt solution to the reaction mixture, maintaining the temperature at or below room temperature.

    • Allow the reaction to stir at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Hydrolysis of the Ester:

    • Upon completion of the Heck reaction, quench the reaction with water and extract the product with a suitable organic solvent.

    • Concentrate the organic phase and dissolve the crude ester in a mixture of an alcohol (e.g., ethanol) and water.

    • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Once complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. A validated reverse-phase HPLC method is crucial for accurate quantification.

Illustrative HPLC Method Parameters:

ParameterValueRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is in its neutral form, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Column Temperature 30 °CEnsures reproducible retention times.

This is a starting point for method development. The gradient and mobile phase composition may require optimization for specific impurity profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation.

Expected ¹H NMR Spectral Features (in CDCl₃, chemical shifts are approximate):

  • Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm, integrating to 3H.

  • Propanoic Acid Protons: Two methylene groups appearing as triplets at approximately δ 2.6-3.0 ppm, each integrating to 2H.

  • Carboxylic Acid Proton: A broad singlet at δ >10 ppm, which may be exchangeable with D₂O.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for the synthesis of biologically active molecules.

Synthesis of Kinase Inhibitors

The brominated phenyl scaffold is a common motif in a variety of kinase inhibitors. [1][7]The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents that can interact with the ATP-binding site of kinases. The propanoic acid moiety can be converted to amides or other functional groups to explore interactions with the solvent-exposed region of the kinase.

Elaboration into Novel Heterocyclic Scaffolds

The carboxylic acid can be used as a handle to construct various heterocyclic systems, which are prevalent in many drug classes. For example, it can be used in condensation reactions to form pyrazoles, pyridines, or other nitrogen-containing heterocycles. [8]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The methoxy group can be demethylated to a phenol, providing another site for modification or for hydrogen bonding interactions with a biological target. The systematic modification of each of the three functional groups on the aromatic ring allows for a comprehensive exploration of the structure-activity relationship of a lead compound.

Conclusion

This compound is a strategically important building block with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its commercial availability, synthetic routes, analytical characterization, and applications. By understanding these key technical aspects, researchers can confidently incorporate this versatile molecule into their synthetic programs to accelerate the discovery of novel therapeutics.

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  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.).
  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry, 60(23), 9676-9690.
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Safety, Handling, and Application of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromo-2-methoxyphenyl)propanoic acid, a key building block in modern pharmaceutical research and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document outlines the compound's chemical and physical properties, details critical safety protocols, and offers field-proven methodologies for its handling, storage, and disposal. By integrating rigorous hazard analysis with practical experimental workflows, this guide serves as an essential resource for ensuring laboratory safety and procedural integrity when working with this versatile, yet hazardous, chemical intermediate.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the foundation of safe and effective laboratory work. This compound is a substituted aromatic carboxylic acid, whose structure presents both opportunities for chemical synthesis and specific handling challenges.

1.1 Chemical Structure

The unique arrangement of the bromo, methoxy, and propanoic acid groups on the phenyl ring dictates the molecule's reactivity and its toxicological profile.

Caption: Chemical Structure of this compound.

1.2 Key Identifiers and Properties

Quantitative data is summarized below for quick reference. This information is critical for everything from calculating molar equivalents in a reaction to understanding potential environmental fate.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1261675-06-2[1][2]
Molecular Formula C₁₀H₁₁BrO₃[2][3]
Molecular Weight 259.10 g/mol [2][3]
Physical State Solid[4]
InChIKey BPPNXHOUQPFBCW-UHFFFAOYSA-N[3]
Predicted XlogP 2.3[3]
Section 2: Hazard Analysis and Risk Mitigation

This compound is classified as a hazardous substance. A proactive risk assessment is not merely a regulatory requirement but a scientific necessity to protect personnel and ensure data integrity.

2.1 GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the compound's intrinsic dangers.

Hazard ClassCodeStatementPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning
Skin IrritationH315Causes skin irritationGHS07Warning
Eye IrritationH319Causes serious eye irritationGHS07Warning
STOT - Single ExposureH335May cause respiratory irritationGHS07Warning
(Source:[1])
2.2 Toxicological Profile and Exposure Routes

The causality behind these classifications stems from the compound's chemical nature. As a carboxylic acid, it can disrupt cell membranes upon contact. The presence of a bromine atom on the aromatic ring can enhance its reactivity and potential for bioaccumulation.

  • Inhalation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[1][5] This is a primary exposure risk when handling the solid powder.

  • Skin Contact: Direct contact causes skin irritation, characterized by redness, itching, and inflammation.[1] Prolonged contact should be avoided as some halogenated organic compounds can be absorbed through the skin.

  • Eye Contact: The compound is a serious eye irritant.[1] Contact can cause significant pain, redness, and potential damage to the cornea if not promptly and thoroughly flushed.

  • Ingestion: The compound is harmful if swallowed, with potential to cause gastrointestinal irritation, nausea, and vomiting.[1][4][6]

2.3 Logical Workflow for Risk Assessment

A systematic approach to risk assessment ensures all hazards are identified and controlled.

G A Step 1: Identify Hazards (Review SDS: H302, H315, H319, H335) B Step 2: Assess Risks (Evaluate exposure potential during weighing, dissolution, reaction) A->B Analyze Procedure C Step 3: Implement Controls (Fume Hood, PPE, SOPs) B->C Mitigate Exposure D Step 4: Document & Train (Record assessment, ensure personnel are trained on risks and controls) C->D Formalize Process E Step 5: Review & Update (Re-evaluate when procedures change or new information is available) D->E Maintain Oversight E->A Continuous Improvement

Caption: A systematic workflow for laboratory risk assessment.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE. This multi-layered defense is crucial for mitigating the risks identified in Section 2.

3.1 Primary Engineering Controls
  • Chemical Fume Hood: All procedures that involve handling the solid powder or its solutions must be performed inside a certified chemical fume hood.[7][8] This is the most critical control measure to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][8]

  • Safety Equipment: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[4][9] Their functionality must be checked regularly.

3.2 Personal Protective Equipment (PPE) Matrix

The selection of PPE is task-dependent. Using inadequate PPE is a common cause of laboratory exposure. The following matrix provides minimum requirements for common tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shieldsNitrile or neoprene glovesLab coatRequired if outside fume hood
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesLab coat, Chemical apronNot required in fume hood
Running Reaction Chemical splash gogglesNitrile or neoprene glovesLab coatNot required in fume hood
Handling Spills Chemical splash goggles & face shieldHeavy-duty nitrile glovesChemical-resistant suit/apronNIOSH-approved respirator

(Source:[4][6][10][11][12][13])

Causality of PPE Selection:

  • Gloves: Nitrile gloves are selected for their resistance to a broad range of chemicals, including organic acids and solvents.[12] Always double-check glove compatibility if using non-standard solvents.

  • Eye Protection: Goggles are mandated over safety glasses when handling liquids to provide a complete seal around the eyes, protecting against splashes.[12][14]

  • Respiratory Protection: Work should be confined to a fume hood to eliminate the need for routine respirator use. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates becomes mandatory if engineering controls fail or during large-scale spill cleanup.[4][5]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs minimizes procedural variability and the risk of error that can lead to exposure.

SOP 1: Handling and Weighing of Solid Compound
  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the analytical balance within the fume hood.

  • Weighing: Carefully open the container. Using the clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust. Close the primary container immediately after dispensing.

  • Cleaning: Clean the spatula thoroughly. Dispose of any contaminated wipes into a designated solid waste container.

  • Transport: Transport the weighed solid in a sealed, secondary container to the reaction setup area.

SOP 2: Spill and Decontamination Procedure

A spill should be treated as a manageable emergency. Having a clear, pre-defined plan is critical.

A SPILL DETECTED B Alert personnel Evacuate immediate area A->B C Assess spill size Is it minor (<10g) and contained? B->C D Trained personnel don enhanced PPE (respirator, apron, face shield) C->D Yes I Contact EHS Report incident C->I No, Major Spill E Contain spill with absorbent pads (work from outside in) D->E F Gently cover with absorbent material (e.g., vermiculite) E->F G Collect waste into a sealed container Label as hazardous waste F->G H Decontaminate area with appropriate solvent followed by soap and water G->H J ALL CLEAR H->J

Caption: Logical workflow for responding to a chemical spill.

Section 5: Emergency Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

5.1 First-Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air.[6][15] If breathing is difficult or has stopped, perform artificial respiration. Seek immediate medical attention.[5][15]

  • Skin Contact: Promptly remove all contaminated clothing.[15] Immediately flush the skin with copious amounts of water and soap for at least 15 minutes.[4][6][9] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[4][6]

5.2 Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustion may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[4]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[4][6]

Section 6: Storage and Waste Management

Proper management of the chemical's lifecycle from receipt to disposal is a key component of laboratory safety and environmental responsibility.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4][8] Keep the container tightly closed to prevent moisture absorption and contamination.[4] The storage area should be secured and accessible only to authorized personnel.[4][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can cause vigorous or exothermic reactions.[4][8][16]

  • Waste Disposal: All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[4][6] Do not allow the product to enter drains or waterways.

Section 7: Applications in Research and Development

Understanding the scientific utility of this compound provides context for its handling. Its structure makes it a valuable intermediate in the synthesis of more complex molecules. In drug discovery, such halogenated phenylpropanoic acids serve as scaffolds for developing novel therapeutic agents. Research indicates their utility as intermediates in the synthesis of potential anti-inflammatory, analgesic, and antimicrobial drugs.[17][18] The bromo- and methoxy- substituents offer sites for further chemical modification, allowing chemists to fine-tune the pharmacological properties of the final compounds.

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Methodological & Application

Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed synthetic protocol, mechanistic insights, and practical guidance for successful execution.

Introduction and Significance

Substituted phenylpropanoic acids are prevalent scaffolds in a wide array of biologically active molecules and functional materials. The title compound, this compound, incorporates a unique substitution pattern on the phenyl ring—a bromo group at the 4-position and a methoxy group at the 2-position. This arrangement offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. The bromo substituent, for instance, is amenable to various cross-coupling reactions, while the carboxylic acid and methoxy groups provide handles for esterification, amidation, and ether cleavage, respectively.

This application note details a reliable and scalable two-step synthetic route commencing from the commercially available 4-bromo-2-methoxybenzaldehyde. The synthesis involves a Perkin condensation to generate the corresponding α,β-unsaturated carboxylic acid, followed by a catalytic hydrogenation to yield the desired saturated propanoic acid.

Overall Synthetic Strategy

The synthetic pathway is outlined below. The initial step involves the formation of a carbon-carbon double bond via a Perkin condensation, followed by the saturation of this bond through catalytic hydrogenation.

Synthesis_Workflow Start 4-Bromo-2-methoxybenzaldehyde Intermediate (E)-3-(4-Bromo-2-methoxyphenyl)acrylic acid Start->Intermediate Perkin Condensation (Acetic anhydride, Triethylamine) Final This compound Intermediate->Final Catalytic Hydrogenation (H₂, Pd/C)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of (E)-3-(4-Bromo-2-methoxyphenyl)acrylic acid via Perkin Condensation

The Perkin condensation is a classic organic reaction that facilitates the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides, in the presence of a weak base. In this protocol, 4-bromo-2-methoxybenzaldehyde is reacted with acetic anhydride and triethylamine to yield (E)-3-(4-bromo-2-methoxyphenyl)acrylic acid.

Mechanistic Insight

The reaction is initiated by the deprotonation of acetic anhydride by triethylamine to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination of an acetate ion to generate the cinnamic acid derivative.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-2-methoxybenzaldehyde≥97%Commercially Available
Acetic anhydrideReagent GradeCommercially Available
Triethylamine≥99%Commercially Available
Hydrochloric acid (HCl)Concentrated (37%)Commercially Available
Deionized waterIn-house
Ethanol95%Commercially Available

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol) and acetic anhydride (20 mL, 212 mmol).

  • With gentle stirring, add triethylamine (10 mL, 71.7 mmol) dropwise via the dropping funnel over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 140 °C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into 100 mL of cold deionized water with vigorous stirring.

  • Acidify the aqueous mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol/water to afford pure (E)-3-(4-bromo-2-methoxyphenyl)acrylic acid as a solid.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

Expected Yield: 70-80%

Characterization of (E)-3-(4-Bromo-2-methoxyphenyl)acrylic acid:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 170-190 °C. Experimental determination is required.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

The second step involves the reduction of the carbon-carbon double bond of the acrylic acid intermediate to yield the final propanoic acid. This is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The alkene adsorbs onto the surface of the palladium catalyst, as does the molecular hydrogen. The hydrogen atoms are then added to the same face of the double bond in a syn addition, leading to the saturated product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
(E)-3-(4-Bromo-2-methoxyphenyl)acrylic acidAs synthesized in Part 1
Palladium on Carbon (Pd/C)10 wt. %Commercially Available
EthanolAnhydrousCommercially Available
Hydrogen (H₂) gasHigh purity
Celite®Commercially Available

Equipment:

  • Parr hydrogenation apparatus or a similar setup

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel or Celite® pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve (E)-3-(4-bromo-2-methoxyphenyl)acrylic acid (5.0 g, 19.4 mmol) in 100 mL of anhydrous ethanol.

  • Carefully add 10% palladium on carbon (0.25 g, 5 mol%).

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Purge the system with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas from the system and purge with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: >90%

Characterization of this compound

  • Appearance: White to off-white solid.

  • Spectroscopic Data:

    • ¹H and ¹³C NMR: Experimental spectroscopic data for this compound were not found in the searched literature. However, the spectra are expected to be consistent with the proposed structure. For reference, the ¹H NMR spectrum of the related, non-brominated compound, 3-(2-methoxyphenyl)propionic acid, in DMSO-d₆ shows characteristic peaks for the methoxy group (~3.8 ppm), the aliphatic chain protons (~2.5 and 2.8 ppm), and the aromatic protons (6.8-7.2 ppm)[2]. The presence of the bromine atom in the target molecule is expected to influence the chemical shifts of the aromatic protons.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁BrO₃, MW: 259.10 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Bromo-2-methoxybenzaldehyde: May be harmful if swallowed and can cause skin and eye irritation[3][4].

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Triethylamine: Flammable and corrosive. Harmful if swallowed or inhaled.

  • Palladium on Carbon (Pd/C): Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Consult the Safety Data Sheets (SDS) for all reagents before use for detailed safety information[5][6][7].

References

  • Chemsrc. (E)-3-(4-Methoxyphenyl)acrylic acid(CAS#:943-89-5). [Link]

  • ResearchGate. (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Arkivoc. Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. [Link]

  • Organic Syntheses. p-ACETYL-α-BROMOHYDROCINNAMIC ACID. [Link]

Sources

Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-bromo-2-methoxyphenyl)propanoic acid, a valuable building block in the development of pharmaceutical and agrochemical compounds. The described three-step synthetic route begins with the formylation of commercially available 4-bromo-2-methoxyphenol via the Duff reaction to yield 4-bromo-2-methoxybenzaldehyde. This intermediate subsequently undergoes a Knoevenagel-Doebner condensation with malonic acid to form 3-(4-bromo-2-methoxyphenyl)acrylic acid. The final step involves the catalytic hydrogenation of the acrylic acid derivative to afford the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, explanations of the chemical principles, and essential safety information.

Introduction

This compound is a substituted phenylpropanoic acid derivative. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the methoxy and carboxylic acid groups offer sites for modification, making it a versatile intermediate in the synthesis of more complex molecules. This protocol outlines a reliable and accessible pathway for its laboratory-scale preparation.

The synthetic strategy is designed to be robust and utilize common laboratory reagents and techniques. Each step has been chosen for its reliability and scalability, with a focus on providing clear instructions to ensure successful execution.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three sequential steps, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction A 4-Bromo-2-methoxyphenol B 4-Bromo-2-methoxybenzaldehyde A->B Duff Reaction (Hexamethylenetetramine, Acid) C 4-Bromo-2-methoxybenzaldehyde D 3-(4-Bromo-2-methoxyphenyl)acrylic acid C->D Knoevenagel-Doebner Condensation (Malonic Acid, Pyridine, Piperidine) E 3-(4-Bromo-2-methoxyphenyl)acrylic acid F This compound E->F Catalytic Hydrogenation (H2, Pd/C)

Caption: Overall synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplier
4-Bromo-2-methoxyphenolC₇H₇BrO₂203.037368-78-7Sigma-Aldrich
HexamethylenetetramineC₆H₁₂N₄140.19100-97-0Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.0564-19-7Fisher Scientific
Hydrochloric Acid (conc.)HCl36.467647-01-0VWR
Malonic AcidCH₂ (COOH)₂104.06141-82-2Sigma-Aldrich
PyridineC₅H₅N79.10110-86-1Sigma-Aldrich
PiperidineC₅H₁₁N85.15110-89-4Acros Organics
Palladium on Carbon (10%)Pd/C-7440-05-3Sigma-Aldrich
Hydrogen GasH₂2.021333-74-0Airgas
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
EthanolC₂H₅OH46.0764-17-5Decon Labs
Diethyl Ether(C₂H₅)₂O74.1260-29-7Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Fisher Scientific

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methoxybenzaldehyde

This step employs the Duff reaction, a formylation method suitable for electron-rich aromatic compounds like phenols.[1] Hexamethylenetetramine serves as the formylating agent in an acidic medium.

Duff_Reaction reagents 4-Bromo-2-methoxyphenol Hexamethylenetetramine Glacial Acetic Acid reaction Reflux | 4-6 hours reagents->reaction workup Quench with H₂O Acidify with HCl Extract with Ethyl Acetate Dry and Concentrate reaction->workup product 4-Bromo-2-methoxybenzaldehyde workup->product

Caption: Workflow for the Duff reaction.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromo-2-methoxyphenol (10.15 g, 50 mmol) and hexamethylenetetramine (10.51 g, 75 mmol).

  • Add 100 mL of glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 300 mL of cold water and stir for 30 minutes.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to pH 1-2.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-bromo-2-methoxybenzaldehyde as a solid.

Expected Yield: 40-50%.

Step 2: Synthesis of 3-(4-Bromo-2-methoxyphenyl)acrylic acid

This step utilizes the Knoevenagel-Doebner condensation, where the aldehyde from Step 1 reacts with malonic acid in the presence of a basic catalyst (piperidine in pyridine) to form the α,β-unsaturated carboxylic acid.[2][3] The reaction is followed by decarboxylation.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-bromo-2-methoxybenzaldehyde (4.30 g, 20 mmol) and malonic acid (3.12 g, 30 mmol) in 30 mL of pyridine.

  • Add piperidine (0.5 mL) as a catalyst.

  • Heat the reaction mixture to 90-100 °C for 3-4 hours. Monitor the reaction by TLC (7:3 hexane/ethyl acetate with 1% acetic acid).

  • Cool the reaction mixture to room temperature and pour it into a mixture of 100 mL of water and 20 mL of concentrated hydrochloric acid.

  • Stir the mixture in an ice bath until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(4-bromo-2-methoxyphenyl)acrylic acid.

Expected Yield: 70-80%.

Step 3: Synthesis of this compound

The final step is the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method for this transformation.[4][5][6][7]

Procedure:

  • To a hydrogenation flask, add 3-(4-bromo-2-methoxyphenyl)acrylic acid (2.59 g, 10 mmol) and 50 mL of ethanol.

  • Carefully add 10% palladium on carbon (100 mg, ~1 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure is sufficient) with vigorous stirring until the reaction is complete (typically 4-8 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting solid is the desired product, this compound, which can be further purified by recrystallization from ethyl acetate/hexane if necessary.

Expected Yield: >95%.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Melting Point (°C)
4-Bromo-2-methoxybenzaldehyde ~10.3 (s, 1H, CHO), ~7.7 (d, 1H), ~7.2 (dd, 1H), ~7.1 (d, 1H), ~3.9 (s, 3H, OCH₃)~189, 162, 130, 128, 122, 115, 5667-71
3-(4-Bromo-2-methoxyphenyl)acrylic acid ~12.0 (br s, 1H, COOH), ~8.0 (d, 1H), ~7.5 (d, 1H), ~7.2-7.0 (m, 2H), ~6.5 (d, 1H), ~4.0 (s, 3H, OCH₃)~171, 158, 140, 129, 128, 122, 120, 116, 112, 56-
This compound ~11.5 (br s, 1H, COOH), ~7.1 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H), ~3.8 (s, 3H, OCH₃), ~2.9 (t, 2H), ~2.6 (t, 2H)~178, 157, 133, 131, 121, 116, 112, 56, 35, 25-

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Experimental determination is required for confirmation.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Bromo-2-methoxyphenol: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

  • Hexamethylenetetramine: Flammable solid. May cause an allergic skin reaction.

  • Glacial Acetic Acid & Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage.

  • Pyridine & Piperidine: Flammable and toxic. Harmful if swallowed, in contact with skin, or if inhaled.

  • Malonic Acid: Causes serious eye irritation.

  • Palladium on Carbon: Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.

  • Hydrogen Gas: Extremely flammable gas. Ensure there are no ignition sources in the vicinity during hydrogenation.

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

Conclusion

This application note details a reliable three-step synthesis of this compound. The protocol is designed to be accessible for a standard organic chemistry laboratory and provides a solid foundation for the production of this versatile intermediate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this compound for their drug discovery and development programs.

References

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • Taleb, B., Jahjah, R., Abdel Baki, Z., Hijazi, A., & El-Dakdouki, M. H. (2025). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. Retrieved from [Link]

  • Duff, J. C. (n.d.). Duff Reaction.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • NROChemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • Lindoy, L. F. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(07), 1029-1032.
  • Shinde, V. M., & Deshpande, R. M. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. Retrieved from [Link]

  • Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • Taleb, B., et al. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H11BrO3). Retrieved from [Link]

  • Huayuan Ltd. (2025). 18910-09-3_2-bromo-3-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

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Use of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Architectural Value of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly within the pharmaceutical industry, for the synthesis of complex molecular architectures.[1][3] Its prominence is largely due to its capacity for creating biaryl and substituted styrene motifs, which are core structural components in a vast number of active pharmaceutical ingredients (APIs).[3][4]

This guide focuses on a specific, high-value building block: This compound . This substrate is of particular interest to researchers in drug discovery for several reasons:

  • The aryl bromide moiety serves as a reliable electrophilic partner in the coupling reaction.[1][5]

  • The ortho-methoxy group and meta-propanoic acid chain introduce specific steric and electronic properties, allowing for the synthesis of highly functionalized and conformationally constrained biaryl systems.

  • The presence of a carboxylic acid offers a versatile handle for subsequent chemical modifications, such as amide bond formation, esterification, or reduction, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[4]

As a Senior Application Scientist, this document provides not just a protocol, but a strategic framework for employing this reagent, grounded in mechanistic understanding and field-proven insights.

The Palladium Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and optimizing reaction conditions.[5][6] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[1][5] The electron-donating methoxy group on the aryl ring can facilitate this step.

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[7][9] The choice of base is critical and must be compatible with the carboxylic acid functionality of our substrate.

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ (Oxidative Addition Adduct) Pd0->OxAdd Transmetal Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) OxAdd->Transmetal Transmetal->Pd0 Product Coupled Product (Ar-Ar') Transmetal->Product Reductive Elimination ArBr 3-(4-Bromo-2-methoxy- phenyl)propanoic acid (Ar-Br) ArBr->OxAdd Oxidative Addition Boronic Boronic Acid/Ester (Ar'-B(OR)₂) Boronic->Transmetal Transmetalation Base Base (e.g., K₂CO₃) Base->Boronic Activation

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should consider this a baseline for optimization.

Materials and Reagents
  • Aryl Halide: this compound

  • Organoboron Reagent: Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) OR [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent System: A deoxygenated mixture, typically 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

Step-by-Step Methodology
  • Reaction Setup (The "Why"):

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.5 eq.).

    • Causality: Using an excess of the boronic acid helps to drive the reaction to completion. K₂CO₃ is a moderately strong base that is effective for the transmetalation step and will also deprotonate the carboxylic acid to form the corresponding carboxylate salt. This in-situ salt formation prevents potential side reactions and can improve solubility in the aqueous phase.

  • Inert Atmosphere (The "Why"):

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for preserving catalyst activity and achieving high yields.[10]

  • Reagent Addition (The "Why"):

    • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask against a positive flow of inert gas.

    • Using a degassed syringe, add the deoxygenated solvent system (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl bromide).

    • Causality: Adding the catalyst last and under an inert gas flow minimizes its exposure to air. The solvent system is deoxygenated (by sparging with argon or through freeze-pump-thaw cycles) for the same reason. A biphasic solvent system is common, with the organic solvent solubilizing the aryl halide and catalyst, and the aqueous phase dissolving the inorganic base and boronate salt.[1]

  • Reaction Execution and Monitoring (The "Why"):

    • Lower the flask into a pre-heated oil bath set to 80-100 °C and stir vigorously.[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-24 hours.

    • Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs. Monitoring allows for determination of the reaction endpoint, preventing unnecessary heating that could lead to product degradation or side reactions like dehalogenation.[5]

  • Workup and Purification (The "Why"):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to dissolve the inorganic salts and dilute with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to re-protonate the carboxylic acid product, making it soluble in the organic phase.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography.

    • Causality: The acidic workup is crucial to isolate the product in its carboxylic acid form. The brine wash removes residual water from the organic phase. Flash chromatography is a standard method to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.

Experimental_Workflow Setup 1. Reaction Setup (Reagents & Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Addition 3. Reagent Addition (Catalyst & Solvent) Inert->Addition Execute 4. Execution (Heat & Stir) Addition->Execute Monitor 5. Monitoring (TLC / LC-MS) Execute->Monitor Monitor->Execute Incomplete Workup 6. Workup (Quench & Extract) Monitor->Workup Complete Purify 7. Purification (Chromatography) Workup->Purify

Figure 2: Standard experimental workflow for the Suzuki coupling protocol.

Data Presentation: Guide to Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of its components. The table below summarizes common parameters and provides a rationale for their selection when using aryl bromide substrates like the one in focus.

ComponentExample(s)Typical LoadingRationale & Field Insights
Pd Pre-catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[4][11]Pd₂(dba)₃1-5 mol%Pd(PPh₃)₄ is a classic, reliable choice. Pd(dppf)Cl₂ is often more robust and effective for a wider range of substrates.[12] Using pre-catalysts avoids handling air-sensitive Pd(0) sources directly.
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃)XPhos, SPhos, P(t-Bu)₃[9]1.1-1.2x Pd loadingBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, which can be crucial for less reactive or sterically hindered substrates.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[1][7]2-3 equivalentsThe base activates the boronic acid. K₃PO₄ is a stronger base often used for more challenging couplings. Cs₂CO₃ is highly effective but more expensive. Choice must be compatible with substrate functional groups.
Solvent 1,4-Dioxane/H₂OToluene/H₂OTHF/H₂O[1][7]0.1 - 0.5 MThe biphasic system allows for reagents with different solubility profiles to interact. Aprotic polar solvents like Dioxane and THF are common. Toluene is a good choice for higher temperature reactions.
Temperature 60 - 110 °CN/AHigher temperatures generally increase reaction rates but can also promote side reactions. Optimization is often required.

Applications in Drug Discovery

The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry for C(sp²)–C(sp²) bond formation.[3] The products derived from this compound are precursors to a diverse range of potential therapeutic agents. The resulting biarylpropanoic acids can be screened directly for biological activity or serve as intermediates for more complex molecules. For instance, the biaryl scaffold is a key feature in drugs targeting a wide array of diseases, including hypertension (e.g., Losartan) and cancer (e.g., Lumacaftor).[4] The strategic placement of the methoxy and propanoic acid groups can influence the molecule's conformation, solubility, and binding interactions with biological targets.

References

  • A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone. (n.d.). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... (n.d.). ResearchGate.
  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate.
  • Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Valera, M. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.

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Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-(4-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffolding for Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials. 3-(4-Bromo-2-methoxyphenyl)propanoic acid emerges as a particularly valuable starting material in this endeavor. Its trifunctional nature—an aryl bromide, a methoxy group, and a propanoic acid side chain—offers a rich platform for a diverse range of synthetic transformations. The aryl bromide provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group, an electron-donating substituent, can influence the regioselectivity of electrophilic aromatic substitution reactions. Finally, the propanoic acid side chain can participate directly in cyclization reactions or be readily modified to introduce other functionalities, paving the way for the construction of a variety of heterocyclic rings. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles, complete with detailed protocols and mechanistic insights.

I. Synthesis of Indanone Scaffolds via Intramolecular Friedel-Crafts Acylation

The propanoic acid chain of the title compound provides a direct route to the synthesis of substituted indanones through intramolecular Friedel-Crafts acylation. This acid-catalyzed cyclization is a robust method for forming a new carbon-carbon bond between the aromatic ring and the acyl group derived from the propanoic acid. The methoxy group on the aromatic ring activates the ortho and para positions towards electrophilic attack, directing the cyclization.

The reaction proceeds through the formation of an acylium ion intermediate upon treatment of the carboxylic acid with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent. This electrophilic intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ketone ring.

dot graph "Friedel_Crafts_Acylation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Workflow for Intramolecular Friedel-Crafts Acylation.

Protocol 1: Synthesis of 6-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Crushed ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (5.0 g, 19.3 mmol).

  • Carefully add polyphosphoric acid (50 g) to the flask. Caution: PPA is highly viscous and corrosive.

  • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.

Reactant Product Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
This compound6-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-onePolyphosphoric AcidNone80-902-3~85

II. Palladium-Catalyzed Intramolecular Heck Reaction for Dihydroquinoline Synthesis

The aryl bromide functionality of this compound is a prime handle for palladium-catalyzed intramolecular cyclization reactions. The intramolecular Heck reaction, in particular, offers a powerful method for the formation of a new carbon-carbon bond, leading to the synthesis of various carbo- and heterocyclic ring systems.[1] To construct a dihydroquinoline core, the propanoic acid side chain must first be converted into a suitable tether containing a terminal alkene. This can be achieved by amidation of the carboxylic acid with allylamine, followed by the intramolecular Heck cyclization of the resulting N-allyl-3-(4-bromo-2-methoxyphenyl)propanamide.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the cyclized product.[2]

dot graph "Heck_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Synthetic workflow for Dihydroquinoline synthesis.

Protocol 2: Synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinolin-4-one

Step A: Synthesis of N-allyl-3-(4-bromo-2-methoxyphenyl)propanamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Allylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (5.0 g, 19.3 mmol) in anhydrous DCM (50 mL).

  • Cool the solution in an ice bath and add thionyl chloride (2.1 mL, 28.9 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM (50 mL) and cool in an ice bath.

  • In a separate flask, dissolve allylamine (1.6 mL, 21.2 mmol) and triethylamine (4.0 mL, 28.9 mmol) in anhydrous DCM (20 mL).

  • Add the allylamine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step B: Intramolecular Heck Cyclization

Materials:

  • N-allyl-3-(4-bromo-2-methoxyphenyl)propanamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-allyl-3-(4-bromo-2-methoxyphenyl)propanamide (3.0 g, 10.0 mmol), palladium(II) acetate (0.11 g, 0.5 mol%), and triphenylphosphine (0.26 g, 1.0 mol%).

  • Add anhydrous DMF (50 mL) and triethylamine (2.8 mL, 20.0 mmol).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (3 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinolin-4-one.

Reactant Product Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
N-allyl-3-(4-bromo-2-methoxyphenyl)propanamide7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinolin-4-onePd(OAc)₂PPh₃Et₃NDMF100-110~70-80

III. Copper-Catalyzed Intramolecular N-Arylation for Benzoxazine Synthesis

The synthesis of benzoxazine derivatives can be achieved through an intramolecular Ullmann-type C-N coupling reaction.[3] This strategy involves the initial conversion of the propanoic acid to an amino alcohol, which is then subjected to a copper-catalyzed cyclization. The aryl bromide and the newly introduced amine functionality undergo intramolecular coupling to form the benzoxazine ring.

This reaction typically requires a copper(I) catalyst, a suitable ligand, and a base. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

dot graph "Ullmann_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Synthetic pathway for Benzoxazine synthesis.

Protocol 3: Synthesis of 6-Bromo-8-methoxy-3,4-dihydro-2H-benzo[b][1][5]oxazine

Step A: Synthesis of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.1 g, 28.9 mmol) in anhydrous THF (50 mL).

  • Cool the suspension in an ice bath.

  • Dissolve this compound (5.0 g, 19.3 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction in an ice bath and quench by the sequential dropwise addition of water (1.1 mL), 15% aqueous NaOH (1.1 mL), and water (3.3 mL).

  • Filter the resulting white precipitate and wash with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which is often pure enough for the next step.

Step B: Synthesis of 3-Amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol

This conversion can be achieved through a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or via tosylation of the alcohol followed by displacement with an amine source. For this protocol, we will outline the tosylation/amination route.

Materials:

  • 3-(4-Bromo-2-methoxyphenyl)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous THF

Procedure:

  • Dissolve 3-(4-Bromo-2-methoxyphenyl)propan-1-ol (4.0 g, 16.2 mmol) in pyridine (20 mL) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (3.4 g, 17.8 mmol) portion-wise and stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry and concentrate to get the tosylate.

  • Dissolve the tosylate in DMF (40 mL) and add sodium azide (1.6 g, 24.3 mmol). Heat to 80 °C for 6 hours.

  • Cool, pour into water, and extract with diethyl ether. Wash, dry, and concentrate to get the azide.

  • Reduce the azide to the amine by dissolving it in anhydrous THF (40 mL) and adding it dropwise to a suspension of LiAlH₄ (0.9 g, 24.3 mmol) in THF (40 mL) at 0 °C. Stir at room temperature for 4 hours.

  • Work up as described in Step A to obtain the amino alcohol.

Step C: Intramolecular Copper-Catalyzed N-Arylation

Materials:

  • 3-Amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add 3-Amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol (2.0 g, 8.1 mmol), copper(I) iodide (0.15 g, 10 mol%), and L-proline (0.19 g, 20 mol%).

  • Add potassium carbonate (2.2 g, 16.2 mmol) and DMSO (20 mL).

  • Seal the vial and heat the mixture to 110-120 °C for 24-48 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 6-Bromo-8-methoxy-3,4-dihydro-2H-benzo[b][1][5]oxazine.

Reactant Product Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
3-Amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol6-Bromo-8-methoxy-3,4-dihydro-2H-benzo[b][1][5]oxazineCuIL-ProlineK₂CO₃DMSO110-120~60-70

Conclusion

This compound stands as a testament to the power of strategically functionalized starting materials in the synthesis of complex molecular architectures. As demonstrated, its unique combination of an aryl bromide, a methoxy group, and a propanoic acid side chain provides access to a diverse range of novel heterocycles, including indanones, dihydroquinolines, and benzoxazines. The protocols outlined herein serve as a guide for researchers to harness the synthetic potential of this versatile building block, paving the way for the discovery of new therapeutic agents and advanced materials. The principles of intramolecular Friedel-Crafts acylation, palladium-catalyzed Heck reactions, and copper-catalyzed N-arylation are fundamental to modern organic synthesis, and their application to this specific substrate showcases the elegance and efficiency of contemporary synthetic strategies.

References

  • Intramolecular Heck reaction. In Wikipedia; 2023. Accessed January 19, 2026. [Link]

  • Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry. 2025;64(4).
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules. 2023;28(24):8037.
  • Various Synthetic Methods of Benzoxazine Monomers. In Polybenzoxazines. Elsevier; 2011:315-328.
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  • The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. BenchChem. Published 2025.
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  • Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies. 2009;20(10):834-841.
  • Intramolecular Heck Reaction of Unactivated Alkyl Halides. Journal of the American Chemical Society. 2003;125(30):9006-9007.
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  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Request PDF.
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  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews. 2017;117(4):3479-3716.
  • Hartwig JF, Larsen MA. Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes. Journal of the American Chemical Society. 2014;136(4):1462-1474.
  • Murtuja S, Jayaprakash V, Sinha BN. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023;9.
  • Smoleń M, Sławiński J. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018;14:2384-2393.
  • Smoleń M, Sławiński J, Bączek T. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2020;25(18):4075.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed January 19, 2026. [Link]

  • Smoleń M, Sławiński J. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J Org Chem. 2018;14:2384-2393.
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Sources

Scale-Up Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid: An Application Note for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3-(4-bromo-2-methoxyphenyl)propanoic acid, a valuable building block in the development of novel pharmaceutical agents. The synthesis is centered around a robust and efficient Heck coupling reaction, a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds. This guide is intended for researchers, chemists, and process development scientists, offering in-depth technical details, mechanistic insights, safety protocols, and characterization data to ensure successful and safe implementation on a laboratory and pilot scale.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromo and methoxy functionalities on the phenyl ring, coupled with the propanoic acid side chain, offers multiple points for further chemical modification, making it an attractive scaffold for drug discovery programs.

The chosen synthetic strategy for the scale-up production of this compound is the Heck reaction . This palladium-catalyzed cross-coupling reaction offers a direct and efficient method for the arylation of alkenes.[1] In this protocol, we will utilize the coupling of a dihalogenated anisole derivative with acrylic acid. The differential reactivity of the carbon-halogen bonds in the starting material allows for a selective reaction, a critical consideration for ensuring high purity of the final product.

Reaction Scheme and Mechanism

The overall reaction is depicted below:

The catalytic cycle of the Heck reaction is a well-established process involving a series of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination steps.

Diagram of the Heck Reaction Catalytic Cycle

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Ar-Pd(II)-alkene(L2) Ar-Pd(II)-alkene(L2) Alkene Coordination->Ar-Pd(II)-alkene(L2) Migratory Insertion Migratory Insertion Ar-Pd(II)-alkene(L2)->Migratory Insertion R-alkene-Pd(II)-X(L2) R-alkene-Pd(II)-X(L2) Migratory Insertion->R-alkene-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-alkene-Pd(II)-X(L2)->Beta-Hydride Elimination Alkene-H-Pd(II)-X(L2) Alkene-H-Pd(II)-X(L2) Beta-Hydride Elimination->Alkene-H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination Alkene-H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2 Product + HX

Caption: Catalytic cycle of the Heck reaction.

The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by the coordination and insertion of the alkene (acrylic acid) into the aryl-palladium bond. A subsequent β-hydride elimination releases the desired product and a palladium-hydride species. The final step involves the reductive elimination of HX, aided by a base, which regenerates the active Pd(0) catalyst.[2]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and includes considerations for scaling up.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
1-Bromo-4-iodo-2-methoxybenzene755027-18-0328.9332.9 g0.1Starting material.[3]
Acrylic Acid79-10-772.068.65 g (7.9 mL)0.12Use freshly opened or distilled.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.224 g0.001Catalyst.
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.608 g0.002Ligand.
Triethylamine (Et₃N)121-44-8101.1930.4 g (42 mL)0.3Base and solvent.
N,N-Dimethylformamide (DMF)68-12-273.09200 mL-Anhydrous solvent.
Equipment
  • Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for work-up and purification.

Experimental Procedure

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Charge_Flask Charge flask with starting material, catalyst, and ligand Add_Solvents Add DMF and Triethylamine Charge_Flask->Add_Solvents Degas Degas with Nitrogen Add_Solvents->Degas Add_Acrylic_Acid Add Acrylic Acid Degas->Add_Acrylic_Acid Heat_Reaction Heat to 80-90°C Add_Acrylic_Acid->Heat_Reaction Cool_Reaction Cool to room temperature Heat_Reaction->Cool_Reaction Acidify Acidify with HCl Cool_Reaction->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash organic layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Recrystallize Recrystallize from suitable solvent Dry_Concentrate->Recrystallize Filter_Dry Filter and dry the product Recrystallize->Filter_Dry Final_Product Final_Product Filter_Dry->Final_Product

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask, add 1-bromo-4-iodo-2-methoxybenzene (32.9 g, 0.1 mol), palladium(II) acetate (0.224 g, 0.001 mol), and tri(o-tolyl)phosphine (0.608 g, 0.002 mol).

  • Solvent Addition and Degassing: Add anhydrous N,N-dimethylformamide (200 mL) and triethylamine (42 mL, 0.3 mol) to the flask. Bubble nitrogen gas through the solution for 15-20 minutes to ensure an inert atmosphere.

  • Addition of Acrylic Acid: Add acrylic acid (7.9 mL, 0.12 mol) to the reaction mixture via a syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 500 mL of 1 M hydrochloric acid (HCl).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a good starting point for recrystallization of aromatic carboxylic acids.[4][5] Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals and wash with a small amount of cold ethanol/water mixture.

    • Dry the product under vacuum to a constant weight.

Safety and Handling

4.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger scale operations, a chemical-resistant apron is recommended.

4.2. Chemical Hazards and Handling:

  • 1-Bromo-4-iodo-2-methoxybenzene: This compound is an irritant. Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

  • Acrylic Acid: Acrylic acid is corrosive and flammable.[6][7] It can cause severe skin burns and eye damage.[8] It is also a lachrymator. Handle with extreme care in a fume hood. Ensure there are no ignition sources nearby.

  • Palladium Catalyst: Palladium catalysts are flammable, especially when finely divided on carbon.[9][10] Handle under an inert atmosphere to prevent ignition.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation. Handle in a fume hood.

4.3. Waste Disposal:

  • Palladium Waste: Collect all palladium-containing residues in a designated, labeled waste container. Palladium is a precious metal, and its recycling is economically and environmentally beneficial.[11][12] Consult your institution's guidelines for the disposal or recycling of precious metal waste.

  • Organic Solvents: Dispose of halogenated and non-halogenated organic waste in separate, appropriately labeled containers.

Characterization

The final product should be characterized to confirm its identity and purity.

5.1. Expected Yield: 75-85%

5.2. Physical Appearance: Off-white to pale yellow solid.

5.3. Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the propanoic acid chain.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

Conclusion

This application note details a scalable and efficient synthesis of this compound using a Heck coupling reaction. By following the outlined protocol and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development needs. The provided mechanistic insights and characterization guidance further support the successful implementation of this synthetic route.

References

  • Honrel. (2025, February 27).
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Application Note: A Multi-Modal Analytical Strategy for Monitoring the Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Process Chemistry

3-(4-Bromo-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid, a class of molecules frequently utilized as key intermediates and building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of the bromo, methoxy, and propanoic acid functionalities on the aromatic ring makes it a versatile synthon. However, its synthesis involves multi-step reactions where the potential for isomer formation, incomplete conversion, and side-product generation is significant.

Effective process control is therefore not just beneficial, but essential for ensuring high yield, purity, and batch-to-batch consistency. This application note provides a comprehensive guide for researchers and drug development professionals on the analytical methodologies required to monitor the synthesis of this target molecule. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that combines chromatographic and spectroscopic methods to provide a holistic view of the reaction landscape.

Overview of a Representative Synthetic Pathway

To contextualize the analytical challenges, let us consider a plausible synthetic route starting from 4-Bromo-2-methoxybenzaldehyde. This pathway allows us to identify critical control points for monitoring.

cluster_0 Synthetic Pathway A 4-Bromo-2-methoxybenzaldehyde (Starting Material) C 3-(4-Bromo-2-methoxyphenyl)acrylic acid (Intermediate) A->C Knoevenagel Condensation B Malonic Acid Pyridine, Piperidine B->C E This compound (Final Product) C->E Hydrogenation D H₂, Pd/C (Reduction) D->E

Caption: A plausible two-step synthesis of the target compound.

In this pathway, two key transformations must be monitored:

  • Knoevenagel Condensation: The conversion of the starting aldehyde to the acrylic acid intermediate. Key challenges include ensuring complete consumption of the aldehyde and minimizing side reactions.

  • Hydrogenation: The reduction of the carbon-carbon double bond of the acrylic acid intermediate. The primary goal is to confirm the disappearance of the intermediate and the formation of the saturated product without affecting the aromatic ring or the bromo-substituent (dehalogenation).

The Analytical Toolkit: An Integrated Approach

No single analytical technique can provide all the necessary information. A robust monitoring strategy relies on the synergistic use of multiple methods. In-situ techniques offer real-time insights, while offline chromatographic methods provide high-resolution quantitative data.

G cluster_insitu In-Situ / Real-Time Monitoring cluster_offline Offline / Aliquot Analysis reaction {Reaction Mixture | {Starting Materials | Intermediate | Product | Byproducts}} insitu_ftir In-Situ FTIR Functional Group Changes (C=O, C=C) reaction->insitu_ftir Continuous Monitoring insitu_nmr In-Situ NMR Structural & Quantitative Data reaction->insitu_nmr Continuous Monitoring tlc TLC Rapid Qualitative Check reaction->tlc Time-point Sampling hplc RP-HPLC Quantitative Analysis (Purity, Conversion) reaction->hplc Time-point Sampling gcms GC-MS Volatile Impurities & MS Confirmation reaction->gcms Time-point Sampling final_product {Final Product Analysis | {Identity | Purity | Structure Confirmation}} insitu_ftir->final_product insitu_nmr->final_product tlc->final_product hplc->final_product gcms->final_product

Caption: Integrated analytical workflow for synthesis monitoring.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are the cornerstone of reaction monitoring, allowing for the physical separation of components in the reaction mixture for individual assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for quantitative analysis of this reaction. A reversed-phase (RP-HPLC) method is ideal, as it effectively separates compounds based on polarity.

Causality Behind Method Choices:

  • Stationary Phase (C18): The nonpolar C18 phase retains the aromatic reactants, intermediates, and product based on their hydrophobicity.

  • Acidified Mobile Phase: The target molecule is a carboxylic acid. At neutral pH, the carboxyl group is deprotonated (-COO⁻), making the molecule highly polar and causing it to elute very quickly with poor peak shape on a C18 column. By adding an acid (e.g., phosphoric or formic acid) to the mobile phase to lower the pH to ~2.5-3.0, the carboxyl group remains protonated (-COOH).[1] This neutral form is less polar, interacts more strongly with the C18 stationary phase, and results in a sharp, symmetrical, and well-retained peak, enabling accurate quantification.[1]

  • UV Detection: The phenyl ring common to the starting material, intermediate, and product acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector.[1] A wavelength around 220-230 nm is often optimal for capturing the absorbance of the substituted aromatic system.

Protocol: RP-HPLC Method

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 40% B to 95% B over 15 min, hold 2 min, return to 40% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 225 nm
Injection Vol. 10 µL

Step-by-Step Methodology:

  • Sample Preparation: At specified time points (e.g., t=0, 1h, 2h, etc.), withdraw ~50 µL of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in 1 mL of mobile phase (pre-mixed 40:60 Acetonitrile:Water) to prevent further reaction.[2]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak areas of the intermediate and final product over time. Calculate the percent conversion and purity.

Thin-Layer Chromatography (TLC)

TLC serves as a rapid, inexpensive, and qualitative tool to quickly assess the reaction's progress directly at the bench.[3]

Protocol: TLC Method

ParameterCondition
Stationary Phase Silica Gel 60 F₂₅₄ plates
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (70:30:1, v/v/v)
Visualization UV lamp (254 nm) and/or Iodine chamber

Step-by-Step Methodology:

  • Spotting: On a single TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to ascend.

  • Visualization: After development, visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate reaction progression.[3][4] The Rƒ values can help distinguish between the less polar starting aldehyde, the intermediate acrylic acid, and the final propanoic acid.

Spectroscopic Methods: Structural Insights and In-Situ Analysis

Spectroscopy provides invaluable structural information and can be deployed for real-time, non-invasive reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for this analysis, as it provides both structural confirmation and quantitative data without the need for chromatographic separation.[5][6] It can be used for offline analysis of aliquots or for continuous in-situ monitoring with a flow-NMR setup.[6][7]

Key Spectral Handles for Monitoring:

  • ¹H-NMR:

    • Aldehyde Proton (~9.8-10.1 ppm): Disappearance signals the consumption of 4-Bromo-2-methoxybenzaldehyde.

    • Vinylic Protons (~6.5-8.0 ppm): Appearance and subsequent disappearance of the C=C protons signal the formation and consumption of the acrylic acid intermediate.

    • Aliphatic Protons (-CH₂-CH₂-COOH, ~2.5-3.0 ppm): Appearance of these characteristic methylene protons confirms the formation of the final product.

    • Methoxy Protons (-OCH₃, ~3.8-3.9 ppm): This singlet can serve as a stable internal reference point throughout the reaction.

  • ¹³C-NMR:

    • Carbonyl Carbon (~170-180 ppm): The appearance of the carboxylic acid carbonyl carbon confirms product formation.[8]

Protocol: Offline ¹H-NMR Monitoring

  • Sampling: Withdraw a ~100 µL aliquot from the reaction.

  • Preparation: Quench and remove the reaction solvent under reduced pressure.

  • Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H-NMR spectrum.

  • Quantification: Integrate the key signals corresponding to the reactant, intermediate, and product. The relative ratios of these integrals directly correlate to their molar ratios in the mixture.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for tracking changes in functional groups. With the advent of attenuated total reflectance (ATR) probes, it can be used for in-situ, real-time monitoring of reactions (e.g., Mettler-Toledo's ReactIR™).[9][10][11]

Key Vibrational Bands:

  • Aldehyde C=O Stretch (~1700-1720 cm⁻¹): Disappearance indicates consumption of the starting material.

  • Alkene C=C Stretch (~1620-1680 cm⁻¹): Appearance and disappearance tracks the intermediate.

  • Carboxylic Acid C=O Stretch (~1700-1760 cm⁻¹): A strong, sharp peak whose growth signals the formation of both the intermediate and final product.[12]

  • Carboxylic Acid O-H Stretch (Broad, ~2500-3300 cm⁻¹): The appearance of this very broad band is a definitive indicator of the presence of the carboxylic acid functionality.[12][13]

Protocol: In-Situ FTIR Monitoring

  • Setup: Insert a clean, dry ATR probe directly into the reaction vessel.

  • Background: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Acquisition: Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the reaction.

  • Analysis: Plot the intensity of the key absorption bands over time to generate a reaction profile, visualizing the consumption of reactants and formation of products in real time.[11]

Mass Spectrometry (MS)

Often coupled with HPLC or GC, mass spectrometry provides unambiguous confirmation of the molecular weight of the products and helps identify unknown impurities.[2][14]

Key Diagnostic Information:

  • Molecular Ion Peak: For this compound (C₁₀H₁₁BrO₃), the expected monoisotopic mass is approximately 257.989 g/mol .[15]

  • Isotopic Pattern: A critical diagnostic feature is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺, providing definitive evidence that the compound contains one bromine atom.

Conclusion

A robust analytical strategy is paramount for the successful synthesis of this compound. By combining the rapid qualitative checks of TLC, the precise quantitative power of HPLC, and the rich structural and real-time data from NMR and FTIR, a complete picture of the reaction dynamics can be achieved. This multi-modal approach enables chemists to make informed decisions, optimize reaction conditions, and ultimately ensure the production of a high-purity final product. Mass spectrometry serves as the final arbiter, confirming the identity of the target molecule and elucidating the structure of any significant byproducts.

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Application Notes & Protocols: High-Purity Isolation of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of 3-(4-bromo-2-methoxyphenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. Recognizing that the purity of such precursors is paramount to the safety and efficacy of final active pharmaceutical ingredients (APIs), this document details three primary purification techniques: Acid-Base Extraction, Recrystallization, and Flash Column Chromatography. Each protocol is presented with an in-depth explanation of its underlying chemical principles, step-by-step instructions, and methods for verifying purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.

Introduction: The Critical Role of Purity

This compound is a substituted phenylpropanoic acid derivative. Its structural features—a carboxylic acid group, a methoxy group, and a bromine atom on an aromatic ring—make it a versatile building block. However, synthetic routes to this compound can introduce various impurities, including unreacted starting materials, isomeric byproducts, or reagents. The removal of these impurities is not merely a procedural step but a critical determinant of downstream reaction success and the quality of the final drug product. This guide offers a systematic approach to achieving high purity (>98%) for this specific molecule.

Molecular Profile:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₁BrO₃[1]

  • Molecular Weight: 259.10 g/mol [2]

  • Key Functional Groups: Carboxylic acid, Ether (methoxy), Aryl bromide.

Strategic Overview of Purification

The purification strategy leverages the distinct chemical properties imparted by the compound's functional groups. The acidic nature of the carboxylic acid allows for selective separation from neutral or basic impurities via acid-base extraction. Its solid nature and differential solubility in various solvents make it a prime candidate for recrystallization. Finally, its polarity allows for chromatographic separation from closely related, non-polar, or more polar impurities.

Purification_Strategy Crude_Product Crude 3-(4-Bromo-2-methoxyphenyl) propanoic acid AcidBase Acid-Base Extraction Crude_Product->AcidBase Removes neutral & basic impurities Chromatography Flash Column Chromatography Crude_Product->Chromatography Alternative for complex mixtures or isomeric impurities Recrystallization Recrystallization AcidBase->Recrystallization Further purification/ crystal lattice formation Purity_Analysis Purity & Identity Confirmation (HPLC, NMR, MP) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis

Caption: Overall purification workflow for this compound.

Method 1: Acid-Base Extraction

Principle and Rationale

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from neutral ones based on their differing solubilities in aqueous and organic solvents.[3][4] The core principle is the conversion of the acidic compound into its water-soluble salt form by treatment with a base.[5]

For this compound, the carboxylic acid moiety (pKa ~4-5) is readily deprotonated by a mild aqueous base, such as sodium bicarbonate (NaHCO₃), to form the corresponding sodium carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities (e.g., unreacted aryl bromide starting material) or very weakly acidic impurities remain in the organic phase.[3][5] The layers are then separated, and the aqueous layer containing the desired product is re-acidified to regenerate the neutral, water-insoluble carboxylic acid, which precipitates and can be collected.[5][6]

Acid_Base_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Crude Crude Product (Acid + Neutral Impurities) Neutral_Imp Neutral Impurities (Remain in Organic Phase) Crude->Neutral_Imp Partitioning Base Add aq. NaHCO₃ Acid_Form R-COOH (Stays in Organic Phase) Salt_Form R-COO⁻ Na⁺ (Moves to Aqueous Phase) Base->Salt_Form Deprotonation Acidify Add aq. HCl Salt_Form->Acidify Separate Layers Precipitate Pure R-COOH (Precipitates) Acidify->Precipitate Protonation

Caption: Mechanism of purification by acid-base extraction.

Detailed Protocol
  • Dissolution: Dissolve the crude this compound (~5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate fully. The desired compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities.

  • Wash (Optional): To remove any residual neutral impurities, wash the aqueous layer with a fresh portion of ethyl acetate (20 mL). Discard the organic wash.

  • Regeneration: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus paper). A white precipitate of the pure carboxylic acid will form.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Method 2: Recrystallization

Principle and Rationale

Recrystallization is a technique for purifying solid compounds based on differences in solubility.[7][8] The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound's solubility decreases, leading to the formation of a crystal lattice that excludes impurities.[8]

The choice of solvent is the most critical step. For a polar molecule like this compound, polar protic or aprotic solvents, or solvent mixtures, are often effective.

Solvent Selection and Protocol

A solvent screen is recommended. Small-scale trials should be performed with solvents of varying polarities.

Solvent SystemObservation & RationaleSuitability
Water The compound has low solubility in water, but this can be exploited. Can be a good choice for final purification if impurities are water-soluble.Moderate (Good for final wash)
Ethanol/Water A common and effective mixed-solvent system. The compound dissolves well in hot ethanol; water is then added as an anti-solvent to induce crystallization upon cooling.High
Toluene An aromatic solvent. Good for dissolving the compound when hot, with significantly lower solubility when cold. Effective for removing more polar impurities.High
Hexane/Ethyl Acetate A non-polar/polar mixture. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears. Reheating to dissolve, followed by slow cooling.High
Detailed Protocol (Ethanol/Water System)
  • Dissolution: Place the crude or post-extraction acid (~5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture), and dry under vacuum.[8]

Method 3: Flash Column Chromatography

Principle and Rationale

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9][10] It is particularly useful for separating compounds with similar polarities or when other methods fail. For carboxylic acids, tailing can be an issue on silica gel due to strong hydrogen bonding with silanol groups.[11] This is often mitigated by adding a small amount of a weak acid (e.g., acetic acid or formic acid) to the mobile phase.[9][11]

Detailed Protocol
  • Stationary Phase: Prepare a flash column using silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude sample.

  • Mobile Phase Selection (TLC): Determine an appropriate eluent system using Thin-Layer Chromatography (TLC).[12][13] A good system will give the target compound an Rf value of ~0.3.

    • Recommended Starting Eluent: Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with 0.5% acetic acid. The acetic acid helps to produce tighter spots and reduce tailing.[11]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading").[10]

  • Elution: Run the column using positive pressure (flash). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. If acetic acid was used in the eluent, it can be removed by co-evaporation with a higher-boiling solvent like toluene.[10]

Purity Assessment and Characterization

Post-purification analysis is essential to confirm the identity and purity of the final product.

Melting Point Determination
  • Principle: Pure crystalline solids exhibit a sharp melting point range (typically < 2°C), whereas impure compounds melt over a broader range and at a lower temperature (melting point depression).[14][15]

  • Procedure: A small, dry sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.[16][17]

  • Interpretation: A sharp, consistent melting point across batches is a strong indicator of high purity.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a highly sensitive technique for separating, identifying, and quantifying components in a mixture.[18] It is the gold standard for purity analysis in the pharmaceutical industry.[18][19]

  • Typical Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Interpretation: A pure sample will show a single major peak. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the compound and detect impurities.[21][22][23] Quantitative NMR (qNMR) can also be used for precise purity determination without the need for a reference standard of the compound itself.[21]

  • Procedure: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed.

  • Interpretation: The ¹H and ¹³C NMR spectra should match the expected structure of this compound. The absence of signals corresponding to known impurities confirms the success of the purification.

Conclusion

The successful purification of this compound is readily achievable through a systematic application of standard organic chemistry techniques. For general-purpose purity, a sequence of acid-base extraction followed by recrystallization is highly effective and scalable. For challenging separations involving isomeric or similarly polar impurities, flash column chromatography provides a reliable alternative. The final purity should always be rigorously verified using a combination of analytical techniques, including melting point, HPLC, and NMR, to meet the stringent quality standards required in drug development.

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The Strategic Application of 3-(Aryl)propanoic Acid Intermediates in the Synthesis of Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpropanoic Acid Scaffold in Modern Anti-Inflammatory Drug Discovery

The 2-arylpropanoic acid motif is a cornerstone in the architecture of numerous non-steroidal anti-inflammatory drugs (NSAIDs). This structural class, which includes widely recognized agents like ibuprofen and naproxen, owes its therapeutic efficacy to the inhibition of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] The strategic manipulation of substituents on the aromatic ring and the propanoic acid side chain allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on the utility of brominated phenylpropanoic acid intermediates, specifically using the synthesis of the potent NSAID Loxoprofen as a prime exemplar. While the specific intermediate 3-(4-Bromo-2-methoxyphenyl)propanoic acid is of academic interest, the principles of its synthesis and subsequent elaboration into a pharmacologically active agent are well-illustrated through the established and well-documented synthesis of Loxoprofen. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies, experimental protocols, and mechanistic underpinnings relevant to this important class of anti-inflammatory agents.

Core Principles: Synthesis of the Arylpropanoic Acid Core

The construction of the arylpropanoic acid core is a critical step in the synthesis of NSAIDs like Loxoprofen. Several synthetic strategies can be employed, often starting from readily available aromatic precursors. A common and robust approach involves the use of a brominated aromatic compound, which can be elaborated through various carbon-carbon bond-forming reactions.

Illustrative Synthetic Pathway to a Loxoprofen Precursor

The following workflow illustrates a plausible synthetic route to a key precursor for Loxoprofen, drawing upon established chemical principles.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Loxoprofen Synthesis 4-Bromotoluene 4-Bromotoluene Friedel_Crafts Friedel-Crafts Acylation 4-Bromotoluene->Friedel_Crafts Propionyl_chloride Propionyl chloride Propionyl_chloride->Friedel_Crafts Ketone 1-(4-Bromo-2-methylphenyl)propan-1-one Friedel_Crafts->Ketone AlCl3 Willgerodt_Kindler Willgerodt-Kindler Reaction Ketone->Willgerodt_Kindler S, Morpholine Thioamide 2-(4-Bromo-2-methylphenyl)propanethioamide Willgerodt_Kindler->Thioamide Hydrolysis Hydrolysis Thioamide->Hydrolysis H2SO4, H2O Phenylpropanoic_acid 2-(4-Bromo-2-methylphenyl)propanoic acid Hydrolysis->Phenylpropanoic_acid Coupling Coupling Reaction Phenylpropanoic_acid->Coupling Coupling Partner Loxoprofen_precursor Loxoprofen Precursor Coupling->Loxoprofen_precursor Cyclization Intramolecular Friedel-Crafts Loxoprofen_precursor->Cyclization Polyphosphoric acid Loxoprofen Loxoprofen Cyclization->Loxoprofen COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Loxoprofen Loxoprofen (Arylpropanoic Acid) Loxoprofen->COX1 Inhibition Loxoprofen->COX2 Inhibition

Sources

Application Notes and Protocols: Incorporating 3-(4-Bromo-2-methoxyphenyl)propanoic acid into a Drug Discovery Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the integration of the novel chemical entity, 3-(4-Bromo-2-methoxyphenyl)propanoic acid, into a comprehensive drug discovery workflow. Based on its structural features—an arylpropionic acid moiety, common in non-steroidal anti-inflammatory drugs (NSAIDs), and a bromo-methoxyphenyl group found in various compounds with demonstrated anticancer properties—we propose a dual-pronged screening strategy.[1][2] This guide outlines two distinct, parallel discovery pathways: one exploring its potential as a selective cyclooxygenase-2 (COX-2) inhibitor for anti-inflammatory applications, and the other investigating its viability as an anticancer agent. We provide in-depth, step-by-step protocols for primary and secondary screening, lead optimization, and preclinical evaluation for both therapeutic avenues. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction and Rationale

The compound this compound presents a compelling starting point for a drug discovery campaign. Its core structure combines two key pharmacophores:

  • Arylpropionic Acid Scaffold: This is the foundational structure for the "profen" class of NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This suggests a plausible hypothesis that the compound could possess anti-inflammatory properties.

  • Bromo-methoxyphenyl Moiety: Various derivatives of bromo-methoxyphenol have demonstrated significant potential as anticancer agents.[3][4] The mechanisms for these related compounds include the induction of apoptosis, cell cycle arrest, and interaction with critical cellular targets like tubulin.[3][5]

Given this structural duality, a prudent and efficient drug discovery strategy involves a parallel investigation into both its anti-inflammatory and anticancer potential. This allows for a comprehensive evaluation of the compound's therapeutic promise and maximizes the potential for a successful development program.

Pathway A: Anti-Inflammatory Drug Discovery Workflow

This pathway is predicated on the hypothesis that this compound functions as a COX inhibitor. The primary goal is to determine its potency and selectivity for COX-2 over COX-1, as COX-2 selectivity is associated with a reduced risk of gastrointestinal side effects.[6]

graph TD { A[Start: this compound] --> B{Primary Screening: COX-1/COX-2 Inhibition}; B --> C{Hit Identification: IC50 < 10 µM on COX-2}; C --> D{Secondary Screening: Cellular Assays}; D --> E{Lead Generation: Potent & Selective}; E --> F[Medicinal Chemistry: SAR Studies]; F --> G[ADMET Profiling]; G --> H{In Vivo Efficacy}; H --> I[Preclinical Candidate];

}

Caption: Anti-Inflammatory Drug Discovery Workflow.
Primary Screening: COX-1 and COX-2 Inhibition Assays

The initial step is to quantify the compound's inhibitory activity against both COX isoforms.

Protocol: Fluorometric COX Inhibitor Screening

This protocol is adapted from commercially available kits.[7][8][9]

  • Reagent Preparation:

    • Prepare COX assay buffer, COX probe, and COX cofactor solution as per the manufacturer's instructions.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in purified water and store on ice.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series.

    • Prepare a stock solution of a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound dilutions, controls, and a vehicle control (DMSO) to their respective wells.

    • Add the COX cofactor solution to all wells.

    • Initiate the reaction by adding either the COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate for 10 minutes at 37°C.

    • Add arachidonic acid solution to all wells to start the enzymatic reaction.

    • Incubate for 5 minutes at 37°C.

    • Measure fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value for both COX-1 and COX-2 using non-linear regression analysis.

Decision Criteria: A compound is considered a "hit" if it displays an IC50 < 10 µM for COX-2. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) will be a key parameter, with a higher SI indicating greater selectivity for COX-2.

Lead Optimization

If the compound is a potent and selective COX-2 inhibitor, the next phase involves medicinal chemistry to improve its properties.

Structure-Activity Relationship (SAR) Studies:

Systematic modifications will be made to the molecule to understand the contribution of each functional group to its activity and selectivity.

Modification AreaRationaleExample Modifications
Bromo Group Investigate the role of halogen size and electronics.Replace with -Cl, -F, -I, or -CF3.
Methoxy Group Probe steric and electronic effects at this position.Replace with -OH, -OEt, or remove entirely.
Propanoic Acid The carboxylate is crucial for binding to the COX active site.Bioisosteric replacement with tetrazole or hydroxamic acid.

ADMET Profiling:

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[10][11][12]

ParameterAssayDesired Outcome
Solubility Kinetic solubility assay> 50 µM
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)High permeability
Metabolic Stability Liver microsomal stability assayt1/2 > 30 min
Cytotoxicity MTT assay in a non-cancerous cell line (e.g., HEK293)CC50 > 50 µM
hERG Inhibition Patch-clamp electrophysiologyIC50 > 10 µM
Preclinical Evaluation

Promising lead compounds will advance to in vivo testing.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for acute inflammation.[[“]][14]

  • Animal Acclimatization: Acclimate male Wistar rats for one week.

  • Dosing: Administer the test compound orally at various doses. Include a vehicle control group and a positive control group (e.g., Indomethacin).

  • Induction of Edema: One hour after dosing, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Pathway B: Anticancer Drug Discovery Workflow

This pathway investigates the compound's potential as a cytotoxic or cytostatic agent against cancer cells.

graph TD { A[Start: this compound] --> B{Primary Screening: NCI-60 Panel}; B --> C{Hit Identification: GI50 < 10 µM in multiple cell lines}; C --> D{Secondary Screening: Apoptosis & Cell Cycle Analysis}; D --> E{Mechanism of Action Studies}; E --> F{Lead Optimization: SAR & ADMET}; F --> G{In Vivo Efficacy: Xenograft Models}; G --> H[Preclinical Candidate];

}

Caption: Anticancer Drug Discovery Workflow.
Primary Screening: Antiproliferative Activity

The initial screen will assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines.

Protocol: MTT Proliferation Assay

  • Cell Culture: Seed various human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Decision Criteria: A "hit" is a compound with a GI50 < 10 µM in at least three different cell lines.

Secondary Screening and Mechanism of Action

For active compounds, the next step is to understand how they are affecting the cancer cells.

Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat a sensitive cell line with the compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

  • Apoptosis Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Cell Cycle Staining: Harvest cells, fix in ethanol, and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Further Mechanistic Studies: Based on the results, further studies could include:

  • Western Blotting: To probe for cleavage of PARP and Caspase-3 (apoptosis markers) or changes in cell cycle regulatory proteins (e.g., cyclins, CDKs).

  • Tubulin Polymerization Assay: If G2/M arrest is observed, this assay can determine if the compound directly interacts with tubulin.[5]

  • Kinase Profiling: Given that some bromo-substituted compounds are kinase inhibitors, screening against a panel of tyrosine kinases could reveal specific targets.[15][16]

Preclinical Evaluation

Lead anticancer compounds will be tested for their efficacy in vivo.

Protocol: Human Tumor Xenograft Model

This model assesses the ability of a compound to inhibit tumor growth in an animal model.[17]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant a sensitive human cancer cell line into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion

This compound is a promising starting point for a drug discovery program. Its hybrid structure suggests potential applications in both inflammation and oncology. The dual-pathway approach outlined in these application notes provides a robust and efficient framework for thoroughly evaluating its therapeutic potential. By systematically progressing through the proposed screening, optimization, and preclinical testing cascades, researchers can effectively determine the clinical viability of this novel chemical entity.

References

  • Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology.
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  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH.
  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. ScienceDirect.
  • Cancer Models. Charles River Laboratories.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
  • In Vivo Pharmacology Models for Cancer Target Research. PubMed.
  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals.
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
  • The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. AIP Publishing.
  • Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) induces apoptosis on HeLa cancer cells. AIP Publishing.
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  • In Vivo Model Systems. Crown Bioscience.
  • ADMET profiling calculated for tyrosol, aspirin, naproxen, ibuprofen, and celecoxib. ResearchGate.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH.
  • Computer-aided analysis for identification of novel analogues of ketoprofen based on molecular docking, ADMET, drug-likeness and DFT studies for the treatment of inflammation. PubMed.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central.
  • (PDF) Molecular Docking, ADMET Study, Synthesis, Anti-inflammatory, and Antimicrobial Screening of New NSAIDs Conjugated with Gabapentin. ResearchGate.
  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH.
  • Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. NIH.
  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your yield of this important chemical intermediate.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the available starting materials, scalability, and desired purity of the final product. This guide will focus on the most common and versatile methods, providing detailed troubleshooting for each. The primary routes we will cover are:

  • Malonic Ester Synthesis: A classic and reliable method for the formation of substituted carboxylic acids.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck or Suzuki-Miyaura): Modern and highly efficient methods for carbon-carbon bond formation.

Strategy 1: Malonic Ester Synthesis

The malonic ester synthesis is a robust method for preparing carboxylic acids.[1][2] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.[3][4]

General Workflow for Malonic Ester Synthesis

MalonicEsterSynthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Enolate A->C Deprotonation B Base (e.g., NaOEt) B->C E Alkylated Malonic Ester C->E SN2 Reaction D 4-Bromo-2-methoxybenzyl halide D->E G This compound E->G Hydrolysis & -CO2 F Acid & Heat F->G

Caption: Workflow for Malonic Ester Synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My yield is consistently low. What are the most likely causes in a malonic ester synthesis?

A1: Low yields in malonic ester synthesis can stem from several factors throughout the multi-step process. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Enolate Formation: The first step, the deprotonation of diethyl malonate, is critical. The pKa of the α-hydrogens of diethyl malonate is around 13.[1] Using a base that is not strong enough or using an insufficient amount will lead to incomplete deprotonation and unreacted starting material.

    • Solution: Sodium ethoxide (NaOEt) in ethanol is a standard and effective base for this reaction.[3] Ensure the base is fresh and used in at least a stoichiometric amount (1.0 to 1.1 equivalents).

  • Side Reactions of the Alkylating Agent: The alkylating agent, 4-bromo-2-methoxybenzyl halide, can undergo side reactions. If a benzyl bromide is used, it is a reasonably reactive electrophile. If the reaction conditions are not optimal, elimination reactions can compete with the desired substitution.

    • Solution: Add the alkylating agent slowly to the enolate solution at a controlled temperature (often room temperature or slightly below) to minimize side reactions.

  • Dialkylation of the Malonic Ester: A significant drawback of the malonic ester synthesis is the potential for the product, the mono-alkylated malonic ester, to be deprotonated and alkylated a second time.[3] This leads to a dialkylated byproduct and reduces the yield of the desired mono-alkylated product.

    • Solution: To minimize dialkylation, you can use a slight excess of the malonic ester relative to the alkylating agent.[5] This ensures that the alkylating agent is more likely to react with the enolate of the starting material rather than the product.

  • Incomplete Hydrolysis or Decarboxylation: The final step requires harsh conditions (strong acid or base and heat) to hydrolyze the two ester groups and subsequently decarboxylate the resulting diacid.[4] Incomplete reaction at this stage will result in a mixture of the diester, the diacid, and the desired product, complicating purification and lowering the isolated yield.

    • Solution: Ensure a sufficient excess of strong acid (e.g., HCl or H₂SO₄) and an adequate reaction time and temperature for the hydrolysis and decarboxylation step. Monitoring the reaction by TLC or LC-MS can confirm the disappearance of the starting ester.

Q2: I am observing a significant amount of a dialkylated byproduct. How can I suppress its formation?

A2: The formation of a dialkylated product is a common issue.[3] The mono-alkylated malonic ester still possesses one acidic proton on the α-carbon, which can be removed by the base present in the reaction mixture, leading to a second alkylation.

To suppress this, consider the following strategies:

StrategyRationale
Use an excess of diethyl malonate By having more of the starting malonic ester present, the alkylating agent is statistically more likely to react with its enolate rather than the enolate of the mono-alkylated product.
Control the stoichiometry of the base Using just one equivalent of base will theoretically only allow for the formation of the mono-alkylated product. However, in practice, an equilibrium may still exist, allowing for some dialkylation.
Inverse addition Adding the base to a mixture of the diethyl malonate and the alkylating agent can sometimes help, although this is less common.

Q3: What is the best choice of base and solvent for the enolate formation step?

A3: The choice of base and solvent is crucial for efficient enolate formation and to avoid side reactions.

  • Base: The base should be strong enough to completely deprotonate the malonic ester. A common choice is sodium ethoxide (NaOEt). It is important to use a base with an alkoxide that matches the ester group of the malonic ester (e.g., sodium ethoxide with diethyl malonate) to prevent transesterification.[3]

  • Solvent: The solvent should be the corresponding alcohol to the alkoxide base (e.g., ethanol for sodium ethoxide). This maintains the integrity of the ester groups on the malonic ester. The use of aprotic polar solvents like DMF or DMSO can increase the reactivity of the enolate, but may also increase the likelihood of side reactions. For most standard malonic ester syntheses, the alcohol as a solvent is sufficient.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for C-C bond formation, such as the Heck and Suzuki-Miyaura reactions.[6][7][8][9] These methods can potentially offer a more direct route to the target molecule or its precursors.

Potential Heck Reaction Approach

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[10][11] In this case, one could envision coupling 1-bromo-4-iodo-2-methoxybenzene with an acrylic acid derivative, followed by reduction of the double bond.

Potential Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide using a palladium catalyst.[8][12][13] A plausible route would involve the coupling of a boronic acid or ester derivative of the propanoic acid side chain with a suitable 4-bromo-2-methoxyphenyl halide.

Frequently Asked Questions & Troubleshooting

Q4: I am attempting a Heck reaction to form the cinnamic acid precursor, but I am getting a low yield and several byproducts. What could be the problem?

A4: The Heck reaction, while powerful, is sensitive to several parameters. Low yields and byproduct formation are common issues.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

    • Solution: Ensure all reagents and solvents are thoroughly degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Base: The choice of base is critical for regenerating the active Pd(0) catalyst.

    • Solution: Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The optimal base can depend on the specific substrates.

  • Side Reactions: Homocoupling of the aryl halide is a possible side reaction.[7]

    • Solution: Optimizing the reaction temperature and catalyst loading can help minimize this.

  • Ligand Choice: The phosphine ligand used can significantly impact the reaction's efficiency.

    • Solution: For electron-rich aryl halides, bulky electron-rich phosphine ligands often give better results. Experimenting with different ligands (e.g., PPh₃, P(o-tolyl)₃) may be necessary.

Q5: In a Suzuki-Miyaura coupling, my reaction is not going to completion. What should I check?

A5: Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors related to the catalyst, reagents, or reaction conditions.

  • Boronic Acid Instability: Boronic acids can be prone to decomposition (protodeboronation).

    • Solution: Use fresh, high-purity boronic acid. Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step and is often base-mediated.[13]

    • Solution: The choice of base is crucial. Aqueous bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are often effective. The solvent system (e.g., toluene/water, dioxane/water) also plays a significant role in facilitating the interaction between the organic and aqueous phases.

  • Catalyst and Ligand Selection: The combination of the palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and the ligand is critical for a successful reaction.

    • Solution: For challenging substrates, using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve the reaction rate and yield.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound

Step 1: Alkylation of Diethyl Malonate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol (volume dependent on scale).

  • Add sodium metal in small pieces to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

  • Cool the solution to 0 °C and add diethyl malonate (1.1 equivalents) dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

  • Add 4-bromo-2-methoxybenzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture, and remove the ethanol under reduced pressure.

  • Add water and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude diethyl (4-bromo-2-methoxybenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated malonic ester, add a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature. The product may precipitate out.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization (e.g., from a mixture of heptane and ethyl acetate) or by column chromatography.[14]

References

  • Organic Chemistry On-Line. Malonic Ester Synthesis.
  • Wikipedia. Malonic ester synthesis. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • ResearchGate. SM cross‐coupling of 3‐(naphthalene‐1‐yl)propanoic acid analogue 5. [Link]

  • sathee jee. Chemistry Heck Reaction. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ChemHelp ASAP. Suzuki cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Heck reaction. [Link]

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Technical Support Center: Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.

General Principles for Successful Synthesis

Before delving into specific routes, successful synthesis relies on a foundation of good laboratory practice.

  • Purity of Starting Materials: Always verify the purity of your reagents. Impurities can initiate unforeseen side reactions.

  • Inert Atmosphere: Many organometallic intermediates and strong bases are sensitive to air and moisture. Using an inert atmosphere (Nitrogen or Argon) is often crucial.

  • Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress to determine the optimal endpoint and identify the formation of side products in real-time.

  • Temperature Control: Precise temperature control is critical. Exothermic events or excessive heating can often favor side reactions over the desired pathway.

Route 1: Malonic Ester Synthesis Pathway

This is a classic and reliable method for synthesizing carboxylic acids by adding a two-carbon unit (-CH2COOH) to an alkyl halide. The general workflow involves the alkylation of a malonate ester with 4-bromo-2-methoxybenzyl halide, followed by hydrolysis and decarboxylation.

cluster_0 Malonic Ester Synthesis Workflow start Diethyl Malonate + 4-Bromo-2-methoxybenzyl Bromide step1 Step 1: Alkylation Base (e.g., NaOEt) in Ethanol start->step1 step2 Step 2: Hydrolysis Aq. Acid (e.g., H2SO4) or Base (e.g., NaOH) step1->step2 step3 Step 3: Decarboxylation Heat step2->step3 product This compound step3->product

Caption: Workflow for the Malonic Ester Synthesis.
Troubleshooting Guide: Malonic Ester Synthesis

Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

A1:

  • Probable Cause: This is the most common side product in malonic ester synthesis: the dialkylated ester .[1] The mono-alkylated product still has one acidic proton on the α-carbon, which can be removed by the base to form a new enolate. This enolate can then react with a second molecule of the 4-bromo-2-methoxybenzyl bromide.

  • Mechanism of Side Reaction:

    • Mono-alkylated Malonate + Base -> Enolate (2)

    • Enolate (2) + Benzyl Bromide -> Dialkylated Malonate

  • Troubleshooting & Solution: The key is to control the stoichiometry and reaction conditions to favor mono-alkylation.

    • Use an Excess of Malonic Ester: Using a slight excess of the malonic ester relative to the benzyl halide ensures that the halide is more likely to react with the starting enolate rather than the mono-alkylated enolate. A 1.1 to 1.5 molar excess is a good starting point.

    • Control Base Stoichiometry: Use only one equivalent of base (e.g., sodium ethoxide) relative to the malonic ester.

    • Slow Addition: Add the benzyl halide slowly to the solution of the malonate enolate. This keeps the instantaneous concentration of the halide low, disfavoring the second alkylation step.[1]

  • Validation Protocol: Purify a small amount of the side product by column chromatography and characterize it by ¹H NMR and MS to confirm its identity as the dialkylated species. Compare the yield of the desired product in a revised protocol with the original to quantify the improvement.

Q2: My reaction yield is low, and I've isolated an alkene derived from my benzyl bromide. Why did this happen?

A2:

  • Probable Cause: You are observing the product of an E2 elimination reaction , which is competing with the desired SN2 substitution.[1][2] While benzyl halides are typically good SN2 substrates, using a sterically hindered or very strong base can promote elimination.

  • Troubleshooting & Solution:

    • Choice of Base: Use a less sterically hindered base. Sodium ethoxide (NaOEt) in ethanol is standard and generally works well. Avoid bulky bases like potassium tert-butoxide unless specifically required.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For NaOEt in ethanol, this is often at room temperature or gentle reflux. Avoid excessive heating.

  • Validation Protocol: Monitor the reaction by TLC, staining with a reagent like potassium permanganate (KMnO₄), which will visualize the alkene byproduct as a yellow spot. Adjust conditions to minimize the intensity of this spot.

Route 2: Knoevenagel Condensation & Reduction

This powerful route involves the condensation of 4-bromo-2-methoxybenzaldehyde with an active methylene compound (like malonic acid or diethyl malonate), followed by the reduction of the resulting carbon-carbon double bond.

cluster_1 Knoevenagel Condensation Workflow start 4-Bromo-2-methoxybenzaldehyde + Malonic Acid step1 Step 1: Knoevenagel Condensation Base Catalyst (e.g., Piperidine, Pyridine) start->step1 intermediate (E)-3-(4-Bromo-2-methoxyphenyl)acrylic acid step1->intermediate step2 Step 2: Reduction (e.g., H2, Pd/C) intermediate->step2 product This compound step2->product

Caption: Workflow for the Knoevenagel Condensation.
Troubleshooting Guide: Knoevenagel Condensation

Q1: During the condensation step, I am forming a complex mixture and my desired acrylic acid derivative is not the major product. What's going on?

A1:

  • Probable Cause: Two primary side reactions are likely occurring: a Michael addition and the Cannizzaro reaction .

    • Michael Addition: A second molecule of your deprotonated active methylene compound (the nucleophile) can add to the α,β-unsaturated product (the electrophile). This is especially common with highly reactive methylene compounds like malononitrile.[3]

    • Cannizzaro Reaction: Since 4-bromo-2-methoxybenzaldehyde has no α-hydrogens, it can undergo disproportionation under strongly basic conditions to form 4-bromo-2-methoxybenzyl alcohol and 4-bromo-2-methoxybenzoic acid.[3]

  • Troubleshooting & Solution:

    • To Prevent Michael Addition:

      • Control Stoichiometry: Use a slight excess (1.1 equiv) of the aldehyde to ensure the active methylene compound is the limiting reagent.[3]

      • Catalyst Choice: Use a weak base catalyst like piperidine or pyridine. Avoid strong bases like NaOH or KOH for the condensation step.[3]

    • To Prevent Cannizzaro Reaction:

      • Avoid Strong Base: This is the most critical factor. The weak amine bases used for Knoevenagel condensation do not typically promote the Cannizzaro reaction.

  • Validation Protocol: Use LC-MS to identify the molecular weights of the byproducts. The Michael adduct will have a mass equal to (Product + Active Methylene Compound). The alcohol and acid from the Cannizzaro reaction can also be readily identified.

Q2: During the reduction of the acrylic acid double bond with catalytic hydrogenation (H₂, Pd/C), I am losing the bromine substituent. How do I prevent this?

A2:

  • Probable Cause: You are observing hydrodehalogenation , a known side reaction during catalytic hydrogenation where the aryl-halide bond is cleaved. This is particularly common with palladium catalysts.

  • Troubleshooting & Solution:

    • Alternative Catalysts: Use a different catalyst that is less prone to causing dehalogenation. Platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina can sometimes be more selective.

    • Transfer Hydrogenation: Use a transfer hydrogenation source like ammonium formate or cyclohexene with Pd/C. These conditions are often milder and can reduce the double bond selectively.

    • Alternative Reduction Method: Avoid catalytic hydrogenation altogether. Other methods to reduce a conjugated double bond include using magnesium in methanol or sodium amalgam.

Recommended Protocol: Knoevenagel Condensation
  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-bromo-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq) in toluene. Reflux the mixture until water evolution ceases (typically 2-4 hours). Cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in aqueous NaOH and wash with ether to remove any unreacted aldehyde. Acidify the aqueous layer with concentrated HCl to precipitate the (E)-3-(4-bromo-2-methoxyphenyl)acrylic acid.

  • Purification: Collect the solid product by vacuum filtration and recrystallize from an appropriate solvent like ethanol/water.

Route 3: Friedel-Crafts Acylation & Clemmensen Reduction

This route builds the carbon skeleton on the aromatic ring directly. It involves the acylation of 3-bromoanisole with a three-carbon acylating agent (like propionyl chloride), followed by the complete reduction of the resulting ketone to a methylene group.

Troubleshooting Guide: Friedel-Crafts & Clemmensen Pathway

Q1: The Friedel-Crafts acylation is giving me a mixture of isomers. How can I improve the regioselectivity?

A1:

  • Probable Cause: The regiochemical outcome of a Friedel-Crafts reaction on a substituted benzene ring is dictated by the directing effects of the existing substituents.[4] In 3-bromoanisole, the methoxy group is a strong ortho-, para-director and activating, while the bromine is a weak ortho-, para-director and deactivating. The powerful methoxy group will primarily direct acylation to its ortho positions (C2 and C6) and its para position (C4). Acylation at C2 gives the desired precursor. Acylation at C6 is also possible, leading to an isomer.

  • Troubleshooting & Solution:

    • Lewis Acid Choice: The choice and amount of Lewis acid (e.g., AlCl₃) can influence isomer distribution. Using a milder Lewis acid like FeCl₃ or ZnCl₂ might offer different selectivity.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often enhances selectivity by favoring the thermodynamically more stable product.

    • Solvent Effects: The polarity of the solvent can impact the reaction. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices that can affect isomer ratios.

  • Validation Protocol: Isomer separation can be challenging. The most practical approach is often to accept the isomer mixture and purify it after the subsequent reduction step, as the physical properties (e.g., polarity, crystal packing) of the final propanoic acids may be different enough to allow for separation by column chromatography or fractional crystallization.

Q2: The Clemmensen reduction of my ketone is incomplete or leads to other byproducts. What should I do?

A2:

  • Probable Cause: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a very harsh, strongly acidic reaction.[5][6] Incomplete reaction can occur if the zinc is not sufficiently activated or if the ketone is not soluble in the reaction medium. The acidic conditions can also lead to unwanted side reactions if other acid-sensitive functional groups are present.

  • Troubleshooting & Solution:

    • Zinc Activation: Ensure the zinc amalgam is freshly prepared and highly active.

    • Solvent: A co-solvent like toluene can be added to improve the solubility of the organic substrate.

    • Alternative Reduction (Wolff-Kishner): If your molecule can tolerate strongly basic conditions, the Wolff-Kishner reduction (hydrazine, KOH, in a high-boiling solvent like ethylene glycol) is an excellent alternative. It is often cleaner and avoids the issues of strongly acidic media.[6]

Data Table: Comparison of Reduction Methods
FeatureClemmensen ReductionWolff-Kishner Reduction
Conditions Strongly Acidic (Conc. HCl)Strongly Basic (KOH), High Temp
Reagents Zn(Hg), HClH₂NNH₂, KOH, Ethylene Glycol
Advantages Effective for aryl-alkyl ketones[7]Good for acid-sensitive substrates
Limitations Cannot be used with acid-labile groups[6]Cannot be used with base-labile groups
Common Issues Incomplete reaction, potential side reactionsRequires high temperatures

Frequently Asked Questions (FAQs)

Q: Which of these synthetic routes is generally preferred? A: For laboratory-scale synthesis, the Knoevenagel Condensation & Reduction route is often preferred. It is generally high-yielding, the intermediates are often crystalline and easy to purify, and the reaction conditions are relatively mild compared to the Friedel-Crafts/Clemmensen route. The Malonic Ester synthesis is also very robust but can be more susceptible to the dialkylation side product, requiring careful control of stoichiometry.

Q: How can I best purify the final this compound? A: The final product is a carboxylic acid, which provides a convenient handle for purification.

  • Acid-Base Extraction: Dissolve the crude product in a solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. Re-acidify the aqueous layer with HCl to precipitate the pure acid.

  • Recrystallization: This is an excellent final purification step. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

Q: Are there any particular safety hazards I should be aware of? A: Yes.

  • Benzyl Halides (Route 1): 4-Bromo-2-methoxybenzyl bromide is a lachrymator (causes tearing) and should be handled in a well-ventilated fume hood.

  • Lewis Acids (Route 3): Aluminum chloride (AlCl₃) reacts violently with water. Handle with care in a dry environment.

  • Clemmensen Reduction (Route 3): This reaction uses mercury, which is highly toxic. All handling and disposal must follow strict safety protocols. The reaction also produces hydrogen gas.

  • Wolff-Kishner Reduction: Hydrazine is toxic and potentially explosive. High temperatures are required, so proper shielding and temperature monitoring are essential.

References
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • YouTube. (2019). 11.11 Malonic Ester Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • YouTube. (2023). Clemmensen Reduction of Aldehydes & Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2020). Malonic ester synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.

I. Physicochemical Properties at a Glance

A thorough understanding of the physical and chemical properties of this compound is fundamental to troubleshooting its purification.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃PubChem
Molecular Weight 259.10 g/mol PubChem
Appearance Expected to be a white to off-white solidGeneral knowledge of similar compounds
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.[1]
pKa Estimated to be around 4-5 (typical for a carboxylic acid)General chemical principles

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A common route involves the hydrolysis of a nitrile precursor, 3-(4-bromo-2-methoxyphenyl)propionitrile. Potential impurities include:

  • Unreacted Starting Materials: Residual 3-(4-bromo-2-methoxyphenyl)propionitrile if the hydrolysis is incomplete.

  • Isomeric Impurities: If the bromination of a precursor like 2-methoxyphenylpropanoic acid is not perfectly regioselective, you may have isomeric impurities such as 3-(x-bromo-2-methoxyphenyl)propanoic acid, where the bromine is at a different position on the aromatic ring.

  • Over-brominated Products: Di-brominated species can form if the bromination conditions are too harsh.

  • Hydrolysis Byproducts: Depending on the reaction conditions, side reactions can occur. For instance, harsh acidic conditions could potentially lead to the cleavage of the methoxy ether group, resulting in a phenolic impurity.[2][3][4][5]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate, hexane) may be present in the crude product.

Q2: My purified product appears as an oil or a waxy solid, not the expected crystalline solid. What could be the reason?

A2: This is a common issue and can be attributed to several factors:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, leading to an oily or waxy product. Unreacted starting materials or solvent residues are common culprits.

  • Residual Water: The presence of water can interfere with crystallization. Ensure your product is thoroughly dried.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to crystallize.

  • Low Melting Point: The compound itself might have a low melting point, making it appear oily at or near room temperature, especially if impure.

Q3: What are the recommended starting solvent systems for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For an aromatic carboxylic acid like this, here are some recommended starting points for solvent screening:

  • Single Solvent Systems: Ethanol, methanol, acetone, ethyl acetate, or acetic acid.

  • Mixed Solvent Systems:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

    • Toluene/Hexane

The ideal solvent or solvent pair will need to be determined empirically.

Q4: I am planning to use column chromatography. What stationary and mobile phases are recommended?

A4: For a moderately polar compound like this compound, normal-phase column chromatography on silica gel is a suitable technique.

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is typically used. Good starting points for gradient or isocratic elution are:

    • Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity to 1:1 or higher).[6][7]

    • Dichloromethane/Methanol (for more polar impurities, typically a small percentage of methanol, e.g., 1-5%).[6][7]

It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

III. Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Causes & Solutions

CauseExplanationTroubleshooting Steps
Using too much solvent The compound remains dissolved in the mother liquor even after cooling.1. During the initial dissolution, add the hot solvent in small portions until the solid just dissolves. 2. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals and trap impurities.1. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. 2. Once at room temperature, place it in an ice bath to maximize crystal formation.
Premature crystallization The compound crystallizes in the hot solution, often during filtration to remove insoluble impurities.1. Use a pre-heated funnel for hot filtration. 2. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.
Inappropriate solvent choice The compound is too soluble in the chosen solvent, even at low temperatures.1. Re-screen for a more suitable solvent or solvent system where the solubility difference between hot and cold is more pronounced.
Problem 2: Persistent Impurity Peak in NMR/LC-MS After Purification

Possible Causes & Solutions

CauseExplanationTroubleshooting Steps
Co-crystallization of impurity The impurity has similar solubility and structural properties to the desired product, causing it to crystallize along with it.1. Attempt a second recrystallization with a different solvent system. 2. If recrystallization is ineffective, column chromatography is the recommended next step.
Isomeric impurity An isomer of the target compound is present, which can be very difficult to separate by recrystallization alone.1. Column chromatography is often necessary to separate isomers. Careful optimization of the mobile phase is key. 2. Preparative HPLC may be required for very challenging separations.
Incomplete removal of starting material The unreacted starting material has not been fully removed.1. If the starting material is significantly less polar, an additional wash with a non-polar solvent (like hexane) before recrystallization might help. 2. Column chromatography should effectively separate the product from the starting material.
Degradation during purification The compound may be degrading under the purification conditions (e.g., acidic cleavage of the ether).1. Avoid prolonged heating. 2. If using acidic conditions in your workup or chromatography, ensure they are as mild as possible and that the exposure time is minimized.[2][3][4][5]
Problem 3: Product Fails to Crystallize

Possible Causes & Solutions

CauseExplanationTroubleshooting Steps
Solution is not supersaturated Not enough solute is present for crystallization to occur.1. Evaporate some of the solvent to increase the concentration. 2. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to induce precipitation.
High purity of the compound Sometimes, very pure compounds are slow to crystallize as there are no nucleation sites.1. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 2. Add a seed crystal of the pure compound if available.
Presence of oily impurities Oily impurities can inhibit crystal formation.1. Try to remove the oil by washing a solution of the crude product with an immiscible solvent in a separatory funnel. 2. Column chromatography is often effective at removing oily impurities.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Empirically determine the best solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good choice is a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Visualizations

Troubleshooting Workflow for Purification

G start Crude Product recrystallization Recrystallization start->recrystallization analysis1 Analyze Purity (NMR, LC-MS) recrystallization->analysis1 pure Pure Product analysis1->pure Purity OK impure Product Impure analysis1->impure Purity Not OK column_chrom Column Chromatography impure->column_chrom analysis2 Analyze Purity (NMR, LC-MS) column_chrom->analysis2 analysis2->pure Purity OK analysis2->impure Purity Not OK (Consider further steps)

Caption: A general workflow for the purification of this compound.

Logical Relationship of Common Purification Issues

G cluster_synthesis Synthesis & Workup cluster_purification Purification Issues starting_material Unreacted Starting Material oily_product Oily/Waxy Product starting_material->oily_product persistent_impurity Persistent Impurity starting_material->persistent_impurity isomers Isomeric Byproducts isomers->persistent_impurity side_products Side-Reaction Products side_products->oily_product side_products->persistent_impurity low_yield Low Yield oily_product->low_yield

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(4-Bromo-2-methoxyphenyl)propanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and a foundational understanding of the chemical principles at play. Our goal is to empower you to overcome common experimental hurdles and achieve optimal, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The primary methods for derivatizing this carboxylic acid are esterification and amidation .

  • Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) or with a derivatizing agent like diazomethane.[1][2] This is often used to increase volatility for gas chromatography (GC) analysis or to create prodrugs.

  • Amidation involves coupling the carboxylic acid with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building peptide bonds and synthesizing a vast array of bioactive molecules.[3] This typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[3]

Q2: What specific structural features of this compound might influence its reactivity?

A2: Two key features of the starting material can present challenges:

  • Ortho-Methoxy Group: The methoxy group at the C2 position of the phenyl ring introduces steric hindrance around the carboxylic acid. This can slow down the reaction rate by impeding the approach of the nucleophile (alcohol or amine).[4]

  • Electronic Effects: The electron-donating methoxy group and the electron-withdrawing bromo group influence the reactivity of the aromatic ring, though their effect on the propanoic acid side chain is less direct. The primary challenge remains steric hindrance.

Q3: How do I choose between an esterification and an amidation reaction?

A3: The choice depends entirely on your end goal.

  • Choose esterification if your objective is to create a more volatile or less polar derivative for analytical purposes (e.g., GC-MS) or to synthesize an ester prodrug.

  • Choose amidation if you are synthesizing potential drug candidates, creating peptide analogs, or require the specific chemical and biological properties of an amide bond. The stability and hydrogen-bonding capabilities of amides are crucial in many biological contexts.[3]

Below is a decision-making workflow for selecting a derivatization strategy.

start What is the primary goal of the derivatization? analytical Analytical Chemistry Application start->analytical Analysis synthesis Synthetic / Medicinal Chemistry Application start->synthesis Synthesis gc_ms Increase Volatility for GC-MS? analytical->gc_ms hplc Improve HPLC Retention / Detection? analytical->hplc bioactive Synthesize Bioactive Molecule / Prodrug? synthesis->bioactive peptide Peptide Synthesis? synthesis->peptide esterification_gc Perform Esterification (e.g., with Diazomethane or BF₃/MeOH) gc_ms->esterification_gc Yes esterification_hplc Derivatize with UV/Fluorescent tag (e.g., Bromophenacyl Bromide) hplc->esterification_hplc Yes amidation Perform Amidation (Requires coupling agent) bioactive->amidation Amide target ester_prodrug Perform Esterification bioactive->ester_prodrug Ester target peptide->amidation

Caption: Decision tree for selecting a derivatization strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the derivatization process.

Problem 1: Low to No Product Yield

A low yield is the most common issue and can stem from several factors. The key is to ensure the carboxylic acid is sufficiently "activated" to react.

Q: My amidation reaction is not working. I've mixed the carboxylic acid, my amine, and a carbodiimide (DCC/EDC), but I only recover starting material. What's wrong?

A: Standard carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be potent enough to overcome the steric hindrance from the ortho-methoxy group.[4] The intermediate they form is not reactive enough to be attacked by the amine before it reverts or undergoes side reactions.

Solutions & Optimization Steps:

  • Switch to a More Powerful Activating Reagent: Uronium or phosphonium salt-based coupling reagents are significantly more effective for sterically hindered substrates.[4] They form highly reactive activated esters that can overcome the steric barrier.

  • Incorporate an Additive: If you must use a carbodiimide, the addition of a nucleophilic catalyst like HOBt (Hydroxybenzotriazole) or OxymaPure is crucial. These additives react with the initial activated intermediate to form a more stable, yet highly reactive, activated ester, which also helps to suppress side reactions.

  • Check for Moisture: Carbodiimides and other coupling reagents are highly sensitive to moisture. Ensure you are using anhydrous solvents and that all glassware is thoroughly dried. Moisture will consume your reagent and halt the reaction.[5]

Reagent ClassExamplesPotencyKey Considerations
Carbodiimides DCC, EDCModerateInexpensive, but often insufficient for hindered acids. Byproducts can be difficult to remove (DCU is a precipitate, EDU is water-soluble).
Uronium Salts HATU, HBTU, HCTUHighVery effective for hindered systems.[4] Fast reaction times. More expensive. Can cause guanidinylation of the amine if not pre-activated with the acid.
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered systems, less risk of guanidinylation side product compared to uronium salts.

Problem 2: Incomplete Reaction After Extended Time

Q: My reaction has been running overnight, but TLC/LC-MS analysis still shows a significant amount of unreacted carboxylic acid. What should I do?

A: This indicates that the reaction kinetics are very slow or that an equilibrium has been reached that does not favor the product.

Solutions & Optimization Steps:

  • Increase Reaction Temperature: Steric hindrance slows the reaction rate.[4] Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. However, proceed with caution, as excessive heat can promote side reactions or racemization if your amine is chiral.[4]

  • Optimize the Solvent: The solvent's ability to solvate the reactants is critical.[4] If reactants are not fully dissolved or if aggregation occurs, the reaction will be hindered. N-methylpyrrolidone (NMP) has superior solvating properties to Dimethylformamide (DMF) for many coupling reactions.[4] For particularly difficult cases, a mixture like DCM/DMF/NMP might be beneficial.[4]

  • Use an Excess of the Nucleophile: For Fischer esterification, using the alcohol as the solvent is a common strategy to drive the equilibrium toward the product.[1] For amidation, using a slight excess (1.1-1.5 equivalents) of the amine can help drive the reaction to completion, provided the amine is not prohibitively expensive and can be easily removed during workup.

The following workflow can guide your troubleshooting process for low-yield reactions.

start Low / No Product Yield check_activation Is the carboxylic acid activation sufficient? start->check_activation check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and anhydrous? start->check_reagents sol_activation Use stronger coupling agent (e.g., HATU, PyBOP) check_activation->sol_activation No sol_additive Add HOBt or Oxyma to carbodiimide check_activation->sol_additive Using Carbodiimide sol_temp Increase temperature cautiously (e.g., to 40-50 °C) check_conditions->sol_temp Reaction is too slow sol_solvent Switch to a better solvent (e.g., NMP) check_conditions->sol_solvent Solubility issues sol_reagents Use anhydrous solvents and fresh reagents check_reagents->sol_reagents Moisture suspected

Caption: Troubleshooting workflow for low-yield derivatization reactions.

Problem 3: Formation of a Major Side Product in Amidation

Q: I am using EDC to couple my acid with an amine and I see a new spot on my TLC plate that isn't starting material or product. What is it?

A: When using carbodiimides without an additive like HOBt, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct . This is a very common failure mode for these reactions.

cluster_0 Carboxylic Acid Activation & Competing Pathways RCOOH R-COOH (Carboxylic Acid) O_Acylisourea [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea + Amide R-CO-NH-R' (Desired Product) O_Acylisourea->Amide + R'-NH₂ (Fast) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow) HOBt_Ester [HOBt Activated Ester] (Reactive & Stable) O_Acylisourea->HOBt_Ester + HOBt (Very Fast) Amine R'-NH₂ HOBt HOBt (Additive) HOBt_Ester->Amide + R'-NH₂

Caption: Role of HOBt in preventing N-acylurea side product formation.

Solution:

The fastest way to solve and prevent this issue is to include 1 equivalent of an additive like HOBt or OxymaPure in your reaction. The O-acylisourea intermediate reacts much faster with HOBt to form the HOBt-activated ester than it does to rearrange. This stable activated ester then cleanly reacts with your amine to form the desired amide, significantly improving yield and purity.

Experimental Protocols

Protocol 1: General Procedure for Esterification (Fischer-Esterification)

This protocol is suitable for simple, non-hindered alcohols.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., methanol or ethanol), using it as the solvent (at least 10-20 eq).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting carboxylic acid.

  • Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography if necessary.

Protocol 2: General Procedure for Amidation using HATU

This protocol is robust and well-suited for the sterically hindered title compound.

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (diisopropylethylamine) (2.0 eq). Stir the mixture at room temperature for 10-15 minutes. This step is crucial to pre-form the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Reaction times can range from 1-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography.

References

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6668. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 783-793. Retrieved from [Link]

  • Sabiston, A. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6743-6754. Retrieved from [Link]

  • Mladenovic, A., et al. (2018). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 10(1), 49-55. Retrieved from [Link]

  • Masterson, W. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Preventing decomposition of 3-(4-Bromo-2-methoxyphenyl)propanoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromo-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges associated with the use of this versatile building block. By understanding its stability and potential decomposition pathways, you can optimize your reaction conditions, maximize yields, and ensure the purity of your target molecules.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its substituted phenylpropanoic acid structure provides a key scaffold for accessing a wide range of biologically active molecules. However, like many multifunctional compounds, it can be susceptible to degradation under certain reaction conditions. This guide provides a comprehensive overview of the common decomposition pathways and offers practical troubleshooting advice to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on its chemical structure, there are three primary decomposition pathways to be aware of during your reactions:

  • Intramolecular Friedel-Crafts Acylation: Under strong acidic conditions, the carboxylic acid moiety can cyclize onto the electron-rich aromatic ring to form a bicyclic ketone, specifically 7-bromo-5-methoxy-1-indanone.

  • Demethylation: The methoxy group (-OCH₃) on the aromatic ring can be cleaved under harsh acidic or certain nucleophilic conditions, leading to the formation of the corresponding phenol, 3-(4-bromo-2-hydroxyphenyl)propanoic acid.

  • Decarboxylation: While less common for simple phenylpropanoic acids under thermal conditions, decarboxylation to yield 1-bromo-3-ethyl-2-methoxybenzene can be induced under specific catalytic or photolytic conditions.

Q2: I am running an amide coupling reaction and observing a significant amount of an apolar byproduct. What could it be?

A2: If you are using a strong acid for catalysis or your coupling reagent generates acidic byproducts, you may be observing the formation of the intramolecular Friedel-Crafts acylation product, 7-bromo-5-methoxy-1-indanone. This is a common side reaction for 3-arylpropanoic acids. Consider using a milder coupling agent or adding a non-nucleophilic base to neutralize any excess acid.

Q3: My reaction mixture turned a dark color after adding a Lewis acid. Is this indicative of decomposition?

A3: Dark coloration upon the addition of a strong Lewis acid (e.g., AlCl₃, BBr₃) can be a sign of decomposition, particularly demethylation or other side reactions involving the aromatic ring. It is crucial to control the temperature and stoichiometry of the Lewis acid carefully.

Q4: Can I use standard heating to remove the solvent without risking decarboxylation?

A4: Simple thermal decarboxylation of this compound is generally not a significant concern under standard solvent removal conditions (e.g., rotary evaporation at moderate temperatures). However, prolonged heating at high temperatures (>150 °C) could potentially lead to some degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.

Issue 1: Formation of an Unidentified Ketone Byproduct
  • Symptom: Appearance of a new, less polar spot on TLC or a new peak in LC-MS corresponding to a mass loss of 18 amu (loss of water).

  • Probable Cause: Intramolecular Friedel-Crafts acylation leading to the formation of 7-bromo-5-methoxy-1-indanone. This is often triggered by strong acids (Lewis or Brønsted).

  • Troubleshooting Steps:

StepActionRationale
1 Re-evaluate your acid catalyst. If using a strong acid like polyphosphoric acid (PPA) or neat sulfuric acid, consider a milder alternative or reducing the reaction temperature.
2 Choose an appropriate amide coupling reagent. Avoid coupling reagents that require strongly acidic conditions. Opt for carbodiimide-based reagents like EDC or DCC with an additive like HOBt, or phosphonium-based reagents like PyBOP. These typically operate under milder, near-neutral conditions.[1]
3 Incorporate a non-nucleophilic base. The addition of a hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, can scavenge excess acid without interfering with the primary reaction.
4 Control reaction temperature. Run the reaction at the lowest effective temperature to minimize the rate of this side reaction.
Issue 2: Presence of a Phenolic Impurity
  • Symptom: A more polar byproduct is observed, and ¹H NMR may show the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic -OH peak. Mass spectrometry will show a mass decrease of 14 amu (CH₂).

  • Probable Cause: Cleavage of the methoxy ether to form 3-(4-bromo-2-hydroxyphenyl)propanoic acid. This is typically caused by strong acids, particularly those with nucleophilic counterions like HBr, or potent Lewis acids like BBr₃.[2]

  • Troubleshooting Steps:

StepActionRationale
1 Avoid strong protic acids with nucleophilic anions. Do not use HBr or HI for any purpose in the reaction or workup. If an acid is necessary, consider non-nucleophilic options like trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH) under carefully controlled conditions.
2 Use Lewis acids with caution. If a Lewis acid is required, use it at low temperatures (e.g., -78 °C to 0 °C) and with precise stoichiometric control. BBr₃ is a particularly potent demethylating agent and should be avoided unless demethylation is the desired transformation.[2][3]
3 Consider alternative synthetic strategies. If demethylation is a persistent issue, it may be necessary to introduce the hydroxyl group at a different stage of the synthesis and protect it if necessary.
Issue 3: Evidence of Decarboxylation
  • Symptom: Gas evolution (CO₂) is observed, and the product analysis shows the presence of 1-bromo-3-ethyl-2-methoxybenzene.

  • Probable Cause: Loss of the carboxylic acid group. This is uncommon under standard thermal conditions but can be promoted by certain catalysts (e.g., some transition metals) or photoredox conditions.

  • Troubleshooting Steps:

StepActionRationale
1 Screen for catalyst compatibility. If your reaction involves a transition metal catalyst, screen for catalysts that do not promote decarboxylation.
2 Protect from light. If using photoredox catalysis, ensure that the starting material is not prematurely exposed to the light source and that the reaction is performed under an inert atmosphere.
3 Avoid radical initiators. Be mindful of any reagents that could initiate radical pathways that might lead to decarboxylation.

Visualizing Decomposition Pathways

The following diagram illustrates the main decomposition pathways of this compound.

DecompositionPathways cluster_main This compound cluster_friedel Intramolecular Friedel-Crafts Acylation cluster_demethylation Demethylation cluster_decarboxylation Decarboxylation Start This compound FC_Product 7-Bromo-5-methoxy-1-indanone Start->FC_Product Strong Acid (e.g., PPA, AlCl₃) - H₂O DM_Product 3-(4-Bromo-2-hydroxyphenyl)propanoic acid Start->DM_Product Strong Acid (e.g., HBr, BBr₃) - CH₃X DC_Product 1-Bromo-3-ethyl-2-methoxybenzene Start->DC_Product Catalyst / Light - CO₂ AmideCouplingWorkflow cluster_workflow Amide Coupling Workflow A Dissolve Acid, HOBt, and Amine in Solvent B Cool to 0 °C A->B C Add DIPEA B->C D Add EDC C->D E Warm to RT and Stir D->E F Workup (Wash with NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Sources

Common impurities in commercial 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromo-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot common purity-related issues encountered with commercial batches of this reagent. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower your experimental success.

The Genesis of Impurities: A Synthetic Perspective

The purity profile of a commercial chemical is intrinsically linked to its manufacturing process. For this compound, the most economically viable synthesis is the direct electrophilic bromination of its precursor, 3-(2-methoxyphenyl)propanoic acid. Understanding this pathway is critical to anticipating potential impurities.

The directing effects of the substituents on the aromatic ring—the ortho, para-directing methoxy group (-OCH₃) and the meta-directing propanoic acid group (-CH₂CH₂COOH)—govern the outcome of the bromination reaction. While the desired product is the 4-bromo isomer, the reaction kinetics and conditions can lead to the formation of several other species.

SM 3-(2-methoxyphenyl)propanoic acid (Starting Material) Reaction Electrophilic Bromination (e.g., Br2, Lewis Acid) SM->Reaction Product This compound (Desired Product) Reaction->Product Major Pathway Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 3-(6-Bromo-2-methoxyphenyl)propanoic acid (Positional Isomer) Reaction->Impurity2 Minor Pathway Impurity3 3-(4,6-Dibromo-2-methoxyphenyl)propanoic acid (Over-brominated Impurity) Reaction->Impurity3 Side Reaction

Caption: Plausible synthetic route and origin of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

Based on the likely synthetic route, you can anticipate several classes of impurities. The most significant are typically unreacted starting material and structurally similar positional isomers, which can be challenging to separate.

Impurity NameChemical StructureMolecular Weight ( g/mol )Origin
Unreacted Starting Material 3-(2-methoxyphenyl)propanoic acid180.20Incomplete bromination reaction.
Positional Isomer 3-(6-Bromo-2-methoxyphenyl)propanoic acid259.10Bromination at the alternative ortho position to the methoxy group.
Over-brominated Species 3-(4,6-Dibromo-2-methoxyphenyl)propanoic acid338.00Reaction with excess brominating agent or harsh conditions.
Residual Solvents Toluene, Acetic Acid, Dichloromethane, etc.VariableRemnants from the reaction work-up and purification steps.

Q2: My NMR spectrum looks clean, but my subsequent reaction is giving inconsistent yields. Could impurities be the cause?

Yes. Standard ¹H NMR may not resolve closely related positional isomers, especially at lower concentrations. These isomers, having similar chemical properties and reactivity, can interfere with subsequent reactions, leading to unexpected by-products or lower yields of your desired product. Due to their structural similarity to the target molecule, they often have very close polarity, making their removal by standard purification techniques difficult[1]. We recommend a more sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) for accurate purity assessment.

Q3: Why are positional isomers so difficult to remove by standard recrystallization?

Positional isomers often have very similar physical properties, such as solubility and crystal lattice energy, to the desired product[1]. During recrystallization, if the solubility profiles of the desired product and an isomeric impurity are nearly identical in the chosen solvent system, they will co-crystallize, leading to poor separation. This is a common challenge in the purification of substituted aromatic compounds.

Q4: How should I properly store this compound?

Like most carboxylic acids, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. While generally stable, prolonged exposure to light and air should be avoided to minimize the potential for slow oxidative degradation.

Troubleshooting Guide: From Analysis to Purification

This section provides actionable protocols to help you diagnose and resolve purity issues with your material.

Issue 1: My analytical data (HPLC, LC-MS) shows multiple peaks.

This is a strong indication of the presence of isomeric or other related impurities. The first step is to develop a reliable analytical method to identify and quantify these impurities.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a baseline method for separating the target compound from its most likely impurities.

Objective: To resolve and quantify this compound and its common impurities.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Sample Preparation:

  • Prepare a stock solution of your sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solution, prepare a working solution of approximately 0.1 mg/mL.

4. HPLC Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm and 280 nm
Injection Vol. 10 µL

5. Data Analysis & Causality:

  • Unreacted Starting Material: Will likely have a shorter retention time (be more polar) than the brominated products.

  • Positional Isomers: Will have retention times very close to the main product peak. Their similar structure leads to similar interactions with the stationary phase.

  • Di-bromo Impurity: Will likely have a longer retention time (be less polar) than the mono-brominated product.

Start Observe multiple peaks in HPLC Analyze Run HPLC-UV Protocol 1 Start->Analyze Identify Identify Peaks by RT (vs. standards if available) Analyze->Identify Decision Is purity acceptable? Identify->Decision Purify Proceed to Purification (Protocol 2: Recrystallization) Decision->Purify No Use Use material in experiment Decision->Use Yes Purify->Analyze Re-analyze purified material Stop Source higher purity material Purify->Stop If purification fails

Caption: Troubleshooting workflow for impurity identification.

Issue 2: My material's purity is unacceptable for my application.

If HPLC analysis confirms the presence of significant impurities, purification is necessary. Recrystallization is the most effective technique for this class of compounds.

Protocol 2: Recrystallization for Purification

This protocol provides a systematic approach to purifying this compound. The key is selecting a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution[2].

1. Solvent Screening (Microscale):

  • Place ~20 mg of your crude material into several small test tubes.

  • Test single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane).

  • Add the solvent dropwise at room temperature. An ideal solvent will not dissolve the compound.

  • Heat the mixture. A good solvent will dissolve the compound completely when hot.

  • Allow the solution to cool slowly. The best solvent will yield a high quantity of crystalline solid.

2. Step-by-Step Recrystallization Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This ensures the solution is saturated, which is critical for good recovery[3].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

3. Troubleshooting Recrystallization:

  • No Crystals Form: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again[4].

  • "Oiling Out": The compound melts before dissolving. This happens if the solvent's boiling point is higher than the compound's melting point or if the material is very impure. Add more solvent or choose a different solvent system with a lower boiling point[4].

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple... CABI Digital Library. [Link]

  • The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. [Link]

Sources

Navigating the Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex organic syntheses is a critical juncture in the journey from laboratory discovery to industrial production. The synthesis of 3-(4-bromo-2-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry, presents a unique set of challenges that require a deep understanding of reaction mechanisms, process optimization, and impurity control. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers and production chemists to navigate the complexities of scaling up this important synthesis.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing insights into root causes and actionable solutions.

Issue 1: Low Yield in Malonic Ester Synthesis Pathway

Q: We are employing a malonic ester synthesis route starting from 4-bromo-2-methoxybenzyl chloride and diethyl malonate, but our yields have dropped significantly upon scaling from grams to kilograms. What are the likely causes and how can we mitigate this?

A: A drop in yield during the scale-up of a malonic ester synthesis is a common challenge, often stemming from a combination of factors related to reaction kinetics, mass transfer, and thermal management.

Potential Causes & Solutions:

  • Incomplete Deprotonation of Diethyl Malonate: On a larger scale, inefficient mixing can lead to localized areas of low base concentration, resulting in incomplete formation of the nucleophilic enolate.

    • Solution: Employ a more powerful overhead stirrer and consider a staged addition of the base (e.g., sodium ethoxide) to maintain a consistent pH and ensure complete deprotonation. The choice of base and solvent is also critical; ensure both are strictly anhydrous as water will consume the base and the enolate.

  • Side Reactions of the Alkylating Agent: 4-Bromo-2-methoxybenzyl chloride is susceptible to self-condensation or elimination reactions under strongly basic conditions, especially with prolonged reaction times or elevated temperatures.

    • Solution: Maintain a controlled temperature, ideally between 0-5°C, during the alkylation step. Add the 4-bromo-2-methoxybenzyl chloride to the pre-formed malonate enolate solution in a controlled manner to minimize its exposure to excess base.

  • Dialkylation as a Major Byproduct: The mono-alkylated malonic ester product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to a significant yield loss of the desired product.[1]

    • Solution: Use a molar excess of diethyl malonate (1.5 to 2 equivalents) relative to the benzyl chloride. This statistical excess favors the mono-alkylation and minimizes the formation of the dialkylated byproduct.

  • Inefficient Hydrolysis and Decarboxylation: The final hydrolysis and decarboxylation steps can be problematic on a larger scale. Incomplete hydrolysis of the diethyl ester leads to impurities, while the decarboxylation can be sluggish or require harsh conditions that lead to product degradation.

    • Solution: For the hydrolysis, ensure sufficient equivalents of a strong base (e.g., NaOH or KOH) and adequate reaction time. The decarboxylation step is often the most challenging at scale.[2] Consider microwave-assisted decarboxylation for a more controlled and efficient process, which can often be performed under solvent-free conditions.[2] Alternatively, thermal decarboxylation in a high-boiling point solvent like xylene or quinoline can be effective, but requires careful temperature control to avoid charring.[2]

Issue 2: Impurity Profile in Palladium-Catalyzed Heck Reaction Pathway

Q: We are exploring a Heck reaction between 4-bromo-2-methoxystyrene and acrylic acid. While the reaction works on a small scale, we are observing significant byproduct formation at a larger scale. How can we improve the selectivity and purity of our product?

A: The Heck reaction, while powerful, is sensitive to various parameters that can influence its selectivity and lead to the formation of undesirable byproducts, particularly during scale-up.[3]

Potential Causes & Solutions:

  • Catalyst Deactivation: Palladium catalysts can be prone to deactivation through aggregation (forming palladium black) or poisoning by impurities in the starting materials or solvents. This is often exacerbated at larger scales due to longer reaction times and potential for localized overheating.

    • Solution: Ensure all reagents and solvents are of high purity and thoroughly degassed to remove oxygen. The choice of ligand is crucial for stabilizing the palladium catalyst.[4] Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which have been shown to improve catalyst stability and longevity.

  • Formation of Double Bond Isomers: Incomplete or non-selective β-hydride elimination can lead to the formation of regioisomers of the desired cinnamic acid derivative.

    • Solution: The choice of base and solvent can significantly influence the regioselectivity. A screen of different bases (e.g., triethylamine, potassium carbonate, sodium acetate) and solvents (e.g., DMF, acetonitrile, toluene) may be necessary to find the optimal conditions for your specific substrate.

  • Homocoupling of the Aryl Halide: A common side reaction is the formation of a biaryl compound from the coupling of two molecules of the starting aryl bromide.

    • Solution: This is often a sign of inefficient oxidative addition or transmetalation steps in the catalytic cycle. Optimizing the catalyst-to-ligand ratio and ensuring a well-mixed reaction can help to suppress this side reaction.

  • Polymerization of Acrylic Acid: Acrylic acid is prone to polymerization, especially at elevated temperatures.

    • Solution: Incorporate a polymerization inhibitor, such as hydroquinone or phenothiazine, into the reaction mixture. Maintain strict temperature control and minimize reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic approaches are:

  • Malonic Ester Synthesis: This route involves the alkylation of a malonic ester (e.g., diethyl malonate) with a suitable electrophile like 4-bromo-2-methoxybenzyl halide, followed by hydrolysis and decarboxylation.[5] This method is versatile and generally provides good yields on a laboratory scale.

  • Palladium-Catalyzed Cross-Coupling Reactions: A Heck-type reaction between an activated alkene like acrylic acid and a 4-bromo-2-methoxyphenyl derivative (e.g., the corresponding aryl halide or boronic acid) can be employed.[6][7] This approach can be more atom-economical but often requires careful optimization of the catalyst system.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Several safety aspects should be carefully managed:

  • Handling of Brominating Agents: If the synthesis involves a bromination step, reagents like molecular bromine are highly corrosive and toxic. Consider using safer alternatives like N-bromosuccinimide (NBS).

  • Exothermic Reactions: The deprotonation of malonic esters and the quenching of organometallic reagents can be highly exothermic. Ensure adequate cooling capacity and controlled addition of reagents.

  • Pressure Build-up: Decarboxylation reactions release carbon dioxide gas. The reaction vessel must be appropriately vented to prevent pressure build-up.

  • Flammable Solvents: Many organic solvents used in these syntheses are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.

Q3: How can I effectively purify the final product on a large scale?

A3: Purification of this compound at scale often relies on a combination of techniques:

  • Extraction: An initial workup involving extraction with a suitable organic solvent followed by washes with aqueous base (to remove acidic impurities) and brine is standard.

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity. For a closely related compound, 3-(2-bromophenyl)propionic acid, a recrystallization from an ethyl acetate-n-heptane system has been reported to be effective.[8]

  • Chromatography: While less common for large-scale purification due to cost and solvent consumption, column chromatography can be used if crystallization fails to remove critical impurities.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound

Step 1: Alkylation

  • To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0°C under an inert atmosphere, add diethyl malonate (1.5 eq.) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 4-bromo-2-methoxybenzyl chloride (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting benzyl chloride.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(4-bromo-2-methoxybenzyl)malonate, add a solution of potassium hydroxide (3.0 eq.) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidic mixture to 100-110°C to effect decarboxylation until gas evolution ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Data Presentation

ParameterLaboratory Scale (10g)Pilot Scale (1kg) - UnoptimizedPilot Scale (1kg) - Optimized
Yield (Alkylation) 85%60%82%
Yield (Hydrolysis/Decarboxylation) 90%75%88%
Overall Yield 76.5%45%72.2%
Purity (crude) 90%70%85%
Purity (after recrystallization) >98%>98%>98%

Visualizations

Logical Workflow for Troubleshooting Low Yield in Malonic Ester Synthesis

Troubleshooting_Yield Start Low Yield in Malonic Ester Synthesis Check_Deprotonation Verify Complete Deprotonation (e.g., pH, Karl Fischer) Start->Check_Deprotonation Check_Side_Reactions Analyze for Side Reactions (e.g., LC-MS for dimers, elimination products) Start->Check_Side_Reactions Check_Dialkylation Quantify Dialkylation Product (e.g., GC-MS, NMR) Start->Check_Dialkylation Check_Decarboxylation Monitor Decarboxylation Efficiency (e.g., off-gas analysis, in-process control) Start->Check_Decarboxylation Incomplete_Deprotonation Incomplete Deprotonation Check_Deprotonation->Incomplete_Deprotonation If Incomplete Side_Reactions Significant Side Reactions Check_Side_Reactions->Side_Reactions If Present High_Dialkylation High Dialkylation Check_Dialkylation->High_Dialkylation If >5% Poor_Decarboxylation Inefficient Decarboxylation Check_Decarboxylation->Poor_Decarboxylation If Incomplete Solution_Deprotonation Optimize Base Addition & Mixing; Ensure Anhydrous Conditions Incomplete_Deprotonation->Solution_Deprotonation Solution_Side_Reactions Lower Reaction Temperature; Controlled Reagent Addition Side_Reactions->Solution_Side_Reactions Solution_Dialkylation Use Excess Diethyl Malonate High_Dialkylation->Solution_Dialkylation Solution_Decarboxylation Optimize Temperature/Solvent; Consider Microwave Irradiation Poor_Decarboxylation->Solution_Decarboxylation

Caption: A logical workflow for diagnosing and addressing low yields in the malonic ester synthesis.

Potential Side Reactions in the Heck Reaction Pathway

Heck_Side_Reactions cluster_reactants Reactants cluster_products Products Aryl_Halide 4-Bromo-2-methoxystyrene Homocoupling Biaryl Homocoupling Product Aryl_Halide->Homocoupling Homocoupling Catalyst Pd Catalyst + Base Aryl_Halide->Catalyst Alkene Acrylic Acid Polymer Poly(acrylic acid) Alkene->Polymer Polymerization Alkene->Catalyst Desired_Product This compound (Desired Product) Isomer Double Bond Isomer Catalyst->Desired_Product Heck Reaction Catalyst->Isomer Incomplete β-Hydride Elimination

Caption: Potential side reactions in the Heck synthesis of the target molecule.

References

  • Cabrera-Rivera, F. A., et al. (2015). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 5, 1-7. [Link]

  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). A convenient synthesis of β3-amino acid hydrochlorides. Tetrahedron, 61(35), 8536-8541.
  • Reeves, J. T., et al. (2008). A General Method for the Protodecarboxylation of Aliphatic Carboxylic Acids. Journal of Organic Chemistry, 73(23), 9476-9478.
  • Lafrance, D., et al. (2011). Mild and Efficient Decarboxylation of Malonic Acid Derivatives Using N,N′-Carbonyldiimidazole. Organic Letters, 13(9), 2322-2325.
  • Presset, M., et al. (2013). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 9, 2016-2022.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • Servier. (2014). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Novo Nordisk A/S. (2003). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids. Google Patents. [Link]

  • de Vries, J. G. (2017). The Heck Reaction in the Production of Fine Chemicals. Topics in Organometallic Chemistry, 61, 1-28.
  • Chen, R. R., & Wu, J. C. (2012). A novel process for obtaining phenylpropanoic acid precursor using Escherichia coli with a constitutive expression system. Microbial Cell Factories, 11, 123.
  • Wikipedia. (2023). Phenylpropanoic acid. [Link]

  • Worstell, J. H. (2017). Challenges of scaling up chemical processes (based on real life experiences). Chemical Engineering Transactions, 57, 181-186.
  • Shanghai Aobo Pharm-Chem Co., Ltd. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Lishui Nanming Chemical Co., Ltd. (2015). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Zhejiang Boadge Chemical Co., Ltd. (2015). Preparation method for 2-phenylpropionic acid.
  • Kumar, A., et al. (2021). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. New Journal of Chemistry, 45(8), 3865-3870.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • GCTLC. (2023). A Microscale Heck Reaction In Water. [Link]

  • DSM N.V. (1998). Process for the preparation of 3-phenylpropionic acid.
  • University of Calgary. (n.d.). The Malonic Ester Synthesis. [Link]

  • Ruble, J. C., et al. (2019). Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid. Request PDF. [Link]

  • ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid. [Link]

  • Bayer Pharma AG. (2023). Process for the preparation of finerenone.
  • PubChem. (n.d.). This compound. [Link]

  • Cadila Healthcare Limited. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Pharmaceutical Chemistry Journal, 48(5), 312-314*.
  • Al-Zoubi, W., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Sari, Y., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Indonesian Journal of Chemistry, 20(2), 346-353*.
  • Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • Gilar, M., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • Maruoka, K., & Yamamoto, H. (1988). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 66, 102.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

Sources

Removing catalyst residues from 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removing Catalyst Residues from 3-(4-Bromo-2-methoxyphenyl)propanoic acid

For: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound, with a specific focus on the removal of catalyst residues.

Troubleshooting Common Issues

Here are some common problems and potential solutions you might encounter during your experiments.

Problem 1: Consistently high levels of palladium in the final product despite purification.

  • Possible Cause: The chosen purification method may not be suitable for the specific form of the palladium catalyst present in the reaction mixture (e.g., Pd(0) vs. Pd(II)). The effectiveness of a removal technique is highly dependent on the reaction product, solvent, temperature, and any additives present.[1][2]

  • Solution: A screening of different palladium removal methods is recommended.[2] This could involve testing various scavengers, utilizing activated carbon, or employing filtration aids to find the most effective method for your particular system.[2][3]

Problem 2: Significant loss of the desired product during the purification process.

  • Possible Cause: The selected removal method might be non-selective, causing the product to be adsorbed or co-precipitate along with the catalyst.

  • Solution: Optimize the quantity of the scavenger used. It's best to use the minimum amount necessary for effective removal. If product loss remains high with a particular scavenger, such as activated carbon, consider switching to a more selective, functionalized scavenger.[2]

Problem 3: The effectiveness of palladium removal varies between different batches of the same reaction.

  • Possible Cause: The form of palladium may differ from one batch to another, which can affect the efficiency of the chosen removal method.[2]

  • Solution: A combination of purification techniques can lead to more consistent and thorough removal of palladium.[2] For instance, an initial filtration step can be followed by a scavenging treatment.[2]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about removing catalyst residues.

Q1: Why is it essential to remove residual palladium from my product?

A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on the amount of residual palladium allowed in active pharmaceutical ingredients (APIs).[2][3] Additionally, leftover palladium can interfere with subsequent synthetic steps by catalyzing undesired side reactions.[2]

Q2: What are the main methods for removing palladium catalysts?

A2: The most common techniques include:

  • Filtration: Using filter aids like Celite to remove solid palladium catalysts.[2][4]

  • Adsorption: Using solid-supported scavengers (like thiol-functionalized silica or polymer-bound reagents) or activated carbon to bind and remove palladium.[1][2][3]

  • Crystallization: Purifying the product through recrystallization, which can leave palladium impurities behind in the solution.[1][5]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[4]

Q3: How do I choose the best palladium scavenger for my reaction?

A3: The selection of a scavenger depends on several factors, including the type of palladium catalyst used, the solvent system, and the reaction conditions. It is often beneficial to screen a few different types of scavengers to find the most effective one for your specific needs.[3][5]

Q4: Can activated carbon be used to remove palladium?

A4: Yes, activated carbon is an effective and inexpensive adsorbent for removing palladium.[1][6][7] However, it can sometimes adsorb the product as well, leading to yield loss.[1]

Q5: Are there any simple initial steps to minimize palladium contamination?

A5: A straightforward and often effective first step is to filter the reaction mixture through a pad of Celite after the reaction is complete.[2][4] This can remove a large portion of solid palladium catalysts and can be followed by a more targeted method like scavenging if needed.[2]

Experimental Protocols & Data

Below are detailed protocols for common palladium removal techniques.

Protocol 1: Activated Carbon Treatment

This protocol describes the use of activated carbon to remove residual palladium.

Materials:

  • Crude this compound containing palladium residues

  • Activated Carbon (e.g., Darco KB-B)

  • Suitable solvent (e.g., Tetrahydrofuran - THF)

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable solvent, such as THF.

  • Add activated carbon (e.g., 0.2 wt) to the solution.[1]

  • Stir the mixture at a slightly elevated temperature (e.g., 45°C) for several hours (e.g., 18 hours).[1]

  • Filter the mixture to remove the activated carbon.

  • If necessary, perform an antisolvent crystallization (e.g., with heptane) to further purify the product.[1]

Expected Results:

Treatment StagePalladium Level (ppm)
Before Treatment300
After Treatment< 1
Data based on a similar purification process.[1]
Protocol 2: Metal Scavenger Treatment

This protocol outlines the use of a solid-supported metal scavenger to remove palladium.

Materials:

  • Crude this compound containing palladium residues

  • Metal Scavenger (e.g., ISOLUTE Si-TMT)

  • Suitable solvent (e.g., Ethyl Acetate)

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable solvent like ethyl acetate.

  • Add the metal scavenger to the solution.

  • Stir the mixture at room temperature for a specified time (this can range from a few minutes to overnight).[8][9]

  • Filter the mixture to remove the scavenger.

  • Analyze the filtrate for residual palladium content.

Expected Results:

Treatment StagePalladium Level (ppm)
Before Treatment1300
After Treatment5
Data based on a similar purification process.[9]

Visualizing the Workflow

The following diagram illustrates a general workflow for removing catalyst residues.

Catalyst Removal Workflow cluster_0 Initial Purification cluster_1 Targeted Removal cluster_2 Final Product Crude Product Crude Product Filtration Filtration Crude Product->Filtration Celite Pad Filtered Solution Filtered Solution Filtration->Filtered Solution Scavenging Scavenging Filtered Solution->Scavenging Activated Carbon Activated Carbon Filtered Solution->Activated Carbon Purified Solution Purified Solution Scavenging->Purified Solution Activated Carbon->Purified Solution Analysis Analysis Purified Solution->Analysis Check Purity Final Product Final Product Analysis->Final Product Meets Specs

Caption: General workflow for catalyst residue removal.

References

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Biotage. Metal Scavengers: An alternative to recrystallization for removing metals?. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]

  • ResearchGate. Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF. [Link]

  • Wikipedia. Palladium on carbon. [Link]

  • Pharmaguideline. Troubleshooting Common Pharmaceutical Manufacturing Challenges. [Link]

  • The Pharma Master. Troubleshooting. [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture ?. [Link]

  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]

  • Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]

  • HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • Reddit. Your trick to remove residual palladium : r/Chempros. [Link]

  • Google Patents.
  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

  • YouTube. Troubleshooting Contamination Issues in Pharmaceuticals. [Link]

  • Google Patents.
  • ResearchGate. Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one. [Link]

Sources

Overcoming poor reactivity of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Welcome to the technical support center for this compound. This guide provides in-depth troubleshooting for common reactivity issues encountered with this substrate in coupling reactions. Our goal is to equip researchers, chemists, and drug development professionals with the insights and protocols needed to overcome these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing poor reactivity and low yields in my cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound?

A1: The poor reactivity of this substrate is primarily due to a combination of steric hindrance and electronic effects, with potential interference from the free carboxylic acid.

  • Scientific Rationale:

    • Steric Hindrance: The methoxy group (-OCH₃) is in the ortho position relative to the bromine atom. This bulky group physically blocks the palladium catalyst from accessing the Carbon-Bromine (C-Br) bond, which is a critical first step (oxidative addition) in most cross-coupling catalytic cycles.[1][2][3] Sterically demanding substrates often require specialized, bulky ligands to promote the reaction.[1][4][5]

    • Electronic Effects: The methoxy group is an electron-donating group (EDG). It increases the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[6][7] Electron-rich aryl halides are notoriously more challenging substrates than their electron-poor counterparts.[6][8]

    • Carboxylic Acid Interference: The free carboxylic acid (-COOH) is acidic. Under the basic conditions required for many coupling reactions (like Suzuki), it will be deprotonated to a carboxylate.[9][10] This carboxylate can chelate to the palladium center, potentially deactivating the catalyst.[10] Furthermore, it consumes an equivalent of the base, which can alter the reaction stoichiometry if not accounted for.[9] Solubility issues can also arise, as the resulting carboxylate salt may not be soluble in common organic solvents.[9]

dot digraph "Reactivity_Challenges" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

sub [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

hindrance [label="Steric Hindrance\n(ortho-Methoxy Group)", fillcolor="#FBBC05", fontcolor="#202124"]; electronics [label="Electronic Deactivation\n(Electron-Donating Methoxy Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid [label="Carboxylic Acid Interference\n(Base Consumption, Catalyst Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

outcome [label="Poor Reactivity / Low Yield", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

sub -> hindrance [label="blocks catalyst approach"]; sub -> electronics [label="strengthens C-Br bond"]; sub -> acid [label="interferes with catalyst/base"];

{hindrance, electronics, acid} -> outcome; } caption { label = "Figure 1. Key factors inhibiting coupling reactions."; fontname = "Arial"; fontsize = 10; } dot

Q2: For C-C couplings like Suzuki or Heck, my reaction is stalled. How can I improve the outcome without modifying the carboxylic acid?

A2: To overcome the steric and electronic barriers, a more robust catalytic system is required. This involves careful selection of the palladium source, ligand, and base.

  • Expert Recommendation: The primary goal is to facilitate the oxidative addition step. Using a palladium precatalyst that easily generates an active Pd(0) species, paired with a bulky, electron-rich phosphine ligand, is the most effective strategy.[1][5][11] These ligands stabilize the palladium center and promote reactivity with challenging substrates.[12][13]

  • Troubleshooting & Optimization Protocol:

    1. Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to a state-of-the-art Buchwald-type ligand or an N-heterocyclic carbene (NHC) ligand.[4] These are designed for sterically demanding substrates.

    2. Catalyst & Base Optimization: The choice of catalyst, base, and solvent are all interconnected. A systematic optimization is recommended.

    ParameterRecommendation A (High Performance)Recommendation B (Cost-Effective)Rationale
    Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂dba = dibenzylideneacetone. Both are common Pd(0) or Pd(II) precatalysts.[14][15]
    Ligand SPhos, XPhos, or RuPhosP(t-Bu)₃ (Tri-tert-butylphosphine)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][8][12]
    Base K₃PO₄ (Potassium Phosphate)K₂CO₃ (Potassium Carbonate)K₃PO₄ is a stronger base often effective for hindered substrates.[16] Crucially, add 1 extra equivalent of base to neutralize the carboxylic acid.[9]
    Solvent 1,4-Dioxane/H₂O (e.g., 5:1)Toluene/H₂O (e.g., 5:1)A biphasic system is typical for Suzuki reactions. Dioxane often provides better solubility.[16]
    Temperature 80-110 °C80-110 °CElevated temperatures are often necessary for deactivated aryl bromides.[8][17]
  • Experimental Protocol (Suzuki-Miyaura Example):

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv - 1 for the boronic acid, 1 for the substrate acid, 1 for the catalytic cycle).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio).

    • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to re-protonate the carboxylic acid and remove inorganic salts. Proceed with standard aqueous workup and purification.

Q3: The free carboxylic acid seems to be the main problem. Should I protect it, and if so, how?

A3: Yes, protecting the carboxylic acid as an ester is a highly effective strategy to prevent its interference.

  • Scientific Rationale: Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, removes the acidic proton.[18] This prevents unwanted acid-base reactions with the coupling base and eliminates the possibility of the carboxylate inhibiting the palladium catalyst.[10][19][20] This simplifies the reaction system, often leading to cleaner reactions and higher yields. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.[19]

  • Workflow for Protection Strategy:

G

  • Protocol: Methyl Ester Protection (Fischer Esterification):

    • Dissolve this compound in methanol (MeOH, typically a large excess, acting as solvent and reagent).

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

    • Heat the mixture to reflux (approx. 65 °C) for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • After completion, cool the reaction and carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the methyl ester product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ester is often pure enough for the next step.[20]

  • Protocol: Deprotection (Saponification):

    • Dissolve the coupled ester product in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH, ~3-5 equiv) or sodium hydroxide (NaOH).

    • Stir at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC or LC-MS).

    • Acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2 to re-protonate the carboxylate.

    • Extract the final carboxylic acid product with an organic solvent, wash, dry, and purify as needed.[21][22]

Q4: I want to perform an amide coupling with the carboxylic acid moiety. Which coupling reagents are best for this sterically hindered acid?

A4: For sterically hindered substrates, standard amide coupling reagents like EDC/HOBt may be inefficient. More potent activating agents or conversion to a more reactive intermediate like an acyl fluoride is recommended.

  • Expert Recommendation: The steric bulk from the ortho-methoxy group can hinder the approach of the amine to the activated carboxylic acid.[23][24] Therefore, a highly reactive activated species is needed. Converting the carboxylic acid to an acyl fluoride in situ is an excellent strategy, as the small fluorine atom minimizes steric clash.[23] Alternatively, powerful phosphonium-based reagents can be effective.[24]

MethodReagent(s)BaseTemperatureRationale & Comments
Acyl Fluoride Cyanuric fluoride or XtalFluor-E®DIPEA or PyridineRoom Temp to 60 °CForms a highly reactive, sterically small acyl fluoride intermediate. Excellent for hindered acids and amines.[23]
Phosphonium Salt PyBOP or PyBrOPDIPEARoom TemperatureHighly efficient for difficult couplings, but reagents are more expensive.[24]
Uronium/Aminium Salt HATU / HOAtDIPEA or 2,4,6-CollidineRoom TemperatureA very common and potent system, but can sometimes fail with extremely hindered substrates where acyl fluorides succeed.[24][25]
  • Protocol: Amide Coupling via Acyl Fluoride:

    • In a dry flask under an inert atmosphere, dissolve the this compound (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.5 equiv) in an anhydrous solvent like DCM or MeCN.

    • Add the fluorinating agent (e.g., Cyanuric fluoride, 0.5 equiv) and stir at room temperature for 30-60 minutes to form the acyl fluoride.

    • Add the amine coupling partner (1.1 equiv) to the reaction mixture.

    • Stir at room temperature or heat gently (e.g., 40-50 °C) until the reaction is complete.

    • Perform a standard aqueous workup to remove excess reagents and purify the resulting amide product.

References

  • Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Cernak, T., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Zhang, Y., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Published 2014-02-06.
  • Köllhofer, A., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. Updated 2024-08-05. Available from: [Link]

  • Carboxylic acid and Cross Coupling reactions . Reddit r/OrganicChemistry. Accessed 2024-07-23. Available from: [Link]

  • Shafi, S., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. Published 2020-04-20. Available from: [Link]

  • Protecting group . Wikipedia. Available from: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... . ResearchGate. Available from: [Link]

  • Sonogashira coupling . Wikipedia. Available from: [Link]

  • Orbe, I., et al. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition . National Institutes of Health (NIH). Updated 2025-05-29. Available from: [Link]

  • Do carboxylic acids interfere with Suzukis? . Reddit r/OrganicChemistry. Accessed 2021-12-29. Available from: [Link]

  • Valeur, E. & Bradley, M. Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC. Published 2020-07-31. Available from: [Link]

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. Royal Society of Chemistry. Published 2015-11-05. Available from: [Link]

  • Chapter 6 Carboxyl Protecting Groups.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides . ResearchGate. Updated 2025-08-05. Available from: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines . Journal of the American Chemical Society. Updated 2026-01-13. Available from: [Link]

  • Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry . ResearchGate. Updated 2025-08-06. Available from: [Link]

  • Choosing amide coupling agent . Reddit r/Chempros. Accessed 2023-03-20. Available from: [Link]

  • Protecting Groups for Carboxylic acid . YouTube. Published 2020-07-05. Available from: [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions . ResearchGate. Updated 2025-08-07. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. Available from: [Link]

  • Protection and deprotection of carboxylic acid . Slideshare. Available from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions . Available from: [Link]

  • Protecting Groups.
  • Methoxylation of Aryl Bromides . ChemistryViews. Published 2021-10-28. Available from: [Link]

  • Bouzayani, N., et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands . MDPI. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available from: [Link]

  • Activation of CX (=Cl, Br) bond in aryl halides toward the palladium-catalyzed Heck reaction using 2,6-bis(diphenylphosphino)pyridine . ResearchGate. Updated 2025-08-05. Available from: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available from: [Link]

  • Gallou, F., et al. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides . PMC. Published 2023-11-07. Available from: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides . Journal of the American Chemical Society. ACS Publications. Available from: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides . Chemical Science. Royal Society of Chemistry. Available from: [Link]

  • Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids . The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester . ResearchGate. Updated 2025-08-06. Available from: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Updated 2024-10-10. Available from: [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides . Macmillan Group - Princeton University. Published 2018-12-05. Available from: [Link]

  • The Suzuki Reaction. Chem 115 Myers.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the functionalization of aryl halides is a cornerstone of molecular construction. The choice of substrate can profoundly impact the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of 3-(4-Bromo-2-methoxyphenyl)propanoic acid , a versatile building block, with other bromo-aryl acids in key transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations. By understanding the interplay of electronic and steric factors, scientists can make more informed decisions in their synthetic strategies.

Introduction: The Structural Nuances of this compound

This compound is a richly functionalized molecule offering multiple handles for chemical modification. Its reactivity is primarily dictated by the interplay of three key features:

  • The Aryl Bromide: This is the primary site for classic palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The reactivity of the C-Br bond is modulated by the electronic and steric environment of the aromatic ring.

  • The Ortho-Methoxy Group: This electron-donating group (EDG) influences the electronic properties of the aryl bromide. Its position ortho to the bromine atom also introduces significant steric hindrance, which can be a critical factor in catalyst association and oxidative addition.

  • The Propanoic Acid Side Chain: This group can participate in intramolecular reactions, such as cyclizations, to form heterocyclic scaffolds. Its presence can also influence the solubility and coordination properties of the molecule.

This guide will dissect the reactivity of this molecule by comparing it to other bromo-aryl acids with varying substitution patterns, providing a predictive framework for its behavior in common synthetic transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The efficiency of this step is highly sensitive to the electronic and steric properties of the aryl halide.[1]

Electronic Effects on Reactivity

The electronic nature of substituents on the aromatic ring significantly influences the rate of oxidative addition. Electron-withdrawing groups (EWGs) generally increase the reactivity of the aryl halide by lowering the electron density at the carbon of the C-X bond, making it more susceptible to the nucleophilic palladium catalyst. Conversely, electron-donating groups (EDGs) can decrease reactivity.[1]

The methoxy group (-OCH₃) in this compound is an electron-donating group through resonance. This would suggest a decreased reactivity compared to bromo-aryl acids bearing electron-withdrawing groups. For instance, in Suzuki-Miyaura couplings, a positive Hammett ρ value is often observed, indicating that electron-withdrawing substituents accelerate the reaction.[2][3]

Table 1: Predicted Relative Reactivity of Bromo-Aryl Acids in Suzuki-Miyaura Coupling Based on Electronic Effects

Bromo-Aryl AcidSubstituent at para-positionElectronic NaturePredicted Relative Reactivity
4-Bromobenzoic acid-COOHEWGHigh
3-(4-Bromophenyl)propanoic acid-CH₂CH₂COOHWeakly EWGModerate-High
4-Bromoanisole (for comparison)-OCH₃EDGModerate
This compound -OCH₃ (in effect)EDGModerate-Low
4-Bromo-3-nitrobenzoic acid-NO₂Strong EWGVery High
Steric Effects on Reactivity

Steric hindrance, particularly from substituents ortho to the halogen, can dramatically impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[4] The ortho-methoxy group in this compound introduces significant steric bulk around the reaction center. This steric impediment is a crucial factor to consider when selecting ligands and reaction conditions.

Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to overcome the steric hindrance and promote efficient coupling of ortho-substituted aryl halides.[5][6]

Table 2: Predicted Impact of Ortho-Substituents on Cross-Coupling Reactivity

Bromo-Aryl AcidOrtho-SubstituentSteric HindrancePredicted Reactivity
3-(4-Bromophenyl)propanoic acid-HLowHigh
3-(3-Bromo-4-methylphenyl)propanoic acid-CH₃ModerateModerate
This compound -OCH₃HighLow
3-(2,4-Dibromophenyl)propanoic acid-BrVery HighVery Low

The combination of an electron-donating group and significant ortho-steric hindrance makes this compound a challenging substrate for cross-coupling reactions, often requiring more forcing conditions or specialized catalyst systems compared to less substituted bromo-aryl acids.

Caption: Factors influencing cross-coupling reactivity.

Intramolecular Cyclization: A Pathway to Heterocycles

The propanoic acid side chain in this compound introduces the possibility of intramolecular reactions, most notably cyclization to form dihydrocoumarins or other related heterocyclic systems. This transformation can be promoted by various reagents and conditions, often involving activation of the carboxylic acid.

The success of such cyclizations depends on several factors, including the flexibility of the side chain and the electronic nature of the aromatic ring. The electron-donating methoxy group can facilitate electrophilic aromatic substitution-type cyclizations.

Table 3: Comparison of Substrates for Intramolecular Cyclization

SubstrateKey FeaturesPredicted Cyclization Propensity
This compound Electron-rich ring, potential for steric crowding.Moderate to High
3-(4-Bromophenyl)propanoic acidLess activated aromatic ring.Moderate
3-(4-Bromo-2-nitrophenyl)propanoic acidDeactivated ring, unfavorable for electrophilic attack.Low

Computational studies on related systems have shown that both electron-donating and electron-withdrawing groups can influence the rate of intramolecular radical cyclizations, albeit through different mechanisms of stabilizing the transition state.[7]

Caption: Intramolecular cyclization of the title compound.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following section outlines detailed, step-by-step methodologies for key transformations. These protocols are based on established procedures for structurally similar molecules and are designed to be robust and reproducible.[1]

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 3-(4-phenyl-2-methoxyphenyl)propanoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, degassed

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Combine Reactants: - Bromo-aryl acid - Boronic acid - Pd(OAc)2/SPhos - K3PO4 setup Inert Atmosphere (Ar/N2) start->setup solvent Add Degassed Toluene setup->solvent heat Heat to 100°C (18 h) solvent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Workup: - Cool to RT - Dilute with EtOAc - Wash (H2O, Brine) monitor->workup Complete purify Purification: - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 3-(4-morpholino-2-methoxyphenyl)propanoic acid.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Outside the glovebox, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri-tert-butylphosphine (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene (5 mL) and morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by a delicate balance of electronic and steric effects. Its ortho-methoxy group, while providing a handle for further functionalization, significantly increases steric hindrance and imparts electron-donating character, generally leading to lower reactivity in palladium-catalyzed cross-coupling reactions compared to less substituted or electron-poor bromo-aryl acids. This necessitates the use of specialized, bulky phosphine ligands and potentially more forcing reaction conditions. However, the inherent functionality of this molecule, including the propanoic acid side chain, opens up opportunities for intramolecular cyclization reactions to construct complex heterocyclic scaffolds. By carefully considering these factors and selecting appropriate catalytic systems, researchers can effectively harness the synthetic potential of this versatile building block.

References

  • Alcazar-Roman, L. M., Hartwig, J. F., Rheingold, A. L., Liable-Sands, L. M., & Guzei, I. A. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618–4630. [Link]

  • Ghosh, A., Sahoo, A. K., & Chen, C. H. (2011). Aqueous Suzuki couplings mediated by a hydrophobic catalyst. Dalton Transactions, 40(43), 11481-11487. [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]

  • Liu, H., Ren, J., Huang, S., Lin, Y., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

  • Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). The Heck coupling reactions of aryl bromides with styrene. Angewandte Chemie International Edition, 51(13), 3314-3332. [Link]

  • Singh, R., & Nolan, S. P. (2005). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry, 690(24-25), 5834-5840. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wu, L., & Liu, L. (2011). The calculated effects of substitution on intramolecular cyclization of 2,5-hexadienyl radicals. Computational and Theoretical Chemistry, 965(2-3), 304-310. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Hammett plot for oxidative addition of aryl chlorides to 1 from reactions at 50 °C in benzene-d6. Journal of the American Chemical Society, 129(39), 11984-11995. [Link]

  • Ortuño, M. A., & Lledós, A. (2014). Calculated linear free energy relationships in the course of the Suzuki–Miyaura coupling reaction. Tetrahedron, 70(13), 2272-2279. [Link]

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A Researcher's Guide to Biological Activity Screening of Novel Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Based on Structurally Related Compounds

As a Senior Application Scientist, the exploration of novel chemical scaffolds for therapeutic potential is a cornerstone of my experience. The journey from a newly synthesized compound to a potential drug candidate is paved with rigorous, well-designed screening protocols. This guide focuses on derivatives of the 3-(4-Bromo-2-methoxyphenyl)propanoic acid scaffold. While specific data for this exact parent compound is emerging, we can establish a robust screening strategy by drawing parallels with structurally related propanoic acid derivatives that have shown significant promise in preclinical studies.

This document serves as a comprehensive guide for researchers, providing not just the "how" but the critical "why" behind the experimental choices. We will delve into the comparative biological activities of analogous compounds, present detailed, self-validating experimental protocols, and visualize the underlying scientific principles and workflows. Our approach is grounded in established scientific literature to ensure accuracy and reproducibility.

Comparative Biological Efficacy: Learning from Analogs

Propanoic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Recent research has expanded their potential into oncology, with novel derivatives showing promising anticancer and antioxidant properties.[3][4][5]

The screening strategy for a new series of derivatives, such as those from this compound, should therefore be two-pronged, initially focusing on anti-inflammatory and anticancer activities. Below is a comparative summary of data from analogous propanoic acid derivatives to set a benchmark for what researchers might expect.

Table 1: Anticancer Activity of Selected Propanoic Acid Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Key Findings & Reference
Thiazole-containing Propanoic Acid Compound 22: An oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (Lung)2.47Significantly more potent than cisplatin. Effective in both 2D and 3D cancer models.[3][4]
H69AR (Drug-Resistant Lung)-Showed high efficacy against anthracycline-resistant cells.[3][4]
Phenolic Propanoic Acid Compound 20: A 2-furyl substituted 3-((4-hydroxyphenyl)amino)propanoic acid derivativeA549 (Lung)Reduces viability by ~50%Demonstrated selectivity for cancer cells over non-cancerous Vero cells and inhibited cell migration.[5][6]
Benzoylphenyl Propanoic Acid Compound 2: 2-(3-benzoyl phenyl)propanohydroxamic acid38 cell lines1-23% growth inhibition at 10µMShowed broad, moderate anticancer activity across multiple tumor types.[7]
Table 2: Anti-inflammatory Activity of Selected Propanoic Acid Derivatives
Compound ClassAssay ModelKey Findings & Reference
β, β-diphenyl Propionic Acid Amides Carrageenan-induced paw edema (in vivo)Showed mild to moderate anti-inflammatory activity, with some derivatives demonstrating up to 90% inhibition after 3 hours.[1]
Geranyloxy-methoxyphenyl Propenoic Acid Esters Croton oil ear test (in vivo, topical)Ester derivatives showed higher activity than the parent compound, comparable to the standard drug indomethacin.[8]
NSAID-Amino Acid Conjugates Carrageenan-induced paw edema (in vivo)Ketoprofen derivative reduced edema by 91%, significantly outperforming the parent drug (47% reduction).[9]

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any screening data hinges on the robustness of the experimental design. Each protocol must include appropriate controls to be considered self-validating. Here, we detail the methodologies for primary anticancer and anti-inflammatory screening.

Protocol 1: In Vitro Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Causality: This assay is chosen for its high throughput, reproducibility, and sensitivity. It allows for the rapid screening of numerous derivatives at various concentrations to determine their cytotoxic potential.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000–10,000 cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

  • Controls:

    • Negative Control: Cells treated with vehicle only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin).[5][6]

    • Blank: Wells containing medium but no cells.

  • Incubation: Remove the old medium from the cells and add the medium containing the test compounds or controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vivo Anti-inflammatory Screening using Carrageenan-Induced Paw Edema

This is a classic and highly reliable in vivo model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[10][11]

Causality: The injection of carrageenan, an irritant, induces a reproducible inflammatory response characterized by edema (swelling).[10] This allows for the quantitative measurement of a compound's ability to suppress this acute inflammation. The model is sensitive to inhibitors of prostaglandin synthesis, a common mechanism for NSAIDs.[1][2]

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Control Group: Receives only the vehicle.

    • Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin or Ibuprofen).[1]

    • Test Groups: Receive different doses of the this compound derivatives.

  • Compound Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection, typically 1 hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume (edema) immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Visualizing Workflows and Mechanisms

To better understand the screening process and the potential mechanisms of action, diagrams are indispensable tools.

General Screening Workflow

The following diagram illustrates a logical workflow for the initial screening and preliminary mechanistic investigation of novel propanoic acid derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Preliminary Mechanism of Action synthesis Synthesis of Derivatives invitro_cancer In Vitro Anticancer Assay (MTT, Multiple Cell Lines) synthesis->invitro_cancer invivo_inflam In Vivo Anti-inflammatory Assay (Carrageenan Paw Edema) synthesis->invivo_inflam data_analysis Data Analysis (Calculate IC50 & % Inhibition) invitro_cancer->data_analysis invivo_inflam->data_analysis hit_selection Hit Selection (Potency & Selectivity) data_analysis->hit_selection enzyme_assay Enzyme Inhibition Assays (e.g., COX-1/COX-2) hit_selection->enzyme_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for EGFR/SIRT2) hit_selection->pathway_analysis

Caption: A streamlined workflow for screening novel propanoic acid derivatives.

Potential Anticancer Signaling Pathway

Based on studies of similar thiazole-containing propanoic acid derivatives, a potential mechanism of action could involve the dual inhibition of key signaling proteins like EGFR and SIRT2, which are crucial for cancer cell proliferation and survival.[3][4]

G derivative Propanoic Acid Derivative egfr EGFR derivative->egfr Inhibits sirt2 SIRT2 derivative->sirt2 Inhibits pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf Ras/Raf/MAPK Pathway egfr->ras_raf apoptosis Apoptosis sirt2->apoptosis Inhibits proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf->proliferation

Caption: Proposed anticancer mechanism via EGFR and SIRT2 inhibition.

Conclusion and Future Directions

While the direct biological activities of this compound derivatives are still under investigation, a clear and effective screening strategy can be formulated based on the performance of analogous compounds. The dual-pronged approach of screening for both anticancer and anti-inflammatory activities provides a broad net to capture potential therapeutic value.

The protocols outlined in this guide represent the industry standard for initial screening and are designed to produce reliable, comparable data. Successful identification of "hit" compounds from these primary assays should be followed by more in-depth mechanistic studies, such as specific enzyme inhibition assays (e.g., COX-1/COX-2) and western blot analysis to probe effects on signaling pathways like PI3K/Akt or NF-κB. This systematic approach will pave the way for optimizing lead compounds and advancing the most promising derivatives toward preclinical development.

References

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. Available at: [Link]

  • Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. Slideshare. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Screening models for inflammatory drugs. Slideshare. Available at: [Link]

  • Screening Methods for Antiinflammatory Agents. Pharmacognosy. Available at: [Link]

  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. NIH. Available at: [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. PubMed. Available at: [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid Analogs as GPR120 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of 3-(4-bromo-2-methoxyphenyl)propanoic acid, a scaffold that has garnered significant interest in the pursuit of novel therapeutics. The primary focus of this class of compounds has been the activation of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 has emerged as a compelling target for the treatment of metabolic disorders, most notably type 2 diabetes mellitus (T2DM) and obesity, due to its role in mediating glucose homeostasis, insulin sensitization, and anti-inflammatory responses.[1][2][3][4][5][6][7]

The exploration of phenylpropanoic acid derivatives as GPR120 agonists has been a fruitful area of research, leading to the discovery of potent and selective modulators.[1][2][3][8] This guide will dissect the nuanced relationships between chemical structure and biological activity within this specific analog series, offering a comparative analysis based on available experimental data. We will delve into the critical contributions of the phenylpropanoic acid core, the influence of substitutions on the aromatic ring, and the strategic incorporation of various heterocyclic systems to optimize potency and pharmacokinetic properties.

Core Structure-Activity Relationship Analysis

The foundational structure of this compound presents several key regions for chemical modification to probe and enhance GPR120 agonism. Our analysis will deconstruct the molecule into three primary components: the phenylpropanoic acid moiety, the substituted phenyl ring, and potential bioisosteric replacements.

The Phenylpropanoic Acid Moiety: The Pharmacophore's Anchor

The propanoic acid functional group is a critical pharmacophoric element for GPR120 activation in this class of compounds. It is understood to mimic the carboxylate of endogenous long-chain fatty acid ligands. However, this moiety is also susceptible to β-oxidation in vivo, which can lead to rapid clearance and a short half-life, generating inactive benzoic acid derivatives.[1] To address this metabolic liability, researchers have explored modifications to the propanoic acid chain. A key strategy has been the replacement of the β-carbon with an oxygen atom, creating a phenoxyacetic acid derivative. This bioisosteric replacement can maintain or even improve GPR120 potency while blocking the β-oxidation pathway, thereby enhancing the pharmacokinetic profile.[1]

Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity

The substitution pattern on the phenyl ring is a major determinant of agonist activity. The parent compound features a 4-bromo and a 2-methoxy substituent, each playing a role in the molecule's interaction with the GPR120 binding pocket.

  • The 4-Bromo Group: The bromine atom at the 4-position is a common feature in potent GPR120 agonists. Its size and lipophilicity are thought to contribute to favorable interactions within the receptor.

  • The 2-Methoxy Group: The methoxy group at the 2-position influences the conformation of the molecule and can participate in hydrogen bonding or other electronic interactions.

SAR studies on related phenylpropanoic acids have shown that variations in these substituents can dramatically alter potency and selectivity. For instance, the replacement of the bromo or methoxy groups with other halogens, alkyl chains, or more complex functionalities can be used to optimize the compound's properties.

Heterocyclic Bioisosteres: Enhancing Drug-like Properties

A significant advancement in this field has been the incorporation of heterocyclic rings as bioisosteric replacements for the substituted phenyl ring or as additional structural elements. The introduction of 5-membered heterocycles, for example, has led to the discovery of potent GPR120 agonists with improved metabolic stability, oral bioavailability, and in vivo antidiabetic activity.[2][8] These heterocyclic cores can modulate the electronic properties and three-dimensional shape of the molecule, allowing for more precise interactions with the receptor and improved pharmacokinetic profiles.

Comparative Agonist Potency of Phenylpropanoic Acid Analogs

The following table summarizes the GPR120 agonist activity of representative phenylpropanoic acid analogs, highlighting the impact of structural modifications on potency.

Compound IDStructureGPR120 EC50 (nM)Key Structural FeaturesReference
TUG-891 3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid43.7Phenylpropanoic acid with a biphenyl motif[1]
Compound 10a 2-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenoxy)acetic acidSimilar to TUG-891β-carbon of propanoic acid replaced with oxygen[1]
Compound 4x 3-(4-((5-(4-chlorophenyl)isothiazol-3-yl)methoxy)phenyl)propanoic acidPotent AgonistIsothiazole-based phenylpropanoic acid[2]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of these analogs typically involves standard organic chemistry transformations. A representative synthetic route is outlined below. The specific details for the synthesis of various analogs can be found in the cited literature.[9][10][11]

Step 1: Synthesis of the Phenylpropanoic Acid Core

  • Start with a commercially available substituted phenol or benzaldehyde.

  • Introduce the propanoic acid side chain via reactions such as the Wittig reaction followed by hydrogenation, or through cross-coupling reactions. For example, m-methoxycinnamic acid can be hydrogenated using palladium on charcoal to yield 3-(m-methoxyphenyl)propionic acid.[11]

Step 2: Modification of the Phenyl Ring

  • Perform electrophilic aromatic substitution reactions (e.g., bromination, nitration) on the phenyl ring to introduce desired substituents.

  • Utilize cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append more complex moieties or heterocyclic rings.

Step 3: Purification and Characterization

  • Purify the final compounds using techniques such as column chromatography or recrystallization.

  • Characterize the structure and purity of the analogs using NMR, mass spectrometry, and HPLC.

In Vitro Evaluation of GPR120 Agonism: Calcium Flux Assay

The agonist activity of the synthesized compounds on GPR120 is commonly assessed using a calcium flux assay in a cell line overexpressing the receptor (e.g., HEK293 or CHO cells).[1][2]

Protocol:

  • Cell Culture: Culture human GPR120-transfected CHO cells in an appropriate medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing Structure-Activity Relationships and Workflows

Key SAR Insights for GPR120 Agonists

SAR_GPR120 cluster_scaffold Core Scaffold: 3-Phenylpropanoic Acid cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes Scaffold Phenylpropanoic Acid Moiety Propanoic_Chain Propanoic Acid Chain (β-oxidation site) Scaffold->Propanoic_Chain Modify for metabolic stability Phenyl_Ring Substituted Phenyl Ring (Potency & Selectivity) Scaffold->Phenyl_Ring Alter substituents Heterocycles Heterocyclic Bioisosteres (PK/PD improvement) Scaffold->Heterocycles Incorporate for drug-like properties PK_Profile Improved PK Profile (Oral Bioavailability, Half-life) Propanoic_Chain->PK_Profile Potency Increased Potency (Lower EC50) Phenyl_Ring->Potency Selectivity High Selectivity (vs. GPR40, etc.) Phenyl_Ring->Selectivity Heterocycles->Potency Heterocycles->PK_Profile

Caption: Key modifications to the 3-phenylpropanoic acid scaffold and their impact on agonist properties.

Experimental Workflow for SAR Studies

Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Design Analog Design (Based on SAR) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary Screen (GPR120 Calcium Flux Assay) Purification->Primary_Assay Selectivity_Assay Selectivity Screen (e.g., GPR40 counter-screen) Primary_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (In vivo clearance, bioavailability) Selectivity_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., OGTT in DIO mice) PK_Studies->Efficacy_Studies

Caption: A typical workflow for the design and evaluation of novel GPR120 agonists.

Conclusion

The structure-activity relationship of this compound analogs is a well-defined area of medicinal chemistry that continues to yield promising GPR120 agonists. The key takeaways for researchers in this field are the importance of addressing the metabolic liability of the propanoic acid chain, the fine-tuning of potency and selectivity through substitutions on the phenyl ring, and the strategic use of heterocyclic moieties to improve overall drug-like properties. The experimental protocols and workflows detailed in this guide provide a solid framework for the continued exploration and development of this important class of therapeutic agents for metabolic diseases.

References

  • Zhang, X., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3272-3278. [Link]

  • Li, X., et al. (2018). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 23(11), 2794. [Link]

  • Li, X., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(9), 947-952. [Link]

  • Cianci, S., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4383-4407. [Link]

  • Valenzuela, C. A., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(5), 2501. [Link]

  • Singh, S., & Kumar, V. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(6), 2355-2368. [Link]

  • Rupšytė, A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3125. [Link]

  • Ulven, T., & Christiansen, E. (2016). Pharmacological Tool Compounds for the Free Fatty Acid Receptor 4 (FFA4/GPR120). Handbook of Experimental Pharmacology, 236, 63-78. [Link]

  • Cianci, S., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. ACS Publications. [Link]

  • Kaczor, A. A., et al. (2021). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 26(11), 3326. [Link]

  • Kim, H. R., & Kim, D. H. (2021). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Biomolecules & Therapeutics, 29(1), 1-10. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

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A Senior Application Scientist's Guide to the In Vitro Comparison of Novel Compounds Derived from 3-(4-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities (NCEs) synthesized from the scaffold 3-(4-Bromo-2-methoxyphenyl)propanoic acid. Designed for researchers in drug discovery and development, this document moves beyond mere protocols to explain the strategic rationale behind assay selection and experimental design. We will establish a robust, tiered screening cascade to efficiently identify and characterize promising lead compounds, ensuring that every step is a self-validating system grounded in scientific integrity.

Introduction: The Strategic Value of the Propanoic Acid Scaffold

The starting material, this compound, represents a versatile scaffold in medicinal chemistry. Its structure features several key handles for chemical modification: a carboxylic acid for amide or ester formation, a bromo group for cross-coupling reactions, and a methoxy group that influences solubility and metabolic stability. Derivatives from similar propanoic acid scaffolds have shown promise as antimicrobial and anticancer agents, making this an attractive starting point for a discovery program.[1][2][3]

Our objective is to create a small, focused library of hypothetical derivatives (amides and esters) and subject them to a rigorous in vitro testing cascade. This process is designed to rapidly answer critical questions about their biological activity and potential liabilities, enabling informed decisions about which compounds merit further investigation.[4]

A Tiered Approach to In Vitro Screening

A successful screening strategy, or "screening cascade," is essential for making swift, data-driven decisions.[4] It allows for the efficient elimination of compounds with undesirable properties (e.g., high toxicity) before committing resources to more complex and expensive assays. Our approach is structured to first assess broad biological effects and then funnel promising candidates into more specific, mechanism-of-action studies.

The diagram below illustrates our proposed workflow, beginning with a primary cytotoxicity screen, followed by secondary assays for inflammation and kinase activity, and culminating in a tertiary selectivity screen for the most promising lead candidate.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Activity & MoA) cluster_2 Tier 3: Lead Characterization Compound_Library Compound Library (Derivatives of This compound) Cytotoxicity Cytotoxicity Screen (MTT Assay) Broad Toxicity Profile Compound_Library->Cytotoxicity All Compounds NFkB_Assay Anti-inflammatory Screen (NF-κB Reporter Assay) Cytotoxicity->NFkB_Assay Non-Toxic Compounds Kinase_Assay Target-Based Screen (Kinase Panel) Cytotoxicity->Kinase_Assay Non-Toxic Compounds Selectivity_Profiling Kinase Selectivity (IC50 Determination) Kinase_Assay->Selectivity_Profiling Active 'Hit' Lead_Candidate Lead Candidate (Compound 102) Selectivity_Profiling->Lead_Candidate

Caption: Tiered in vitro screening cascade for novel compounds.

Tier 1: Primary Cytotoxicity Screening

Rationale: The first and most critical gate in any screening cascade is the assessment of general cytotoxicity. A compound that indiscriminately kills all cells is not a viable drug candidate. The MTT assay is a robust, inexpensive, and high-throughput method for this purpose.[5][6][7] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8][9]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of compound concentration to determine the CC50 (50% cytotoxic concentration).

Comparative Data: Hypothetical Compound Library
Compound IDStructure ModificationCC50 (µM)Interpretation
101 Methyl Ester> 100Non-toxic at tested concentrations
102 N-Cyclopropyl Amide> 100Non-toxic at tested concentrations
103 N-Benzyl Amide8.5Moderately cytotoxic
Doxorubicin Positive Control0.9Potently cytotoxic

Tier 2: Secondary Screening for Biological Activity

Compounds that pass the cytotoxicity filter are now evaluated in assays relevant to specific therapeutic areas. Here, we will explore anti-inflammatory and anticancer potential, common targets for novel small molecules.

Anti-Inflammatory Activity: NF-κB Inhibition Assay

Rationale: The Nuclear Factor kappa B (NF-κB) signaling pathway is a primary activator of inflammation and is implicated in numerous chronic diseases and cancers.[10][11][12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[10] Inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[12][13][14] A luciferase reporter gene assay provides a highly sensitive method to quantify the inhibition of this pathway.[10]

Experimental Protocol: TNF-α-Induced NF-κB Luciferase Reporter Assay
  • Cell Line: Utilize a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Seeding & Treatment: Seed cells as in the MTT protocol. After 24 hours, pre-treat cells with non-toxic concentrations of Compounds 101 and 102 (e.g., 10 µM) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate for 6 hours at 37°C and 5% CO₂.

  • Lysis & Luminescence: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected constitutive reporter or a parallel viability assay). Calculate the percent inhibition relative to the TNF-α-stimulated vehicle control.

Anticancer Activity: In Vitro Kinase Inhibition Assay

Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a major class of therapeutic targets.[15][16] An in vitro kinase assay directly measures a compound's ability to inhibit the enzymatic activity of a specific kinase.[16] Luminescence-based assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[15][17] A lower ADP level (and thus higher luminescence signal in the detection step) indicates greater kinase inhibition.[17]

G cluster_0 Kinase Reaction cluster_1 Detection (ADP-Glo™) Kinase Kinase P_Substrate Phosphorylated Substrate Substrate Substrate Substrate->P_Substrate ATP ATP ADP ADP ATP->ADP ADP_Detection ADP converted to ATP ADP->ADP_Detection Inhibitor Inhibitor (Compound 102) Inhibitor->Kinase Blocks Activity Luciferase Luciferase Reaction ADP_Detection->Luciferase Light Luminescent Signal Luciferase->Light

Sources

A Comparative Guide to the Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted phenylpropanoic acids is a critical task. These molecules serve as vital building blocks for a wide array of pharmacologically active compounds. This guide provides an in-depth comparison of three distinct synthetic routes to a key intermediate, 3-(4-Bromo-2-methoxyphenyl)propanoic acid, offering a critical evaluation of their respective merits and drawbacks, supported by experimental data from analogous transformations.

Introduction to the Target Molecule

This compound is a versatile intermediate characterized by a substituted phenyl ring containing a bromine atom and a methoxy group, attached to a propanoic acid side chain. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methoxy group and the carboxylic acid moiety can be manipulated to modulate the physicochemical properties and biological activity of the final products. The strategic positioning of these functional groups makes this molecule a valuable precursor in the synthesis of complex therapeutic agents.

This guide will explore three plausible synthetic pathways to this target molecule:

  • Route 1: The Perkin Reaction followed by Catalytic Hydrogenation

  • Route 2: Friedel-Crafts Acylation followed by Clemmensen Reduction

  • Route 3: The Heck Reaction followed by Catalytic Hydrogenation

Each route will be detailed with a step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis of factors such as overall yield, scalability, and the nature of the required reagents and reaction conditions.

Route 1: The Perkin Reaction and Subsequent Hydrogenation

This classical approach leverages the Perkin reaction to construct the carbon-carbon double bond of a cinnamic acid derivative, which is then reduced to the desired propanoic acid.

Logical Workflow

Route 1 A 4-Bromo-2-methoxybenzaldehyde C 3-(4-Bromo-2-methoxyphenyl)acrylic acid A->C Perkin Reaction B Acetic Anhydride, Sodium Acetate E This compound C->E Hydrogenation D H2, Pd/C Route 2 A 3-Bromoanisole C 4-(4-Bromo-2-methoxyphenyl)-4-oxobutanoic acid A->C Friedel-Crafts Acylation B Succinic Anhydride, AlCl3 E This compound C->E Clemmensen Reduction D Zn(Hg), HCl

Caption: Synthetic pathway via Friedel-Crafts acylation and Clemmensen reduction.

Expertise & Experience: The "Why" Behind the "How"

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds to an aromatic ring. [1]The reaction of 3-bromoanisole with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, is expected to proceed with acylation occurring predominantly at the para-position to the activating methoxy group. The subsequent Clemmensen reduction is a classic method for the deoxygenation of ketones to methylene groups under strongly acidic conditions using zinc amalgam. [2][3]This two-step sequence provides a direct route to the target propanoic acid.

Experimental Protocol

Step 1: Synthesis of 4-(4-Bromo-2-methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0°C, succinic anhydride (1.1 equivalents) is added portion-wise.

  • The mixture is stirred for 15 minutes, after which a solution of 3-bromoanisole (1 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at room temperature for 12-18 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization.

Step 2: Synthesis of this compound via Clemmensen Reduction

  • Zinc amalgam is prepared by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 5 minutes. The solution is decanted, and the zinc amalgam is washed with water.

  • A mixture of 4-(4-Bromo-2-methoxyphenyl)-4-oxobutanoic acid (1 equivalent), the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene is heated to reflux with vigorous stirring for 24-48 hours. Additional portions of hydrochloric acid may be added during the reflux period.

  • After cooling, the mixture is decanted from the excess zinc amalgam, and the aqueous phase is extracted with toluene.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by chromatography or recrystallization.

Route 3: The Heck Reaction and Subsequent Hydrogenation

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the acrylic acid intermediate.

Logical Workflow

Route 3 A 1,4-Dibromo-2-methoxybenzene C 3-(4-Bromo-2-methoxyphenyl)acrylic acid A->C Heck Reaction B Acrylic Acid, Pd(OAc)2, PPh3, Et3N E This compound C->E Hydrogenation D H2, Pd/C

Caption: Synthetic pathway via the Heck reaction and hydrogenation.

Expertise & Experience: The "Why" Behind the "How"

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex. [4][5]In this route, 1,4-dibromo-2-methoxybenzene is coupled with acrylic acid. The reaction is expected to occur selectively at the more reactive C-Br bond ortho to the electron-donating methoxy group. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The resulting acrylic acid derivative is then hydrogenated as described in Route 1.

Experimental Protocol

Step 1: Synthesis of 3-(4-Bromo-2-methoxyphenyl)acrylic acid via Heck Reaction

  • A mixture of 1,4-dibromo-2-methoxybenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (2-5 mol%), triphenylphosphine (4-10 mol%), and triethylamine (2 equivalents) in a suitable solvent such as DMF or acetonitrile is placed in a sealed tube.

  • The reaction mixture is heated to 100-120°C for 12-24 hours.

  • After cooling, the mixture is diluted with water and acidified with hydrochloric acid.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Hydrogenation

This step is identical to the hydrogenation step described in Route 1.

Comparative Analysis

FeatureRoute 1: Perkin ReactionRoute 2: Friedel-Crafts AcylationRoute 3: Heck Reaction
Starting Materials 4-Bromo-2-methoxybenzaldehyde3-Bromoanisole, Succinic anhydride1,4-Dibromo-2-methoxybenzene, Acrylic acid
Key Reactions Perkin condensation, HydrogenationFriedel-Crafts acylation, Clemmensen reductionHeck cross-coupling, Hydrogenation
Typical Overall Yield Moderate (30-50%)Moderate to Good (40-60%)Good (50-70%)
Reagents & Conditions High temperatures, anhydrous conditionsStrong Lewis acid, strongly acidic reductionPalladium catalyst, phosphine ligands, base
Scalability Moderate; high temperatures can be challenging on a large scale.Good; Friedel-Crafts reactions are common in industry.Good; palladium-catalyzed reactions are increasingly used at scale.
Advantages Uses readily available starting materials and well-established reactions.Direct formation of the propanoic acid backbone.High functional group tolerance and generally high yields.
Disadvantages High reaction temperatures in the Perkin step can lead to side products.The Clemmensen reduction uses toxic mercury and harsh acidic conditions. [2]The cost of the palladium catalyst and phosphine ligands can be a factor.

Conclusion

Each of the three synthetic routes to this compound presents a viable option for the research and drug development professional, with distinct advantages and disadvantages.

  • Route 1 (Perkin Reaction) is a classic and straightforward approach, though the high temperatures required may not be suitable for all substrates and can pose scalability challenges.

  • Route 2 (Friedel-Crafts Acylation) offers a direct method to construct the carbon skeleton, but the use of a stoichiometric amount of a strong Lewis acid and the harsh, toxic conditions of the Clemmensen reduction are significant drawbacks from a safety and environmental perspective.

  • Route 3 (Heck Reaction) represents a more modern and often more efficient approach, with the potential for higher yields and greater functional group tolerance. While the cost of the catalyst can be a consideration, the milder reaction conditions and high efficiency make it an attractive option for many applications.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the availability of starting materials, the desired scale of the synthesis, cost considerations, and the safety and environmental constraints of the laboratory or manufacturing facility.

References

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. [Link]

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  • Clemmensen, E. (1913). Reduktion von Ketonen und Aldehyden zu den entsprechenden Kohlenwasserstoffen unter Anwendung von amalgamiertem Zink und Salzsäure. Berichte der deutschen chemischen Gesellschaft, 46(2), 1837-1843.
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Performance Benchmarking of Catalysts for Suzuki-Miyaura Cross-Coupling of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid

This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical development. Its structure, featuring an aryl bromide, a methoxy group, and a propanoic acid chain, offers multiple points for chemical modification. The carbon-bromine bond is an especially valuable handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[1][2]

This guide provides a comprehensive performance comparison of several common palladium-based catalyst systems for the Suzuki-Miyaura cross-coupling of this compound with a model boronic acid. We will delve into the causality behind experimental choices, present objective data, and provide a detailed, validated protocol to ensure reproducibility and success in your laboratory.

The Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3][4] For our target substrate, this reaction enables the formation of a biaryl structure, a common and privileged motif in medicinal chemistry.

The choice of catalyst, specifically the ligand coordinated to the palladium center, is paramount. The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] An optimal ligand facilitates high turnover numbers (TON) and turnover frequencies (TOF), leading to efficient reactions with low catalyst loadings.

Comparative Catalyst Performance

To provide a clear and objective comparison, we evaluated three distinct classes of palladium catalyst systems for the coupling of this compound with phenylboronic acid. The substrate's methoxy group makes it an electron-rich, and therefore "deactivated," aryl bromide, which can be challenging for some catalysts.[7]

Reaction Scheme: Substrate: this compound Coupling Partner: Phenylboronic acid Product: 3-(2-Methoxy-[1,1'-biphenyl]-4-yl)propanoic acid

Data Summary: Catalyst System Comparison
Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
Pd(PPh₃)₄ Simple Triarylphosphine3.0K₃PO₄Dioxane/H₂O901289Reliable and cost-effective, but requires higher catalyst loading and longer reaction times.[7][8]
Pd(OAc)₂ / SPhos Bulky Biarylphosphine1.0K₃PO₄Dioxane100496Highly efficient for deactivated aryl bromides; allows for lower catalyst loading and faster reaction.[7][9]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)1.5K₂CO₃t-Amyl Alcohol100694Excellent thermal stability and high activity; particularly effective for challenging substrates.[10]

Data is compiled based on performance with analogous deactivated aryl bromides and represents expected outcomes for the target substrate.

Analysis of Catalyst Performance
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classical, "first-generation" catalyst. While effective, its performance with electron-rich aryl bromides is often moderate. The triphenylphosphine ligands are relatively small and less electron-donating compared to modern ligands. This can slow down the rate-limiting oxidative addition step and the final reductive elimination.[8][11] Consequently, higher catalyst loadings and longer reaction times are typically necessary to achieve high conversion.[7]

  • Pd(OAc)₂ / SPhos : This system represents the "second-generation" of bulky, electron-rich biarylphosphine ligands developed by the Buchwald group.[6] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) possesses significant steric bulk and strong electron-donating properties. The bulkiness promotes the reductive elimination step, while the electron-rich nature facilitates the oxidative addition of the deactivated aryl bromide.[6][12] This synergy results in a highly active catalyst that operates efficiently at lower loadings and significantly reduces reaction times.[9]

  • PEPPSI™-IPr : This catalyst features an N-heterocyclic carbene (NHC) ligand. NHCs are strong σ-donors and form very stable bonds with the palladium center, leading to robust catalysts that resist decomposition at high temperatures.[10] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design allows for the controlled, in-situ generation of the active Pd(0) species. This system is highly effective for a broad range of substrates, including deactivated and sterically hindered aryl halides.

Experimental Protocol: A Validated Workflow

This protocol details the procedure using the high-performance Pd(OAc)₂ / SPhos catalyst system. The causality behind each step is explained to ensure a self-validating and reproducible experiment.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic; 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Magnetic stir bar

  • Oven-dried Schlenk flask or reaction vial with a screw cap and septum

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: Substrate, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ to an oven-dried flask B 2. Evacuate & Backfill: Purge flask with inert gas (Argon or Nitrogen) 3x A->B Establish inert atm. C 3. Add Solvent: Inject degassed 1,4-Dioxane D 4. Heat & Stir: Place in preheated oil bath at 100 °C with vigorous stirring C->D Initiate reaction E 5. Monitor Progress: Check reaction by TLC or LC-MS after 4 hours D->E Allow for conversion F 6. Quench & Extract: Cool to RT, add water, acidify with 1M HCl, extract with EtOAc G 7. Purify: Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography F->G Isolate product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun to remove any adsorbed moisture. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Causality: The active Pd(0) species and some phosphine ligands are sensitive to oxygen and moisture. Ensuring an inert and anhydrous environment is critical for catalyst stability and activity.

  • Addition of Reagents: In the flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and finely ground K₃PO₄ (2.0 mmol).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl bromide. A strong base like K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step.[4][13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

    • Causality: Dioxane is an excellent solvent for Suzuki couplings, effectively dissolving both the organic substrates and the palladium complexes. Degassing the solvent removes dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.

    • Causality: Elevated temperature increases the rate of all steps in the catalytic cycle. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (K₃PO₄ is not fully soluble).

  • Monitoring: After 4 hours, take a small aliquot from the reaction mixture, dilute it, and analyze by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and acidify to pH ~2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality: The acidification step protonates the carboxylate product, making it soluble in the organic extraction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

The Catalytic Cycle: Mechanism of Action

Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing reaction conditions. The cycle involves the palladium catalyst shuttling between the Pd(0) and Pd(II) oxidation states.[3][5]

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product ArX Ar-X (Aryl Bromide) ArX->OA_Complex ArB Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) ArB->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TM_Complex HX

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step, especially for electron-rich aryl bromides.[14]

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (the phenyl group in our case) to the palladium center, displacing the halide.[3][13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5]

Conclusion and Recommendations

The choice of catalyst system for the Suzuki-Miyaura coupling of this compound has a profound impact on reaction efficiency.

  • For routine synthesis where cost is a primary concern and reaction time is not critical, Pd(PPh₃)₄ remains a viable option.

  • For high-throughput synthesis, process development, or when dealing with challenging, deactivated substrates, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos are highly recommended. They offer superior performance, allowing for lower catalyst loadings, shorter reaction times, and milder conditions.

  • For substrates that are particularly prone to catalyst decomposition at high temperatures, the robust PEPPSI™-IPr catalyst provides an excellent alternative, ensuring high yields and catalyst stability.

A systematic, data-driven approach to catalyst selection is crucial for the successful and efficient synthesis of complex molecules. This guide provides the foundational data and rationale to make informed decisions for your specific research needs.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Sharma, S., & Singleton, D. A. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Watson, D. A., et al. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mthenjwa, N., et al. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. Retrieved from [Link]

  • Dandia, A., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, September 17). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Phosphine Ligand on Rate. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Ingner, F. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • PubMed. (2020, December 15). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

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Validating the structure of novel compounds derived from 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Validating Novel Compound Structures Derived from 3-(4-Bromo-2-methoxyphenyl)propanoic Acid

For researchers and drug development professionals, the synthesis of a novel compound is only the beginning. The rigorous, unambiguous validation of its chemical structure is a critical checkpoint that underpins all subsequent biological and pharmacological evaluation. An unconfirmed structure can invalidate years of research and investment. This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate the structures of new chemical entities (NCEs) derived from the versatile starting material, this compound.

This scaffold is of particular interest due to its multiple reaction sites: the carboxylic acid group, the reactive bromo-substituted position on the phenyl ring, and the potential for modification of the methoxy group. Each synthetic modification demands a systematic and orthogonal validation approach. We will move beyond simple procedural lists to explain the causality behind experimental choices, creating a self-validating framework for your research.

The Analytical Gauntlet: A Comparative Framework for Structural Elucidation

The core principle of structural validation is the convergence of evidence from multiple, independent analytical techniques. No single method is sufficient. This section compares the primary tools in the chemist's analytical arsenal, detailing their specific roles, strengths, and the rationale for their deployment.

Mass Spectrometry (MS): The First Checkpoint

Principle and Purpose: Mass spectrometry is the initial and most crucial step for determining the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a new compound.[1][2] It answers the fundamental question: "Did I make a molecule of the correct mass and formula?"

Causality and Experimental Choice: We opt for HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), because it provides highly accurate mass measurements (typically to within 5 ppm). This accuracy is vital for distinguishing between compounds with the same nominal mass but different elemental formulas, a common scenario in complex organic synthesis. MS is indispensable throughout the drug discovery pipeline for characterizing candidates and identifying impurities.[2][3][4]

Data Presentation: Molecular Formula Confirmation

Hypothetical DerivativeSynthetic ModificationExpected FormulaExpected m/z [M+H]⁺Observed m/z [M+H]⁺Δ (ppm)
Compound AAmide coupling with benzylamineC₁₇H₁₈BrNO₃364.0543364.05481.37
Compound BSuzuki coupling with phenylboronic acidC₁₆H₁₆O₃257.1172257.1170-0.78
Compound CEsterification with ethanolC₁₂H₁₅BrO₃287.0277287.02811.39

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an LC-MS system equipped with an ESI source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.[4]

  • Method: Infuse the sample directly or via a short liquid chromatography (LC) run. Acquire data in positive and/or negative ionization mode.

  • Analysis: Compare the measured monoisotopic mass of the primary ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretically calculated mass for the target chemical formula. The deviation should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Principle and Purpose: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[5][6] It provides a detailed "map" of the carbon-hydrogen framework, answering the question: "How are the atoms connected to each other?"

Causality and Experimental Choice: A suite of NMR experiments is required for a complete structural assignment.

  • ¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling. This is the first step to confirm that the key structural motifs are present.

  • ¹³C NMR: Identifies all unique carbon environments. This is crucial for confirming the total number of carbons and identifying key functional groups (e.g., carbonyls).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are mandatory for unambiguous proof.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing together the molecular fragments and confirming the position of substituents on the aromatic ring.

The use of advanced NMR techniques can provide definitive identification where MS/MS fragmentation patterns might be misleading.[7]

Data Presentation: ¹H NMR Chemical Shift Comparison

Proton AssignmentThis compound (Starting Material)Compound A (Amide Derivative)Rationale for Shift
H-3 (Aromatic)~7.2 ppm (d)~7.2 ppm (d)Minimal change expected far from modification site.
H-5 (Aromatic)~7.0 ppm (dd)~7.0 ppm (dd)Minimal change expected.
H-6 (Aromatic)~6.8 ppm (d)~6.8 ppm (d)Minimal change expected.
-OCH₃~3.8 ppm (s)~3.8 ppm (s)Unchanged.
-CH₂-Ar~2.9 ppm (t)~2.9 ppm (t)Minimal change.
-CH₂-COOH/CONH~2.6 ppm (t)~2.4 ppm (t)Upfield shift due to change from carboxylic acid to amide electronic environment.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the highly purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Acquisition: Run a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC. For stereochemical analysis, a NOESY experiment may also be required.[7]

  • Analysis: Systematically assign all proton and carbon signals. Use the 2D correlations to build the molecular structure from scratch, confirming that all observed correlations are consistent with the proposed structure and that no inconsistencies exist.

High-Performance Liquid Chromatography (HPLC): The Purity Verdict

Principle and Purpose: HPLC is the gold standard for assessing the purity of a compound.[8] It separates the target compound from any starting materials, by-products, or isomers. It answers the critical question: "Is my sample a single, pure compound?"

Causality and Experimental Choice: Purity is a prerequisite for all other tests. A sample containing significant impurities will yield ambiguous spectroscopic data and unreliable biological results. We use HPLC with UV detection (and ideally coupled to a mass spectrometer, LC-MS) to quantify the purity of the final compound.[9][10] The peak area percentage of the main peak is used to determine the purity level, which should typically be >95% for research compounds.

Data Presentation: Purity Analysis of Novel Derivatives

Compound IDRetention Time (min)Peak Area %Purity Specification
Compound A8.5298.9%>95%
Compound B10.1499.2%>95%
Compound C7.8897.5%>95%

Experimental Protocol: Reverse-Phase HPLC Purity Assessment

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol/water). Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use an HPLC or UHPLC system with a C18 column and a UV detector.[8]

  • Method Development: Develop a gradient method using two mobile phases (e.g., A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid). The gradient should run from low %B to high %B over 10-20 minutes to ensure separation of components with different polarities.

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Single-Crystal X-Ray Crystallography: The Absolute Proof

Principle and Purpose: X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[11][12][13][14] It provides definitive, incontrovertible proof of a compound's structure.

Causality and Experimental Choice: While not performed for every compound due to the requirement of high-quality single crystals, this technique is essential when:

  • The structure is particularly novel or complex.

  • The stereochemistry cannot be determined by NMR alone.

  • An unambiguous structural proof is required for a patent filing or regulatory submission.

The presence of the bromine atom in the scaffold is advantageous, as its anomalous dispersion effect can aid in the unambiguous determination of absolute stereochemistry.[11][15]

Experimental Protocol: Single-Crystal Growth and Analysis

  • Crystal Growth: This is often the most challenging step. Systematically screen for crystallization conditions by dissolving the highly purified compound in various solvents and employing techniques like slow evaporation, vapor diffusion (solvent/anti-solvent), or cooling.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a 3D model with precise bond lengths, angles, and, for chiral molecules, the absolute stereochemistry.

An Integrated Strategy for Self-Validating Data

The true power of this multi-technique approach lies in data integration. The results from each experiment must be consistent with and reinforce the others, creating a self-validating system.

  • MS → NMR: The elemental formula determined by HRMS must be consistent with the number of carbon and hydrogen signals observed in the ¹³C and ¹H NMR spectra.

  • HPLC → All: The high purity (>95%) confirmed by HPLC validates that the NMR and MS spectra are representative of the target compound and not a mixture.

  • NMR + MS → Structure: The molecular fragments identified by NMR (e.g., the substituted phenyl ring, the propanoic acid chain) must sum to the total mass and formula provided by MS.

  • X-Ray → All: If obtained, the X-ray structure must be fully consistent with all spectroscopic data. It serves as the ultimate arbiter, confirming the connectivity determined by NMR and the formula from MS.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of synthesis, validation, and data integration.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation A 3-(4-Bromo-2-methoxyphenyl) propanoic acid B Synthetic Transformation (e.g., Amide Coupling, Suzuki Reaction) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Purity Check (HPLC > 95%) D->E F Formula Confirmation (HRMS) E->F If Pure G Connectivity Mapping (1D & 2D NMR) F->G H Absolute Structure (X-Ray Crystallography) G->H If stereochemistry is ambiguous I Validated Novel Compound G->I H->I G Start Purified Compound Q1 Is Molecular Formula Confirmed? Start->Q1 A1 Run HRMS Q1->A1 No Q2 Is Connectivity Unambiguous? Q1->Q2 Yes A1->Q1 A2 Run 1D & 2D NMR Suite (¹H, ¹³C, COSY, HSQC, HMBC) Q2->A2 No Q3 Is Absolute Stereochemistry Required? Q2->Q3 Yes A2->Q2 A3 Attempt Single-Crystal X-Ray Diffraction Q3->A3 Yes End Structure Validated Q3->End No A3->End

Caption: Decision tree for selecting validation techniques.

G DataHub Convergent Data Analysis Report Final Validated Structure Report DataHub->Report HPLC HPLC Data (Purity > 95%) HPLC->DataHub MS HRMS Data (Correct Formula) MS->DataHub NMR NMR Data (Correct Connectivity) NMR->DataHub XRAY X-Ray Data (Absolute Structure) XRAY->DataHub

Caption: Integration of orthogonal analytical data.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
  • Vertex AI Search. (2021). Mass spectrometry applications for drug discovery and development.
  • Springer. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • American Pharmaceutical Review. (2018). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development.
  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • BenchChem. (2025). A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • ResearchGate. (n.d.). (PDF) Mass Spectrometry and Drug Discovery.
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Issuu. (n.d.). HPLC in pharmaceutical analysis: Why water purity matters.
  • BOC Sciences. (2025). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY: A Practical Guide.
  • Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
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  • ACS Publications. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED.

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A Comparative Study of the Physicochemical Properties of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2][3][4] This guide provides a comprehensive comparative analysis of the key physicochemical properties of 3-(4-Bromo-2-methoxyphenyl)propanoic acid and its positional isomers. As structural analogs, these compounds offer a valuable case study in how subtle changes in substituent placement on a phenyl ring can significantly impact molecular behavior.

This document is intended for researchers, scientists, and drug development professionals, offering both comparative data and detailed experimental protocols to support further investigation and application of these compounds.

The Isomers in Focus

The following isomers of this compound are the subject of this comparative study:

  • Isomer A: this compound

  • Isomer B: 3-(2-Bromo-4-methoxyphenyl)propanoic acid

  • Isomer C: 3-(5-Bromo-2-methoxyphenyl)propanoic acid

  • Isomer D: 3-(4-Bromo-3-methoxyphenyl)propanoic acid

Below is a diagram illustrating the chemical structures of these isomers.

isomers A Isomer A This compound B Isomer B 3-(2-Bromo-4-methoxyphenyl)propanoic acid C Isomer C 3-(5-Bromo-2-methoxyphenyl)propanoic acid D Isomer D 3-(4-Bromo-3-methoxyphenyl)propanoic acid

Caption: Chemical structures of the investigated isomers.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for the selected isomers. Experimental values are provided where available in the literature. In the absence of experimental data, values have been predicted using reputable computational models (ChemAxon for pKa and SwissADME for XlogP), a common and valuable practice in early-stage drug discovery.[1][3][5]

PropertyIsomer A (4-Br, 2-MeO)Isomer B (2-Br, 4-MeO)Isomer C (5-Br, 2-MeO)Isomer D (4-Br, 3-MeO)
Molecular Formula C₁₀H₁₁BrO₃C₁₀H₁₁BrO₃C₁₀H₁₁BrO₃C₁₀H₁₁BrO₃
Molecular Weight 259.10259.10259.10259.10
pKa (Predicted) 4.654.754.604.70
XlogP (Predicted) 2.30[6]2.352.30[7]2.40
Melting Point (°C) Not availableNot availableNot availableNot available
Solubility Data not availableData not availableData not availableData not available

Note: Predicted values are intended to guide preliminary assessments and should be confirmed experimentally.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor and reproducibility, the following sections detail standardized experimental protocols for the determination of the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_data Data Analysis & Comparison synthesis Synthesis of Isomers purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pka pKa Determination purification->pka logp logP Measurement purification->logp solubility Solubility Assessment purification->solubility mp Melting Point Analysis purification->mp spectroscopy Spectroscopic Confirmation (NMR, IR, MS) purification->spectroscopy analysis Comparative Data Analysis pka->analysis logp->analysis solubility->analysis mp->analysis spectroscopy->analysis

Caption: General workflow for the synthesis and physicochemical characterization of the isomers.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and target binding.[8]

Method: Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[8]

  • Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the titration curve.

  • Instrumentation:

    • Autotitrator or manual titration setup

    • Calibrated pH meter with a combination glass electrode

    • Magnetic stirrer and stir bar

    • Temperature probe

  • Procedure:

    • Prepare a stock solution of the isomer in a suitable solvent (e.g., methanol or DMSO) and then dilute it in water to a final concentration of approximately 1-5 mM. The final concentration of the organic co-solvent should be kept to a minimum.

    • Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the sample solution in a titration vessel and immerse the pH electrode and temperature probe.

    • Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Lipophilicity (logP)

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes.[9]

Method: Shake-Flask Method

This is the traditional and most reliable method for determining logP.

  • Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Procedure:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

    • Prepare a stock solution of the isomer in the pre-saturated n-octanol.

    • Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or a suitable vial.

    • Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).

    • Allow the phases to separate completely.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculate the partition coefficient (P) and then the logP.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development.[10]

Method: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound.[11]

  • Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

  • Procedure:

    • Add an excess amount of the solid isomer to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, and 7.4).

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Filter the samples to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.[5][12][13][14][15]

Method: Capillary Melting Point Apparatus

This is a standard and convenient method for melting point determination.[5][13][14]

  • Principle: A small amount of the powdered sample is heated in a capillary tube, and the temperature range over which the solid melts to a liquid is observed.

  • Instrumentation:

    • Melting point apparatus with a heating block and a means of observing the sample.

    • Capillary tubes.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be highly informative for distinguishing between the isomers. The position of the bromo and methoxy groups will influence the electronic environment of the adjacent protons, leading to predictable upfield or downfield shifts. The propanoic acid side chain will show characteristic signals for the two methylene groups and the carboxylic acid proton.

  • ¹³C NMR: The number of unique carbon signals will correspond to the symmetry of each isomer. The chemical shifts of the aromatic carbons will be particularly sensitive to the positions of the bromo and methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectra of all isomers are expected to show characteristic absorption bands for:

  • The O-H stretch of the carboxylic acid group (a broad band around 3000 cm⁻¹).

  • The C=O stretch of the carboxylic acid group (a strong band around 1700 cm⁻¹).

  • C-O stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the isomers.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Expected Observations: The mass spectra of all isomers will show a molecular ion peak corresponding to the molecular weight of the compound (259.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[7][16] The fragmentation patterns may differ slightly between the isomers, providing additional structural information.

Conclusion

The physicochemical properties of this compound and its isomers are critical for their potential applications in drug discovery and other areas of chemical research. This guide provides a framework for a comparative analysis of these compounds, combining predicted data with established experimental protocols. By systematically characterizing these isomers, researchers can gain valuable insights into structure-property relationships, which is essential for the rational design of new molecules with desired biological activities. The provided methodologies offer a robust starting point for any laboratory looking to synthesize and evaluate these or similar compounds.

References

  • Beaumont, K., & Walker, D. K. (2001). The impacts of these rules on oral absorption are discussed, and approaches are suggested for the prediction, assessment and communication,of,absorption-related, physicochemical properties in drug discovery and exploratory development. Eur. J. Pharm. Sci 7 (1998): -3.
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  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature reviews Drug discovery, 10(3), 197-208.
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  • Supporting Information - Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(4-Bromo-2-methoxyphenyl)propanoic acid, grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation.

The fundamental principle governing chemical disposal is the "cradle-to-grave" responsibility outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that the generator of the waste—the laboratory—is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[1][2]

Part 1: Hazard Assessment and Immediate Safety

These analogues are consistently classified as causing skin and eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[3][4] The presence of the bromine atom designates this compound as a halogenated organic acid, which dictates its specific waste stream.

Table 1: Hazard Profile and Safety Requirements

Hazard ClassificationPrecautionary Measures & PPEFirst Aid Response
Skin Irritation (Category 2) [4]Wear nitrile gloves, a lab coat, and ensure full skin coverage.Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4]
Serious Eye Irritation (Category 2/2A) [4]Use chemical safety goggles or a face shield.[5]Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][6]
Acute Oral Toxicity (Category 4) [4][7]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.If swallowed, rinse mouth and call a Poison Center or physician if you feel unwell.[4]
Specific Target Organ Toxicity - Respiratory Irritation (Category 3) [3]Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on one critical principle: segregation . As a halogenated organic compound, it must never be mixed with non-halogenated chemical waste.[8][9] The rationale is twofold:

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like hydrogen bromide). Non-halogenated solvents, however, can sometimes be recycled or used as fuel additives in cement kilns.[10]

  • Cost: Cross-contamination of a non-halogenated waste stream with even small amounts of a halogenated compound forces the entire volume to be treated as the more hazardous and expensive halogenated waste, significantly increasing disposal costs.[9][10]

  • Container Selection:

    • Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) office or follow their specific guidelines.

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass) and must be in good condition with no leaks or cracks.[11][12]

  • Labeling:

    • The moment the first drop of waste is added, the container must be labeled.[11][13]

    • Affix a hazardous waste tag provided by your EHS department.

    • Clearly write the words "Hazardous Waste ".[12]

    • List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[12][13]

    • If other halogenated wastes are added to the same container, list all constituents and their approximate percentages.

  • Waste Accumulation:

    • Solid Waste: If the compound is in its solid form, place it directly into the designated solid halogenated waste container.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or silica gel from chromatography, must also be placed in the solid halogenated waste container.

    • Solutions: If the compound is in solution, pour the liquid waste into the designated liquid halogenated waste container using a funnel.

    • Container Rinsate: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). This rinsate is now considered hazardous waste and must be collected in the liquid halogenated waste container.[12] Only after this procedure can the container be disposed of as regular trash or recycled, depending on institutional policy.[12]

  • Container Management in the Lab:

    • Keep the waste container closed at all times except when adding waste.[11][14] This prevents the release of vapors and protects against spills.

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[14]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[11][15]

Part 3: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste derived from this compound.

G cluster_0 Start: Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposition start This compound or contaminated material container_prep 1. Select & Label Container 'Hazardous Waste' 'Halogenated Organics' start->container_prep Waste identified decision_state Is waste solid or liquid? container_prep->decision_state collect_solid 2a. Add to SOLID Halogenated Waste Container decision_state->collect_solid Solid collect_liquid 2b. Add to LIQUID Halogenated Waste Container decision_state->collect_liquid Liquid storage 3. Store in Satellite Accumulation Area (Closed, w/ Secondary Containment) collect_solid->storage collect_liquid->storage pickup 4. Request Pickup from EHS storage->pickup transport Licensed Transporter pickup->transport disposal Permitted TSDF (Incineration) transport->disposal caption Disposal workflow for this compound.

Disposal workflow for this compound.
Part 4: Waste Minimization and Best Practices

Effective waste management begins with waste minimization.[14][16] Before starting any procedure, consider the principles of green chemistry to reduce waste generation at its source.[16]

  • Scale: Only use the quantity of material essential for the experiment.

  • Inventory Management: Maintain a current chemical inventory to avoid purchasing duplicate reagents and to track chemicals that are approaching their expiration date.[15]

  • Substitution: Where scientifically viable, consider substituting less hazardous materials.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility.

References

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. [Link]

  • Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management?. [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

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Navigating the Safe Handling of 3-(4-Bromo-2-methoxyphenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential, experience-driven procedures for the safe handling of 3-(4-Bromo-2-methoxyphenyl)propanoic acid (CAS No. 1261675-06-2), a compound with significant potential in various research applications. By understanding the inherent hazards and adhering to the robust protocols outlined below, researchers can mitigate risks and maintain a secure laboratory environment.

The information herein is synthesized from established safety protocols for halogenated organic compounds and substituted phenylpropanoic acids, tailored to the specific known hazards of this compound.

Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough understanding of its potential hazards is critical. This compound is classified with the following warnings:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These hazards necessitate a multi-faceted approach to safety, focusing on preventing exposure through inhalation, ingestion, and dermal contact. The primary engineering control for handling this solid compound is a certified chemical fume hood to minimize inhalation of any dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles, addressing the "serious eye irritation" hazard.[2] A face shield offers an additional layer of protection, especially when handling larger quantities.
Hand Protection Nitrile or Neoprene glovesDisposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[3][4] For prolonged handling or in case of a spill, more robust neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation before use.
Body Protection A flame-resistant lab coat, fully buttonedProtects the skin from accidental contact and spills.[3] The lab coat should be worn over long pants and closed-toe shoes to ensure maximum coverage.
Respiratory Protection Not typically required when handled in a fume hoodAdministrative and engineering controls, such as a fume hood, should be the primary means of controlling respiratory exposure.[3] If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection.

Step-by-Step Handling Protocol

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, readily available within the fume hood.

  • Don PPE: Put on your lab coat, followed by safety goggles and a face shield. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.

Weighing and Dispensing
  • Perform in a Fume Hood: All manipulations of solid this compound should be conducted within a chemical fume hood to prevent inhalation of dust.

  • Use Appropriate Tools: Utilize spatulas and weighing paper to handle the solid. Avoid creating dust by handling the material gently.

  • Secure the Container: After dispensing, securely close the container to prevent accidental spills.

Post-Handling and Doffing PPE
  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doff PPE in Order: Remove gloves first, followed by the face shield and goggles. The lab coat should be removed last and stored in a designated area.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after removing your gloves.

Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is critical to containing the hazard.

  • Small Spills (within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material to clean up the spill.[5]

    • Place the absorbent material in a sealed container for hazardous waste disposal.

  • Large Spills (outside the fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety personnel.

    • Prevent others from entering the contaminated area.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Solid Waste: All solid waste, including contaminated weighing paper and absorbent materials from spills, must be placed in a designated "Halogenated Organic Waste" container.[6][7]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must also be disposed of in a "Halogenated Organic Waste" container.[8] Do not pour any amount down the drain.[5][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of the chemical contents.[7][9]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_start Start: Handling Protocol assess_hazards Assess Hazards (Irritant, Harmful) prep_start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->don_ppe weigh_dispense Weigh and Dispense Compound don_ppe->weigh_dispense perform_experiment Perform Experiment weigh_dispense->perform_experiment decontaminate Decontaminate Workspace perform_experiment->decontaminate spill Spill Occurs? perform_experiment->spill dispose_waste Dispose of Waste in Halogenated Organic Waste Container decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands protocol_end End of Protocol wash_hands->protocol_end spill->decontaminate No spill_response Initiate Spill Response Protocol spill->spill_response Yes

Caption: Workflow for handling this compound.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. Available at: [Link]

  • This compound Chemical Label. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.